1,4-Bis(4-phenoxybenzoyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-phenoxybenzoyl)phenyl]-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O4/c33-31(25-15-19-29(20-16-25)35-27-7-3-1-4-8-27)23-11-13-24(14-12-23)32(34)26-17-21-30(22-18-26)36-28-9-5-2-6-10-28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJVKSITTJQWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074056 | |
| Record name | Methanone, 1,4-phenylenebis[(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54299-17-1 | |
| Record name | 1,1′-(1,4-Phenylene)bis[1-(4-phenoxyphenyl)methanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54299-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, 1,4-phenylenebis((4-phenoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054299171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, 1,4-phenylenebis[(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-phenylenebis[(4-phenoxyphenyl)methanone] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4-Bis(4-phenoxybenzoyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 1,4-Bis(4-phenoxybenzoyl)benzene, a key monomer in the production of high-performance polyether ketone ketone (PEKK) polymers. This document details the core chemical principles, experimental methodologies, and quantitative data to support researchers and professionals in the field of polymer chemistry and materials science.
Introduction
This compound is a diaryl ketone that serves as a crucial building block for advanced polymers. Its rigid aromatic structure imparts exceptional thermal stability, chemical resistance, and mechanical strength to the resulting polymers, making them suitable for demanding applications in aerospace, medical devices, and electronics. The primary and most industrially significant method for synthesizing this monomer is the Friedel-Crafts acylation reaction.
Core Synthesis Pathway: Friedel-Crafts Acylation
The synthesis of this compound is predominantly achieved through the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. This reaction involves the acylation of diphenyl ether with terephthaloyl chloride in the presence of a Lewis acid catalyst.
The overall reaction is as follows:
An In-depth Technical Guide to the Physicochemical Properties of 1,4-Bis(4-phenoxybenzoyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(4-phenoxybenzoyl)benzene is a key monomer utilized in the synthesis of high-performance poly(aryl ether ketone)s (PAEKs), such as polyether ketone ketone (PEKK).[1] Its rigid aromatic structure, conferred by the arrangement of ketone and ether linkages, is fundamental to the exceptional thermal stability, mechanical strength, and chemical resistance of the resulting polymers.[1] These polymers find extensive applications in demanding fields including the aerospace and medical device industries.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and workflow visualizations to support researchers and professionals in materials science.
Physicochemical Properties
The intrinsic properties of this compound are pivotal to its function as a monomer. The high melting point and thermal stability are particularly noteworthy, enabling its use in high-temperature applications.
Quantitative Data Summary
A compilation of the key physicochemical data for this compound is presented in the table below for ease of reference and comparison.
| Property | Value | Reference |
| CAS Number | 54299-17-1 | [3] |
| Molecular Formula | C₃₂H₂₂O₄ | [3][4][5] |
| Molecular Weight | 470.51 g/mol | [3][5] |
| Melting Point | 211-218 °C | [3][6] |
| Boiling Point | 636.1 °C at 760 mmHg | [3] |
| Density | 1.216 g/cm³ | [3][6] |
| Flash Point | 270.8 °C | [3] |
| Vapor Pressure | 0.0 ± 1.9 mmHg at 25°C (Predicted) | [3] |
| Refractive Index | 1.636 | [3] |
| LogP | 7.73320 | [3] |
| Topological Polar Surface Area | 52.6 Ų | [4] |
| Rotatable Bond Count | 8 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and synthesis of this compound. The following sections outline a standard synthesis procedure and general protocols for determining key physicochemical properties.
Synthesis of this compound via Friedel-Crafts Acylation
The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation reaction between terephthaloyl chloride and diphenyl ether, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]
Materials:
-
Terephthaloyl chloride
-
Diphenyl ether
-
Ortho-dichlorobenzene (solvent)
-
Aluminum chloride (AlCl₃, Lewis acid catalyst)
-
Nitrogen gas
-
Methanol (B129727) (for washing)
Procedure:
-
In a 2 L reactor equipped with a mechanical stirrer, nitrogen inlet, and an outlet connected to a scrubber system, 745 g of ortho-dichlorobenzene is introduced.[2]
-
To the solvent, 39 g of terephthaloyl chloride and 97 g of diphenyl ether are added.[2]
-
Once fully solubilized, the mixture is cooled to 0 °C.[2]
-
While maintaining the temperature at 0 °C, 83 g of AlCl₃ are slowly added to the reactant mixture.[2]
-
After the complete addition of AlCl₃, the mixture is agitated at 0 °C for an additional 20 minutes to ensure the reaction goes to completion.[2]
-
Following the reaction, the product is worked up, which typically involves filtration and washing with a solvent like methanol to remove impurities.[7]
-
The purified product is then dried, often in a vacuum oven.[7]
The purity of the resulting this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).[2]
Determination of Melting Point
The melting point of this compound is a key indicator of its purity. A standard laboratory procedure for its determination is as follows:
Apparatus:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
A small, finely powdered sample of dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially, then more slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For this compound, this range is typically between 211 °C and 218 °C.[3][6]
Visualizations
To further elucidate the experimental and structural aspects of this compound, the following diagrams are provided.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart illustrating the synthesis of this compound.
Conclusion
This technical guide provides a detailed overview of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental protocols provide a foundation for its synthesis and analysis. The provided visualizations aim to clarify the synthesis process. A thorough understanding of these properties is indispensable for the effective utilization of this monomer in the development of advanced, high-performance polymers.
References
- 1. This compound|High-Purity RUO [benchchem.com]
- 2. Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. 54299-17-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound CAS#: 54299-17-1 [m.chemicalbook.com]
- 7. AU5285590A - Process for the manufacture of this compound with certain metal-containing catalysts - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,4-Bis(4-phenoxybenzoyl)benzene (CAS: 54299-17-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Bis(4-phenoxybenzoyl)benzene, a key monomer in the synthesis of high-performance poly(aryl ether ketone)s (PAEKs). This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and outlines its primary application in the production of polyether ketone ketone (PEKK) polymers. Spectroscopic data for characterization and process visualization diagrams are included to support research and development activities. While this molecule is a critical component in advanced materials, this guide also addresses its toxicological data for a complete safety and handling profile.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₃₂H₂₂O₄.[1][2] Its structure, characterized by a central benzene (B151609) ring linked to two 4-phenoxybenzoyl groups, imparts significant thermal stability and rigidity to the polymers derived from it.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54299-17-1 | [1] |
| Molecular Formula | C₃₂H₂₂O₄ | [1][2] |
| Molecular Weight | 470.51 g/mol | [1][3] |
| Melting Point | 211-217 °C | [1][2] |
| Boiling Point | 636.1 °C at 760 mmHg | [1][2] |
| Density | 1.216 g/cm³ | [1][2] |
| Flash Point | 270.8 °C | [1][2] |
| Refractive Index | 1.636 | [1][2] |
| Physical Form | Solid | [4] |
| Storage Temperature | Ambient Temperature | [4] |
Synthesis of this compound
The primary method for synthesizing this compound is the Friedel-Crafts acylation of diphenyl ether with terephthaloyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or heterogeneous catalysts like zeolites.[5][6]
Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride
This protocol is based on methodologies described in patent literature.[6][7]
Materials:
-
Terephthaloyl chloride (TPC)
-
Diphenyl ether (DPO)
-
Aluminum chloride (AlCl₃)
-
Ortho-dichlorobenzene (o-DCB) (solvent)
-
Methanol (B129727) (quenching and washing)
-
Nitrogen gas supply
-
Reaction vessel with stirrer, condenser, and nitrogen inlet
Procedure:
-
Reactant Preparation: In a reaction vessel under a nitrogen atmosphere, dissolve terephthaloyl chloride and an excess of diphenyl ether in ortho-dichlorobenzene. The mole ratio of diphenyl ether to terephthaloyl chloride can range from 5:1 to 25:1.[7]
-
Cooling: Cool the reactant mixture to a temperature between -10°C and 5°C.
-
Catalyst Addition: Gradually add aluminum chloride to the cooled mixture while maintaining the temperature.
-
Reaction: Slowly warm the reaction mixture to a temperature between 20°C and 40°C and stir until the reaction is complete. The reaction progress can be monitored by techniques such as HPLC.
-
Quenching: Cool the reaction mixture to 0-15°C and slowly add cold methanol to quench the reaction and precipitate the product. This step also decomplexes the product from the aluminum chloride.
-
Isolation and Purification: Filter the resulting slurry to isolate the crude this compound. Wash the solid product with methanol to remove residual catalyst and unreacted starting materials.[7] The product can be further purified by recrystallization from a suitable solvent like o-DCB.[7]
-
Drying: Dry the purified product under vacuum.
Table 2: Summary of Reagents for Synthesis
| Reagent | Role | Molar Ratio (relative to TPC) |
| Terephthaloyl chloride (TPC) | Acylating Agent | 1 |
| Diphenyl ether (DPO) | Substrate | 5 - 25 |
| Aluminum chloride (AlCl₃) | Lewis Acid Catalyst | >2 |
| Ortho-dichlorobenzene | Solvent | - |
| Methanol | Quenching/Washing Agent | - |
Synthesis Pathway
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.8-8.0 ppm). The protons on the central benzene ring and the phenoxy groups will exhibit distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (around 195 ppm), the aromatic carbons bearing an ether linkage, and other aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Key FTIR Absorption Bands for this compound [1]
| Vibration Type | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Carbonyl (C=O) Stretch | 1650 - 1670 |
| Aryl Ether (C-O-C) Stretch | 1230 - 1270 |
| Aromatic C=C Bending | 1400 - 1600 |
Application in Polymer Synthesis
The primary application of this compound is as a monomer for the synthesis of high-performance thermoplastics, particularly polyether ketone ketone (PEKK).[8] PEKK is valued for its excellent thermal stability, chemical resistance, and mechanical properties.[9]
Experimental Protocol: Synthesis of PEKK
The synthesis of PEKK from this compound involves a Friedel-Crafts polycondensation reaction with a mixture of isophthaloyl chloride and terephthaloyl chloride.
Materials:
-
This compound
-
Isophthaloyl chloride
-
Terephthaloyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (solvent)
-
Methanol (for precipitation and washing)
Procedure:
-
Monomer Solution: In a reaction vessel under a nitrogen atmosphere, dissolve this compound and a mixture of isophthaloyl and terephthaloyl chlorides in dichloromethane.
-
Catalyst Addition: Cool the solution and add aluminum chloride.
-
Polymerization: Allow the reaction to proceed at a controlled temperature. The polymer will precipitate from the solution as it forms.
-
Isolation: The polymer is isolated by filtration.
-
Purification: The polymer is treated with methanol to remove the catalyst and then washed extensively.
-
Drying: The final PEKK polymer is dried under vacuum.
PEKK Synthesis Workflow
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[2]
Conclusion
This compound is a crucial building block in the field of high-performance polymers. Its synthesis via Friedel-Crafts acylation is well-established, and its polymerization to PEKK yields materials with exceptional properties suitable for demanding applications. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties to its application in advanced materials synthesis.
References
- 1. This compound|High-Purity RUO [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. EP3438085A1 - Process for producing polyether ketone ketone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AU5285590A - Process for the manufacture of this compound with certain metal-containing catalysts - Google Patents [patents.google.com]
- 8. WO2011004164A2 - Method for preparing poly (ether ketone ketones) - Google Patents [patents.google.com]
- 9. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Molecular Structure of 1,4-Bis(4-phenoxybenzoyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 1,4-Bis(4-phenoxybenzoyl)benzene, a key monomer in the synthesis of high-performance polyetherketoneketone (PEKK) polymers. While this molecule is of significant interest in materials science, particularly for biomedical applications of its derived polymers, this guide focuses on the molecular characteristics of the monomer itself. This document collates available physicochemical data and outlines standard experimental protocols for its structural elucidation. Due to the limited publicly available experimental data for this specific monomer, this guide also serves as a template for the presentation of such data once generated. Furthermore, a conceptual workflow for assessing the biocompatibility of monomers intended for use in medical devices is presented, a critical consideration for drug development professionals.
Molecular Identity and Physicochemical Properties
This compound is a symmetrical aromatic ketone. Its structure consists of a central benzene (B151609) ring substituted at positions 1 and 4 with 4-phenoxybenzoyl groups.
| Property | Value | Source |
| Chemical Formula | C₃₂H₂₂O₄ | [1][2] |
| Molecular Weight | 470.51 g/mol | [1][2] |
| CAS Number | 54299-17-1 | [2][3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 211-217 °C | [5] |
| Boiling Point | 636.1 °C at 760 mmHg (predicted) | [5] |
| Solubility | Insoluble in water, soluble in organic solvents such as chloroform (B151607) and dichloromethane. | Inferred from synthesis protocols |
| Rotatable Bonds | 8 | [2] |
Structural Elucidation: Spectroscopic and Crystallographic Data
The precise three-dimensional structure of this compound is best determined through a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound by identifying the chemical environment of each proton and carbon atom.
Table 2.1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | s | 4H | Protons on the central benzene ring |
| ~7.75 | d | 4H | Protons ortho to the carbonyl group on the phenoxybenzoyl moiety |
| ~7.40 | t | 4H | Protons meta to the oxygen on the terminal phenoxy rings |
| ~7.20 | t | 2H | Protons para to the oxygen on the terminal phenoxy rings |
| ~7.10 | d | 4H | Protons meta to the carbonyl group on the phenoxybenzoyl moiety |
| ~7.05 | d | 4H | Protons ortho to the oxygen on the terminal phenoxy rings |
Table 2.2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | C=O (carbonyl) |
| ~162.0 | Quaternary carbon attached to oxygen (phenoxy) |
| ~156.0 | Quaternary carbon attached to oxygen (benzoyl) |
| ~138.0 | Quaternary carbon of the central benzene ring |
| ~132.5 | CH ortho to the carbonyl group |
| ~130.0 | CH of the central benzene ring |
| ~129.8 | CH meta to the oxygen on the terminal phenoxy rings |
| ~124.0 | CH para to the oxygen on the terminal phenoxy rings |
| ~120.0 | Quaternary carbon of the terminal phenoxy ring |
| ~119.0 | CH ortho to the oxygen on the terminal phenoxy rings |
| ~117.0 | CH meta to the carbonyl group |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information on the solid-state conformation of a molecule, including bond lengths, bond angles, and crystal packing. For a molecule with multiple aromatic rings like this compound, the torsional angles between the rings are of particular interest.
Disclaimer: No publicly available crystal structure data for this compound could be located. The data for the structurally similar molecule, 1,4-Bis(4-aminophenoxy)benzene, suggests that the terminal rings are nearly perpendicular to the central ring.[6][7] A similar conformation might be expected for this compound to minimize steric hindrance.
Table 2.3: Template for Crystallographic Data
| Parameter | Value |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | [Value] |
| β (°) | [Value] |
| γ (°) | [Value] |
| Volume (ų) | [Value] |
| Z | [Value] |
| Calculated Density (g/cm³) | [Value] |
| Key Bond Lengths (Å) | C=O: [Value], C-O: [Value], C-C (aromatic): [Value] |
| Key Bond Angles (°) | C-CO-C: [Value], C-O-C: [Value] |
| Key Torsional Angles (°) | [e.g., Dihedral angle between central and terminal rings] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Friedel-Crafts acylation of diphenyl ether with terephthaloyl chloride.
Protocol:
-
To a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser, add diphenyl ether and a suitable solvent (e.g., o-dichlorobenzene).
-
Cool the mixture in an ice bath.
-
Gradually add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), while maintaining the temperature.
-
Slowly add a solution of terephthaloyl chloride in the same solvent to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
The reaction is quenched by pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water and then with a suitable organic solvent (e.g., methanol) to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from a high-boiling point solvent (e.g., N,N-dimethylformamide).
Caption: Synthetic workflow for this compound.
NMR Sample Preparation and Analysis
Protocol:
-
Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the proton signals and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values).
Single-Crystal X-ray Diffraction
Protocol:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
Select a high-quality single crystal and mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Process the raw diffraction data, including integration of reflection intensities and corrections for absorption.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
Relevance to Drug Development: Biocompatibility Assessment of Monomers
While this compound is not a therapeutic agent itself, its use as a monomer in medical-grade polymers necessitates a thorough evaluation of its potential biological effects. Residual monomers in a polymer matrix can leach out and interact with biological systems. Therefore, assessing the cytotoxicity and biocompatibility of the monomer is a critical step in the development of safe medical devices.
The following diagram illustrates a general workflow for the biocompatibility assessment of a monomer like this compound.
Caption: Workflow for biocompatibility assessment of a polymer monomer.
Studies on aromatic ketones have shown that they can exhibit some level of cytotoxicity.[1] Therefore, a comprehensive evaluation of this compound according to established standards (e.g., ISO 10993) would be essential before its use in any medical application.
Conclusion
This compound is a molecule of significant industrial importance, particularly as a precursor to advanced polymers used in demanding environments, including medical devices. This guide has summarized its key molecular features and outlined the standard methodologies for its structural characterization. While a complete, experimentally verified dataset for its molecular structure is not currently in the public domain, the provided templates and comparative data offer a robust framework for the presentation and interpretation of such data. For professionals in drug development and medical device manufacturing, understanding the molecular structure and ensuring the biocompatibility of such monomers is a critical aspect of product safety and efficacy.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Page loading... [wap.guidechem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 54299-17-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1,4-Bis(4-aminophenoxy)benzene | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A-Detailed-Safety-and-Handling-Guide-for-1-4-Bis(4-phenoxybenzoyl)benzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for 1,4-Bis(4-phenoxybenzoyl)benzene (CAS No. 54299-17-1), compiled and presented for a technical audience. The information is derived from globally recognized safety data sheets and chemical databases.
Section 1: Chemical Identification and Physical Properties
This compound is a solid organic compound with the molecular formula C₃₂H₂₂O₄.[1][2][3] Key identification and physical data are summarized below.
| Property | Value | Source |
| CAS Number | 54299-17-1 | [1][2][3] |
| Molecular Formula | C₃₂H₂₂O₄ | [1][2][3] |
| Molecular Weight | 470.51 g/mol | [1][2] |
| Physical Form | Solid | |
| Melting Point | 211-218 °C | [2][4] |
| Boiling Point | 636.1°C at 760 mmHg | [2] |
| Flash Point | 270.8°C | [2] |
| Density | 1.216 g/cm³ | [2] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as hazardous.[3][5]
Hazard Statements:
Precautionary Statements (Prevention):
-
P261: Avoid breathing dust.[6]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[1][3][6]
Section 3: Toxicological Data
Toxicological data indicates that this compound poses acute hazards upon exposure. The primary routes of concern are oral ingestion and direct contact with skin and eyes.[6]
| Endpoint | Test Species | Route | Result | Source |
| LD50 | Rat | Oral | >2000 mg/kg | [6] |
| LD50 | Rat | Dermal | >2000 mg/kg | [6] |
| LC50 | Rat | Inhalation | >5.33 mg/L (4h) | [6] |
| Skin Irritation | Not Specified | Dermal | Causes skin irritation | [1][6] |
| Eye Irritation | Not Specified | Ocular | Causes serious eye irritation | [1][6] |
Chronic Effects: Long-term exposure is not expected to produce chronic adverse health effects based on current animal model data; however, all exposure routes should be minimized as a standard precautionary measure.[6]
Section 4: Experimental Protocols
The toxicological data presented in safety data sheets are typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific study reports are not publicly available, the methodologies can be summarized as follows:
-
Acute Oral Toxicity (OECD 423): A single, high dose of the substance is administered to rats via gavage. The animals are then observed for 14 days for signs of toxicity and mortality to determine the LD50 value. The result of >2000 mg/kg suggests low acute oral toxicity.[6]
-
Acute Dermal Toxicity (OECD 402): The substance is applied to a shaved patch of skin on rats for 24 hours. The animals are observed for 14 days for signs of toxicity to determine the dermal LD50. The result of >2000 mg/kg indicates low acute dermal toxicity.[6]
-
Acute Inhalation Toxicity (OECD 403): Rats are exposed to the substance as a dust or aerosol in an inhalation chamber for a period of 4 hours. The concentration that is lethal to 50% of the test animals (LC50) is determined.[6]
-
Skin and Eye Irritation (OECD 404 & 405): A small amount of the substance is applied to the skin or into the eye of a test animal (typically a rabbit). The area is observed for signs of irritation, such as redness, swelling, and corrosion, over a set period. The results indicate the substance is an irritant to both skin and eyes.[6]
Section 5: Ecological Information
Limited ecotoxicological data is available. The substance has a very low effect concentration for algae, suggesting potential aquatic toxicity.
| Endpoint | Test Duration | Species | Value | Source |
| EC0 | 72h | Algae | >0.00027 mg/L | [6] |
No data is currently available regarding the persistence, degradability, or bioaccumulative potential of this compound.[6]
Section 6: Safety Workflows and Logical Relationships
The following diagram illustrates the logical workflow for responding to an exposure event as dictated by the substance's GHS classification.
Caption: GHS-based first aid workflow for exposure to this compound.
Section 7: Handling, Storage, and Disposal
-
Handling: Avoid all personal contact, including inhalation of dust.[6] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and safety glasses.[6] Do not eat, drink, or smoke when handling.[3][6] Wash hands and any exposed skin thoroughly after handling.[3][6]
-
Storage: Keep containers securely sealed when not in use. Store in a cool, dry, and well-ventilated place.[6] The product is considered chemically stable, and hazardous polymerization will not occur.[6]
-
Spill & Disposal: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[6] Sweep, shovel, or vacuum the material into a clean, dry, sealable, and labeled container for disposal.[6] Dispose of contents and container in accordance with local, regional, and national regulations.
Section 8: Fire-Fighting Measures
The substance is non-combustible and not considered a significant fire risk; however, containers may burn.[6]
-
Extinguishing Media: There is no restriction on the type of extinguisher that may be used. Use media suitable for the surrounding fire.[6]
-
Fire-Fighting Procedures: Alert the fire brigade, wear breathing apparatus and protective gloves. Use water spray to cool fire-exposed containers from a protected location.[6]
References
Theoretical Framework for the Analysis of 1,4-Bis(4-phenoxybenzoyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(4-phenoxybenzoyl)benzene is a molecule of significant interest, primarily for its role as a monomer in the synthesis of high-performance polyetherketone (PEK) and polyetherketoneketone (PEKK) polymers. These materials are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and medical industries.[1] This technical guide provides a comprehensive overview of the theoretical and experimental approaches that can be employed to characterize this compound, offering a foundational framework for researchers and professionals in materials science and drug development. While specific theoretical studies on this molecule are not extensively available in public literature, this document outlines the standard computational and experimental protocols that would be applied to elucidate its structural, spectroscopic, and electronic properties.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₃₂H₂₂O₄, possesses a symmetric and rigid aromatic structure.[2][3] This inherent rigidity and the presence of strong intermolecular forces conferred by the ketone and ether linkages are principal contributors to the desirable properties of the polymers derived from it.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54299-17-1 | [1][2][3][4] |
| Molecular Formula | C₃₂H₂₂O₄ | [2][3] |
| Molecular Weight | 470.51 g/mol | [2][3] |
| Melting Point | 211-217 °C | [3] |
| Boiling Point | 636.1 °C at 760 mmHg | [3] |
| Density | 1.216 g/cm³ | [3] |
| Flash Point | 270.8 °C | [3] |
Theoretical Studies: A Methodological Overview
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are instrumental in predicting and understanding the molecular properties of compounds like this compound. These computational approaches provide insights that are complementary to experimental data.
Computational Protocol
A typical theoretical investigation of this molecule would involve the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)). The optimization process minimizes the energy of the molecule with respect to the positions of its atoms, yielding key structural parameters.
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule.
-
Electronic Property Calculation: Further calculations can be performed to determine the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter for understanding the molecule's electronic transitions and reactivity.
-
Spectroscopic Simulation: The results from the quantum chemical calculations can be used to simulate various types of spectra, including NMR, UV-Vis, and vibrational spectra, which can then be compared with experimental data for validation.
Table 2: Expected Quantitative Data from Theoretical Studies
| Parameter | Description |
| Geometric Parameters | |
| Bond Lengths (Å) | The equilibrium distances between bonded atoms. |
| Bond Angles (°) | The angles formed by three consecutive bonded atoms. |
| Dihedral Angles (°) | The torsional angles describing the conformation of the molecule. |
| Electronic Properties | |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. |
| Ionization Potential (eV) | The energy required to remove an electron from the molecule. |
| Electron Affinity (eV) | The energy released when an electron is added to the molecule. |
| Spectroscopic Data | |
| Vibrational Frequencies (cm⁻¹) | The frequencies of the fundamental modes of molecular vibration. |
| IR Intensities | The predicted intensities of the infrared absorption bands. |
| Raman Activities | The predicted intensities of the Raman scattering bands. |
| NMR Chemical Shifts (ppm) | The predicted chemical shifts for ¹H and ¹³C nuclei. |
| UV-Vis λmax (nm) | The wavelength of maximum absorption in the UV-Vis spectrum. |
Experimental Protocols
Experimental characterization is essential to validate the theoretical predictions and to fully understand the properties of this compound.
Synthesis
The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. A typical procedure would involve the reaction of 1,4-diphenoxybenzene (B1210776) with 4-phenoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent like dichloromethane.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the molecular structure.[1] The chemical shifts, multiplicities, and integration of the signals provide detailed information about the connectivity of the atoms in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies of the carbonyl (C=O) and ether (C-O-C) groups would be of particular interest.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is related to the energy difference between the ground and excited electronic states.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Molecular structure of this compound.
Caption: Workflow for theoretical studies.
Caption: Role in high-performance polymer synthesis.
Conclusion
References
The Pivotal Role of 1,4-Bis(4-phenoxybenzoyl)benzene in High-Performance Polymer Synthesis: A Technical Guide
An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of polymers derived from the monomer 1,4-Bis(4-phenoxybenzoyl)benzene.
Introduction
This compound is a key aromatic ketone monomer that serves as a fundamental building block for a class of high-performance thermoplastics known as poly(aryl ether ketone)s (PAEKs).[1] Its rigid molecular structure, featuring a central phenylene ring linked to two phenoxybenzoyl groups, imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers. This technical guide provides a comprehensive overview of the role of this compound as a monomer, focusing on the synthesis of polyetherketoneketone (PEKK), its properties, and the experimental methodologies involved.
Polymer Synthesis: The Electrophilic Pathway
The primary method for polymerizing this compound is through an electrophilic Friedel-Crafts acylation reaction. This process involves the reaction of the monomer with a diacid chloride, typically a mixture of terephthaloyl chloride and isophthaloyl chloride, in the presence of a Lewis acid catalyst.
Polymerization Mechanism
The synthesis of PEKK from this compound proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), activates the acyl chloride, making it a potent electrophile. The electron-rich aromatic rings of the this compound then attack the activated acyl chloride, forming a new carbon-carbon bond and releasing hydrogen chloride (HCl) as a byproduct. This step-growth polymerization continues, leading to the formation of long-chain polyetherketoneketone.
Figure 1: Simplified signaling pathway of PEKK synthesis.
Experimental Protocols
Synthesis of this compound Monomer
The monomer itself can be synthesized via a Friedel-Crafts reaction between terephthaloyl chloride and diphenyl ether in the presence of a Lewis acid.
Materials:
-
Terephthaloyl chloride
-
Diphenyl ether
-
Anhydrous aluminum chloride (AlCl₃)
-
Ortho-dichlorobenzene (solvent)
Procedure:
-
Dissolve terephthaloyl chloride and diphenyl ether in ortho-dichlorobenzene in a reaction vessel.
-
Cool the mixture to between -10°C and -5°C.[2]
-
Slowly add anhydrous AlCl₃ to the cooled mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding cold methanol.
-
The precipitated crude product is then filtered, washed with methanol, and dried.
Polymerization of PEKK
Materials:
-
This compound
-
Terephthaloyl chloride
-
Isophthaloyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-dichloroethane (B1671644) (solvent)
-
N-methylpyrrolidinone (co-solvent)
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ in 1,2-dichloroethane.
-
In a separate flask, dissolve this compound and a specific ratio of terephthaloyl chloride and isophthaloyl chloride in 1,2-dichloroethane and N-methylpyrrolidinone.
-
Slowly add the monomer solution to the AlCl₃ suspension at a controlled temperature (typically between -20°C and 0°C).
-
After complete addition, the reaction mixture is stirred for several hours, allowing the polymerization to proceed.
-
The resulting polymer-Lewis acid complex is then precipitated by the addition of a non-solvent like methanol.
-
The polymer is collected by filtration, washed extensively with methanol and water to remove the catalyst, and dried under vacuum.
Figure 2: Experimental workflow for monomer and polymer synthesis.
Properties of PEKK Polymers
The properties of PEKK can be tailored by adjusting the ratio of isophthaloyl chloride to terephthaloyl chloride in the polymerization feed. An increase in the terephthaloyl chloride content generally leads to a higher degree of crystallinity, resulting in enhanced mechanical strength and thermal stability.
Thermal Properties
The thermal stability of PEKK polymers is a key characteristic. Thermogravimetric analysis (TGA) typically shows decomposition temperatures well above 500°C in an inert atmosphere. Differential scanning calorimetry (DSC) reveals a high glass transition temperature (Tg) and melting temperature (Tm), which are dependent on the isomer ratio.
| Property | Value Range |
| Glass Transition Temperature (Tg) | 160 - 175 °C |
| Melting Temperature (Tm) | 300 - 370 °C |
| Decomposition Temperature (TGA, 5% weight loss) | > 500 °C (in N₂) |
Note: The specific values can vary depending on the T/I ratio and molecular weight.
Mechanical Properties
PEKK polymers exhibit excellent mechanical properties, including high tensile strength and modulus, making them suitable for demanding applications.
| Property | Typical Value |
| Tensile Strength | 90 - 110 MPa |
| Tensile Modulus | 3.5 - 4.5 GPa |
| Flexural Strength | 150 - 180 MPa |
| Flexural Modulus | 3.8 - 4.8 GPa |
Note: These values are representative and can be influenced by processing conditions and the specific grade of PEKK.
Solubility
PEKK is generally resistant to a wide range of organic solvents. However, it can be dissolved in strong acids like concentrated sulfuric acid or a mixture of trifluoroacetic acid and dichloromethane (B109758) for characterization purposes.
Characterization Techniques
A suite of analytical techniques is employed to characterize the synthesized PEKK polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and the resulting polymer.
-
Gel Permeation Chromatography (GPC): GPC is utilized to determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer.
Figure 3: Workflow for the characterization of PEKK polymers.
Applications
The exceptional properties of polymers derived from this compound make them suitable for a wide range of high-performance applications, including:
-
Aerospace: Components requiring high strength-to-weight ratio and thermal stability.
-
Medical: Biocompatible implants and surgical instruments.
-
Oil and Gas: Seals, valves, and connectors for harsh downhole environments.
-
Electronics: Insulators and connectors for high-temperature applications.
Conclusion
This compound is a critical monomer in the synthesis of high-performance polyetherketoneketone polymers. The ability to tailor the properties of PEKK through the control of the isomer ratio during polymerization allows for the development of materials suited for a variety of demanding applications. The robust thermal and mechanical properties, coupled with excellent chemical resistance, ensure that polymers derived from this monomer will continue to be at the forefront of advanced materials science.
References
An In-depth Technical Guide to 1,4-Bis(4-phenoxybenzoyl)benzene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(4-phenoxybenzoyl)benzene is a key monomer in the production of high-performance polyetherketoneketone (PEKK) polymers. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and physicochemical properties. Detailed experimental protocols and characterization data are presented to support researchers and scientists in the field of polymer chemistry and materials science.
Introduction
This compound, with the chemical formula C₃₂H₂₂O₄, is an aromatic ketone that serves as a fundamental building block for a class of high-performance thermoplastics known as polyaryletherketones (PAEKs). Specifically, it is a critical precursor for the synthesis of polyetherketoneketone (PEKK), a semi-crystalline thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance. These properties make PEKK a material of choice in demanding applications across the aerospace, medical, and electronics industries. This guide delves into the scientific journey of this compound, from its initial discovery to its current applications.
Discovery and Historical Development
The development of this compound is intrinsically linked to the broader history of aromatic polyketones. The pioneering work on wholly aromatic poly(ether ketone ketone)s (PEKKs) was conducted by W. H. Bonner at DuPont in 1962.[1] This early research laid the foundation for the synthesis of various aromatic polyketones through Friedel-Crafts acylation reactions.
The specific synthesis of this compound as a distinct chemical entity is detailed in patents from the mid-20th century. A notable early disclosure appears in a patent filed by Imperial Chemical Industries (ICI) in the 1960s, which described the preparation of aromatic polyketones. This era marked a significant step forward in polymer science, driven by the demand for materials with superior performance characteristics compared to existing polymers.
The synthesis of this compound is achieved through the Friedel-Crafts acylation of diphenyl ether with terephthaloyl chloride. This classic electrophilic aromatic substitution reaction has become the cornerstone for the industrial production of this vital monomer.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₂₂O₄ | [2] |
| Molecular Weight | 470.51 g/mol | [2] |
| Melting Point | 211-217 °C | [2] |
| Boiling Point | 636.1 °C at 760 mmHg | [2] |
| Density | 1.216 g/cm³ | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in organic solvents like ortho-dichlorobenzene and methylene (B1212753) chloride. |
Experimental Protocols
The primary method for synthesizing this compound is the Friedel-Crafts acylation of diphenyl ether with terephthaloyl chloride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Detailed Synthesis Protocol
Materials:
-
Terephthaloyl chloride
-
Diphenyl ether
-
Anhydrous aluminum chloride (AlCl₃)
-
Ortho-dichlorobenzene (solvent)
-
Methanol (B129727) (for quenching and washing)
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, mechanical stirrer)
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a dropping funnel is charged with ortho-dichlorobenzene and anhydrous aluminum chloride. The mixture is stirred under a nitrogen atmosphere.
-
Addition of Reactants: A solution of terephthaloyl chloride and diphenyl ether in ortho-dichlorobenzene is prepared and added dropwise to the stirred suspension of aluminum chloride in ortho-dichlorobenzene at a controlled temperature, typically between 0 and 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the acylation reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
Quenching: The reaction is quenched by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and precipitates the crude product.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then with methanol to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixed solvent system, to yield pure this compound.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Observed Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzene (B151609) and phenoxy rings. |
| ¹³C NMR | Resonances for the carbonyl carbons, ether-linked carbons, and other aromatic carbons. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretching and the ether (C-O-C) stretching vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of this compound. |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.
Monomer to Polymer Relationship
This diagram illustrates the role of this compound as a monomer in the formation of PEKK polymer.
Conclusion
This compound stands as a testament to the advancements in polymer chemistry, enabling the creation of materials with extraordinary properties. Its discovery and development, rooted in the principles of Friedel-Crafts chemistry, have paved the way for the widespread use of PEKK polymers in critical applications. This guide provides a foundational understanding for researchers and professionals, offering a blend of historical context, practical synthesis protocols, and essential characterization data. Further research into optimizing synthesis routes and exploring novel applications of its derived polymers will continue to shape the future of high-performance materials.
References
solubility of 1,4-Bis(4-phenoxybenzoyl)benzene in common solvents
An In-depth Technical Guide on the Solubility of 1,4-Bis(4-phenoxybenzoyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key monomer in the synthesis of high-performance polymers. Due to a lack of specific quantitative solubility data in publicly available literature, this guide infers its solubility based on its chemical structure, the properties of analogous polymers, and general principles of organic chemistry.
Introduction to this compound
This compound is an aromatic ketone that serves as a fundamental building block for high-performance thermoplastics, particularly Polyether Ketone (PEK) and Polyether Ketone Ketone (PEKK).[1] Its rigid, aromatic structure is a key contributor to the exceptional thermal stability and chemical resistance of the resulting polymers.[1] The molecular structure consists of a central benzene (B151609) ring substituted at the 1 and 4 positions with 4-phenoxybenzoyl groups.
Inferred Solubility Profile
PEEK is renowned for its insolubility in most common solvents at room temperature.[2][3] It is typically only soluble in strong acids such as concentrated sulfuric acid, or at very high temperatures in specialized solvents like diphenyl sulfone.[3][4] Given that this compound is a monomer for similar polyketone polymers, it is highly probable that it exhibits very low solubility in common organic solvents.
General principles of solubility for ketones suggest that while smaller, more polar ketones are soluble in water, solubility decreases significantly with an increase in the size of the nonpolar hydrocarbon portion.[5][6][7] this compound is a large, predominantly nonpolar molecule, which further supports the expectation of its poor solubility in many solvents. Aromatic ketones, as a class, are generally soluble in organic solvents; however, the large and rigid structure of this particular molecule likely limits its solubility even in these solvents.[8]
Based on these considerations, the expected solubility of this compound in various solvent classes is as follows:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): Very low to negligible solubility is expected due to the large, nonpolar nature of the molecule.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): While some interaction with the ketone functional groups is possible, the overall low polarity and rigid structure suggest limited solubility. It is worth noting that chemically modified (sulfonated) PEEK can become soluble in polar aprotic solvents like DMF, DMSO, and NMP.[9]
-
Nonpolar Solvents (e.g., hexane, toluene): Low solubility is anticipated. Although the molecule is largely nonpolar, the strong intermolecular forces in the solid state, arising from its rigid structure, may be difficult to overcome by the weak van der Waals forces of nonpolar solvents.
-
Strong Acids (e.g., concentrated sulfuric acid): By analogy with PEEK, it is possible that this compound is soluble in strong acids, potentially with some chemical modification like sulfonation.[4]
General Experimental Protocol for Solubility Determination of a Poorly Soluble Compound
Given the anticipated low solubility, a robust experimental method is required for accurate determination. The following is a general protocol that can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Allow the solutions to equilibrate for an extended period (e.g., 24-72 hours) to ensure that saturation is reached. Constant agitation is necessary.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finely dispersed solids, centrifugation at the controlled temperature may be necessary to achieve a clear supernatant.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is freely soluble.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
Logical Relationships in Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This can be visualized as a spectrum of solvent polarities.
Conclusion
While specific quantitative data on the solubility of this compound is scarce, a strong inference can be made about its poor solubility in common organic solvents. This is based on its chemical structure and the known properties of the high-performance polymers derived from it. For researchers and professionals in drug development and materials science, it is crucial to assume very low solubility and to employ rigorous experimental methods for any quantitative assessments. The provided general protocol offers a starting point for such investigations.
References
- 1. This compound|High-Purity RUO [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
A Technical Guide to the Thermal Stability of 1,4-Bis(4-phenoxybenzoyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(4-phenoxybenzoyl)benzene is a key aromatic ketone monomer central to the synthesis of high-performance polyaryletherketone (PAEK) polymers, such as polyetherketone (PEK) and polyetherketoneketone (PEKK). These polymers are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them suitable for demanding applications in aerospace, automotive, and medical fields. This technical guide provides a comprehensive overview of the thermal stability of this compound, focusing on its synthesis, physical properties, and its significant contribution to the thermal characteristics of the resulting polymers. While direct experimental data on the thermal decomposition of the monomer is not extensively available in public literature, its high melting and boiling points, coupled with the outstanding thermal performance of its derived polymers, underscore its inherent stability.
Introduction
This compound is a crystalline solid that serves as a fundamental building block in the production of high-performance thermoplastics.[1] Its rigid aromatic structure, featuring ether and ketone linkages, is a direct precursor to the desirable properties observed in polymers like PEK and PEKK.[1] Understanding the thermal characteristics of this monomer is crucial for optimizing polymerization processes and predicting the performance of the final polymeric materials.
Synthesis of this compound
The primary synthesis route for this compound is through a Friedel-Crafts acylation reaction. This typically involves the reaction of terephthaloyl chloride with an excess of diphenyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The reaction is commonly carried out in a suitable solvent like ortho-dichlorobenzene.[1]
Typical Synthesis Workflow
Caption: Synthesis of this compound.
Physicochemical and Thermal Properties
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the monomer are not readily found in published literature, its physical properties provide insight into its thermal stability.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₂O₄ | [3] |
| Molecular Weight | 470.51 g/mol | [3] |
| Melting Point | 211-217 °C | [1][2] |
| Boiling Point | 636.1 °C at 760 mmHg (Predicted) | [3] |
| Appearance | White to off-white solid |
The high melting point and predicted boiling point of this compound are indicative of a molecule with strong intermolecular forces and a stable aromatic structure, which are prerequisites for a thermally stable monomer.
Contribution to Polymer Thermal Stability
The true measure of the thermal stability of this compound is demonstrated in the properties of the polymers it forms. PAEKs derived from this monomer exhibit exceptional thermal stability. For instance, polymers based on a similar monomer, 1,4-bis(4-fluorobenzoyl)benzene, show thermal stability up to approximately 490°C in a nitrogen atmosphere and up to nearly 480°C in air.[1] The inclusion of the this compound unit in the polymer backbone is directly responsible for these high decomposition temperatures.[1]
Experimental Protocols
Synthesis of this compound
A general experimental procedure based on patent literature is as follows:
-
Reactant Charging: In a reaction vessel equipped with a stirrer, nitrogen inlet, and condenser, charge diphenyl ether and ortho-dichlorobenzene.[2]
-
Inerting: Purge the system with nitrogen to remove oxygen.
-
Addition of Acylating Agent: Add terephthaloyl chloride to the mixture.
-
Catalyst Addition: Cool the mixture and slowly add aluminum chloride while maintaining the temperature.
-
Reaction: Allow the reaction to proceed at a controlled temperature until completion.
-
Quenching: The reaction mixture is then quenched, typically by adding methanol.[2]
-
Isolation and Purification: The precipitated product is isolated by filtration, washed with a suitable solvent like methanol to remove impurities, and dried under vacuum.[2]
Thermal Analysis (General Workflow)
While specific data for the monomer is scarce, a typical workflow for analyzing the thermal stability of such a compound or its resulting polymer using Thermogravimetric Analysis (TGA) is outlined below.
Caption: General workflow for Thermogravimetric Analysis.
Conclusion
This compound is a monomer with inherent thermal stability, as suggested by its high melting and boiling points. Its principal significance lies in its role as a critical building block for high-performance polyaryletherketones. The exceptional thermal stability of these polymers is a direct consequence of the rigid and stable aromatic architecture of the this compound monomer. Further research to characterize the specific thermal decomposition profile of the monomer itself would be beneficial for a more complete understanding of its thermal behavior.
References
An In-depth Technical Guide on the Spectroscopic Characterization of 1,4-Bis(4-phenoxybenzoyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1,4-Bis(4-phenoxybenzoyl)benzene. Due to the limited availability of specific experimental data in publicly accessible databases, this guide presents representative data based on the analysis of structurally similar aromatic ketones. The experimental protocols described are standardized procedures applicable to the analysis of solid organic compounds.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 - 7.90 | Multiplet | 4H | Aromatic Protons (H-a) |
| 7.40 - 7.50 | Multiplet | 8H | Aromatic Protons (H-b, H-c) |
| 7.10 - 7.25 | Multiplet | 10H | Aromatic Protons (H-d, H-e, H-f) |
Table 2: ¹³C NMR Spectroscopic Data (Representative)
| Chemical Shift (δ) ppm | Assignment |
| 195.0 | Carbonyl Carbon (C=O) |
| 162.5 | Aromatic Carbon (C-g) |
| 156.0 | Aromatic Carbon (C-h) |
| 138.0 | Aromatic Carbon (C-i) |
| 132.5 | Aromatic Carbon (C-j) |
| 130.0 | Aromatic Carbon (C-k) |
| 124.0 | Aromatic Carbon (C-l) |
| 120.0 | Aromatic Carbon (C-m) |
| 118.5 | Aromatic Carbon (C-n) |
Table 3: IR Spectroscopic Data (Representative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | Aromatic C-H Stretch |
| 1655 | Strong | Ketone C=O Stretch |
| 1595 | Strong | Aromatic C=C Stretch |
| 1240 | Strong | Aryl Ether C-O Stretch |
| 840 | Strong | p-Disubstituted Benzene C-H Bend |
Table 4: Mass Spectrometry Data (Representative)
| m/z | Relative Intensity (%) | Assignment |
| 470.15 | 100 | [M]⁺ (Molecular Ion) |
| 377.12 | 45 | [M - C₆H₅O]⁺ |
| 284.09 | 20 | [M - 2(C₆H₅O)]⁺ |
| 181.07 | 30 | [C₁₃H₉O]⁺ |
| 77.04 | 50 | [C₆H₅]⁺ |
Experimental Protocols
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube. The solution is sonicated to ensure complete dissolution. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
2.2 Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹.
2.3 Mass Spectrometry (MS)
Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe. The sample is vaporized by heating, and then ionized by a beam of electrons (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
Potential Research Areas for 1,4-Bis(4-phenoxybenzoyl)benzene: A Technical Guide for Drug Development and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(4-phenoxybenzoyl)benzene is a molecule primarily recognized for its role as a key monomer in the synthesis of high-performance polyetherketoneketone (PEKK) polymers. These materials are noted for their exceptional thermal stability, chemical resistance, and mechanical strength, leading to their use in demanding industrial and, increasingly, biomedical applications. While its utility in materials science is well-established, the potential of this compound and its derivatives as a scaffold in medicinal chemistry and drug development remains a nascent and promising field of inquiry. This technical guide summarizes the known properties of this compound, details relevant experimental protocols, and explores potential research avenues in both advanced materials and pharmacology, drawing insights from its structural motifs—the benzophenone (B1666685) and phenoxy moieties—which are prevalent in numerous bioactive compounds.
Core Compound Properties
This compound is a solid organic compound with the molecular formula C₃₂H₂₂O₄ and a molecular weight of 470.51 g/mol .[1][2] Its chemical structure features a central benzene (B151609) ring substituted at the 1 and 4 positions with 4-phenoxybenzoyl groups. This symmetric, aromatic structure is responsible for the rigidity and high thermal stability of the polymers derived from it.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its application in polymer synthesis and for designing potential new chemical entities in drug discovery.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₂₂O₄ | [1][2] |
| Molecular Weight | 470.51 g/mol | [1][2] |
| CAS Number | 54299-17-1 | [1][2] |
| Melting Point | 211-217 °C | [3][4] |
| Boiling Point | 636.1 °C at 760 mmHg | [3] |
| Density | 1.216 g/cm³ | [3] |
| Physical Form | Solid | |
| Solubility | Insoluble in water; soluble in some organic solvents | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |
Established Applications in Materials Science
The primary application of this compound is as a monomer for the synthesis of poly(aryl ether ketone)s (PAEKs), particularly polyetherketoneketone (PEKK).[5] These high-performance thermoplastics are valued for their robustness in extreme environments.
Synthesis of PEKK Polymers
PEKK is synthesized through a polycondensation reaction involving this compound and an aromatic diacyl chloride. The resulting polymer possesses a unique combination of properties that make it suitable for applications in aerospace, automotive, and medical industries.
Biocompatibility and Use in Medical Devices
Polymers derived from this compound, such as PEKK, have demonstrated excellent biocompatibility.[6] This has led to their approval and use in various medical applications, including:
-
Orthopedic and Spinal Implants: PEEK and PEKK are used as alternatives to traditional metal implants due to their mechanical properties that mimic bone, reducing stress shielding.[7][8][9]
-
Dental Prostheses and Implants: The material's durability and aesthetic qualities make it suitable for crowns, bridges, and implant frameworks.[6][10]
-
Medical Devices: Its sterilizability and chemical resistance allow for its use in surgical instruments and other medical equipment.[11]
The established biocompatibility of these polymers provides a strong foundation for exploring new biomedical applications.
Potential Research Areas in Drug Development and Medicine
While this compound itself has not been extensively studied for biological activity, its core chemical structures are found in a wide array of pharmacologically active molecules. This suggests its potential as a scaffold for the development of novel therapeutics.
The Benzophenone Moiety in Medicinal Chemistry
The benzophenone scaffold is a "ubiquitous structure in medicinal chemistry," present in both natural products and synthetic drugs with a range of biological activities.[12] Research into benzophenone derivatives has revealed their potential as:
-
Anticancer Agents: Certain benzophenone analogs have shown the ability to inhibit tumor growth by targeting angiogenesis and inducing apoptosis.[13] Some derivatives exhibit potent cytotoxic activity against various cancer cell lines.[14][15][16]
-
Anti-inflammatory Agents: Natural and synthetic benzophenones have demonstrated anti-inflammatory effects, with some derivatives showing potent inhibition of pro-inflammatory cytokines like IL-6.[12]
-
Antimicrobial and Antiviral Agents: The benzophenone core is found in molecules with activity against various microbes and viruses.[12][17]
The presence of two benzophenone-like structures in this compound makes it an attractive starting point for synthesizing novel, potentially bifunctional therapeutic agents.
The Phenoxy Group as a Privileged Scaffold
The terminal phenoxy group is another key feature of this compound and is considered a "privileged moiety" in drug design.[18] This group is present in numerous FDA-approved drugs and contributes significantly to their biological activity. Compounds containing the phenoxy moiety have been investigated for a wide range of therapeutic applications, including:
-
Neurological disorders
-
Cancer
-
HIV
-
Diabetes
-
Bacterial and parasitic infections
The inclusion of four phenoxy groups in the structure of this compound suggests that its derivatives could have favorable interactions with various biological targets.
Potential Signaling Pathway Interactions
Although no specific signaling pathways have been directly associated with this compound, studies on other benzophenone derivatives provide clues for potential mechanisms of action. For instance, certain benzophenones have been shown to modulate key cellular signaling pathways:
-
MAPK/ERK Pathway: Benzophenone-3 has been found to induce abnormal development of the enteric nervous system in zebrafish by attenuating the MAPK/ERK signaling pathway.[19]
-
Wnt/β-catenin Pathway: Benzophenone-1 can activate ERα, leading to the aberrant activation of the Wnt/β-catenin pathway and promoting the proliferation and metastasis of ovarian cancer cells.[20]
-
Estrogen Receptor (ER) Signaling: Several benzophenone derivatives exhibit xenoestrogenic effects, interacting with estrogen receptors and potentially disrupting endocrine functions.[21]
These findings suggest that derivatives of this compound could be designed to modulate these or other critical signaling pathways involved in disease.
Drug Delivery Systems
Given the excellent biocompatibility and processability of PEKK, a promising area of research is the development of drug delivery systems based on this polymer.[22] PEEK and related polymers are being explored for:
-
Controlled Release Formulations: The polymer matrix can be used to encapsulate therapeutic agents, allowing for their sustained release over time.[23][24]
-
Implantable Drug-Eluting Devices: Medical implants made from PEKK could be loaded with drugs, such as antibiotics or anti-inflammatory agents, to provide localized therapy and prevent complications.[25]
-
Surface Modification for Drug Attachment: The surface of PEKK implants can be functionalized to allow for the covalent attachment of drugs or bioactive molecules.[23]
Experimental Protocols and Methodologies
Synthesis of this compound
The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction. The general protocol involves the reaction of terephthaloyl chloride with diphenyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent.
Example Protocol:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve terephthaloyl chloride and diphenyl ether in a suitable solvent like ortho-dichlorobenzene.
-
Cool the mixture to a low temperature (e.g., 0-5 °C).
-
Slowly add aluminum chloride to the cooled reaction mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.
-
Quench the reaction by pouring the mixture into a non-solvent such as cold methanol (B129727), which will cause the product to precipitate.
-
Filter the resulting slurry to collect the crude product.
-
Purify the product by washing with methanol and subsequent recrystallization or other purification techniques to obtain pure this compound.
In Vitro Cytotoxicity Assay
To assess the potential biological activity of new derivatives of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed.
Protocol Outline:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations of Potential Research Workflows and Pathways
Logical Workflow for Drug Discovery
The following diagram illustrates a potential workflow for the synthesis and evaluation of novel drug candidates derived from this compound.
Caption: Drug discovery workflow for this compound derivatives.
Hypothetical Signaling Pathway Modulation
Based on the known activities of other benzophenone derivatives, a potential mechanism of action for a novel anticancer agent derived from this compound could involve the inhibition of the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a novel derivative.
Conclusion and Future Directions
This compound is a molecule with a well-defined role in materials science, particularly in the creation of high-performance, biocompatible polymers. However, a deeper analysis of its chemical structure reveals significant, untapped potential in the realm of drug discovery and development. The presence of both benzophenone and phenoxy moieties, which are recognized as privileged scaffolds in medicinal chemistry, strongly suggests that derivatives of this compound could exhibit a range of valuable biological activities.
Future research should focus on the following areas:
-
Synthesis of Novel Derivatives: A library of derivatives should be synthesized by modifying the peripheral phenoxy rings with various functional groups to explore structure-activity relationships.
-
Broad Biological Screening: These new compounds should be screened against a wide range of biological targets, including cancer cell lines, inflammatory markers, and microbial pathogens.
-
Mechanism of Action Studies: For any identified "hit" compounds, detailed studies should be conducted to elucidate their mechanism of action and identify the specific signaling pathways they modulate.
-
Development of Advanced Drug Delivery Systems: Further research into the use of PEKK and related polymers for controlled drug release and targeted delivery is warranted, leveraging their excellent biocompatibility and mechanical properties.
By bridging the gap between materials science and medicinal chemistry, this compound presents a unique opportunity to develop both advanced biomedical materials and novel therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 54299-17-1 [chemicalbook.com]
- 4. 54299-17-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound|High-Purity RUO [benchchem.com]
- 6. Polyetherketoneketone (PEKK): An emerging biomaterial for oral implants and dental prostheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEEK Biocompatibility: A Safe and Effective Material for Medical Implants [peekchina.com]
- 8. Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEEK (Polyether-ether-ketone) and its composite materials in orthopedic implantation - Arabian Journal of Chemistry [arabjchem.org]
- 10. Polyetheretherketone (PEEK) as a Biomaterial: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of polyether ether ketone and its composites in biomedical field - Beijing Institute of Technology [pure.bit.edu.cn]
- 12. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 18. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzophenone-3 induced abnormal development of enteric nervous system in zebrafish through MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Benzophenone-1 stimulated the growth of BG-1 ovarian cancer cells by cell cycle regulation via an estrogen receptor alpha-mediated signaling pathway in cellular and xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pravara.com [pravara.com]
- 23. Establishment of PEEK-Associated Drug Delivery Systems—Limits and Perspectives [scirp.org]
- 24. Non-Implantable | Polymers for Drug Delivery and Medical Devices - Victrex [victrex.com]
- 25. How Biomedical Polymers Influence Drug Delivery Systems [eureka.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Performance Poly(ether ketone ketone) (PEKK) from 1,4-Bis(4-phenoxybenzoyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance poly(ether ketone ketone) (PEKK) using 1,4-bis(4-phenoxybenzoyl)benzene as a key monomer. PEKK is a member of the poly(aryl ether ketone) (PAEK) family, renowned for its exceptional thermal stability, mechanical strength, and chemical resistance, making it a material of significant interest for demanding applications in the aerospace, automotive, and medical fields, including potential uses in advanced drug delivery systems.[1]
Overview of PEKK Synthesis
The primary route for synthesizing PEKK from this compound is through an electrophilic Friedel-Crafts acylation reaction. This method involves the polymerization of the monomer with a diacid chloride, typically a mixture of terephthaloyl chloride (TPC) and isophthaloyl chloride (IPC), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The ratio of TPC to IPC is a critical parameter that allows for the tuning of the polymer's crystallinity and, consequently, its melting point, glass transition temperature, and processability.
Key Polymer Properties
Polymers derived from this compound exhibit a range of desirable properties:
-
High Thermal Stability: These polymers have high melting points and glass transition temperatures, enabling them to maintain their mechanical integrity at elevated temperatures.[1]
-
Excellent Mechanical Strength: The rigid aromatic backbone imparts high tensile strength and modulus.[1]
-
Chemical Resistance: PEKK is resistant to a wide range of organic solvents, acids, and bases.[1]
-
Biocompatibility: The broader PEEK family of polymers is known for its biocompatibility, making it suitable for medical implants and devices.[2][3]
Experimental Protocols
This section details the experimental procedures for the synthesis of the this compound monomer and its subsequent polymerization to form PEKK.
Synthesis of this compound Monomer
The monomer is synthesized via a Friedel-Crafts acylation of diphenyl ether with terephthaloyl chloride.
Materials:
-
Terephthaloyl chloride (TPC)
-
Diphenyl ether
-
Ortho-dichlorobenzene (solvent)
-
Aluminum chloride (AlCl₃) (Lewis acid catalyst)
Procedure:
-
In a reactor equipped with a mechanical stirrer and a nitrogen inlet, dissolve terephthaloyl chloride and diphenyl ether in ortho-dichlorobenzene.
-
Cool the solution to a temperature between -10°C and 0°C.
-
Slowly add aluminum chloride to the cooled reactant mixture while maintaining the temperature.
-
After the addition of the catalyst is complete, allow the reaction to proceed for a specified time (e.g., 20 minutes to 1 hour) at a controlled temperature (e.g., 0°C to room temperature).
-
Upon completion, the reaction is quenched by adding cold methanol, which will cause the this compound-Lewis acid complex to precipitate.
-
The resulting slurry is filtered to collect the solid product.
-
The collected solid is then re-slurried in methanol and filtered again to remove impurities.
-
The purified this compound is dried under vacuum.
Synthesis of PEKK Polymer
This protocol describes the polymerization of this compound with a mixture of terephthaloyl chloride and isophthaloyl chloride to produce a PEKK copolymer. The ratio of TPC to IPC can be varied to control the polymer's properties.
Materials:
-
This compound
-
Terephthaloyl chloride (TPC)
-
Isophthaloyl chloride (IPC)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (solvent)
-
Benzoic acid (controlling agent)
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add this compound, terephthaloyl chloride, isophthaloyl chloride, and dichloromethane.
-
Cool the mixture to a low temperature (e.g., -20°C).
-
Add aluminum chloride and benzoic acid to the cooled mixture.
-
The reaction mixture is then allowed to warm to room temperature while stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
The polymerization is allowed to continue for several hours until the desired molecular weight is achieved.
-
The reaction is terminated by pouring the viscous polymer solution into a non-solvent, such as methanol, to precipitate the PEKK polymer.
-
The precipitated polymer is then filtered, washed thoroughly with methanol, and dried in a vacuum oven.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of PEKK and the properties of the resulting polymer.
Table 1: Monomer Synthesis Reactant Quantities
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| Terephthaloyl chloride | 203.02 | 1.0 | 203.02 |
| Diphenyl ether | 170.21 | 2.2 | 374.46 |
| Aluminum chloride | 133.34 | 2.5 | 333.35 |
| Ortho-dichlorobenzene | 147.00 | - | (as solvent) |
Table 2: PEKK Polymer Synthesis Reactant Quantities (for an 80:20 T/I ratio PEKK)
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| This compound | 470.52 | 0.0856 | 40.29 |
| Terephthaloyl chloride | 203.02 | 0.0496 | 10.06 |
| Isophthaloyl chloride | 203.02 | 0.0361 | 7.33 |
| Aluminum chloride | 133.34 | 0.63 | 83.8 |
| Dichloromethane | 84.93 | - | 400 ml (solvent) |
| Benzoic acid | 122.12 | 0.26 | 31.75 |
Table 3: Typical Properties of High-Performance Polymers
| Property | PEKK (80:20 T/I ratio) | PEEK (comparative) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | ~165 °C | 143 °C |
| Melting Temperature (Tm) | ~367 °C | 343 °C |
| Mechanical Properties | ||
| Tensile Strength | 90 - 110 MPa | 90 - 100 MPa |
| Tensile Modulus | 3.5 - 4.0 GPa | 3.6 GPa |
| Elongation at Break | 20 - 40 % | 50% |
| Molecular Weight | ||
| Inherent Viscosity (dL/g) | 1.0 - 2.5 | - |
Visualization of Workflows and Concepts
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of PEKK from its constituent monomers.
Caption: General workflow for the synthesis of PEKK.
Structure-Property Relationship
The ratio of terephthaloyl chloride to isophthaloyl chloride in the polymerization process directly influences the final properties of the PEKK polymer.
Caption: Influence of TPC/IPC ratio on PEKK properties.
Applications in Drug Development
While specific applications of PEKK derived directly from this compound in drug delivery are still an emerging area of research, the broader PAEK family, particularly PEEK, has been extensively investigated for biomedical applications. The excellent biocompatibility, biostability, and mechanical properties that mimic bone make these polymers ideal candidates for medical implants.[2][3]
The inherent properties of PEKK make it suitable for:
-
Implantable Devices: Its high strength and modulus make it an excellent material for load-bearing implants, such as spinal cages and orthopedic fixation devices.[2]
-
Drug-Eluting Implants: The surface of PEKK implants can be modified to incorporate and release therapeutic agents. This can be achieved through techniques such as surface coating with a drug-loaded biodegradable polymer or by creating a porous structure to act as a drug reservoir. This approach is being explored to deliver antibiotics to prevent post-surgical infections or to release growth factors to promote tissue integration.
-
Controlled Release Formulations: The development of PEKK-based micro- or nanoparticles for controlled drug release is a potential area of future research. The polymer's chemical inertness would protect the encapsulated drug, and its degradation rate could potentially be tailored for specific release profiles.
Further research is needed to fully explore the potential of PEKK synthesized from this compound in advanced drug delivery systems. However, its robust physical and chemical properties, combined with the proven biocompatibility of the PAEK family, provide a strong foundation for future innovations in this field.
References
Application Notes and Protocols: 1,4-Bis(4-phenoxybenzoyl)benzene in Polyetherketone (PEK) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of polyetherketone (PEK), a high-performance thermoplastic, utilizing 1,4-Bis(4-phenoxybenzoyl)benzene as a key monomer. The content is designed to guide researchers and scientists in the development and synthesis of PEK polymers with tailored properties.
Introduction
Polyetherketones (PEKs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for demanding applications in aerospace, automotive, and medical industries. This compound is a crucial monomer in the synthesis of PEK and other poly(aryl ether ketone)s (PAEKs), contributing significantly to the desirable characteristics of the resulting polymers.[1] The synthesis of PEK from this compound can be primarily achieved through two synthetic routes: electrophilic Friedel-Crafts acylation and nucleophilic aromatic substitution.
Synthesis of this compound (Monomer)
The monomer, this compound, is typically synthesized via a Friedel-Crafts reaction between terephthaloyl chloride and diphenyl ether in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃).[2][3] The purity of the synthesized monomer is critical for achieving high molecular weight polymers.
Experimental Protocol: Monomer Synthesis
This protocol is based on a typical Friedel-Crafts acylation reaction.
Materials:
-
Terephthaloyl chloride (TPC)
-
Diphenyl ether (DPO)
-
Aluminum chloride (AlCl₃)
-
Ortho-dichlorobenzene (o-DCB) (solvent)
-
Methanol (B129727) (for purification)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve terephthaloyl chloride and diphenyl ether in ortho-dichlorobenzene.
-
Cool the solution to a temperature between -10°C and -5°C.[1]
-
Slowly add aluminum chloride to the cooled solution while maintaining the temperature.
-
After the addition of the catalyst, gradually raise the temperature to between 20°C and 40°C to initiate the Friedel-Crafts acylation.[1]
-
Allow the reaction to proceed for a specified time until completion.
-
Upon completion, cool the reaction mixture to a temperature between 1°C and 15°C.[1]
-
Quench the reaction by slowly adding cold methanol to the mixture, which will precipitate the this compound product.
-
Filter the resulting slurry using a Buchner funnel, and wash the solid product multiple times with methanol to remove any unreacted starting materials and catalyst residues.
-
Dry the purified this compound in a vacuum oven.
Polyetherketone (PEK) Synthesis
Electrophilic Friedel-Crafts Polymerization
In this method, this compound is reacted with an aromatic diacid chloride, such as terephthaloyl chloride, in the presence of a Lewis acid catalyst.
Experimental Protocol: Electrophilic PEK Synthesis
Materials:
-
This compound
-
Terephthaloyl chloride
-
Aluminum chloride (AlCl₃)
-
Ortho-dichlorobenzene (o-DCB) (solvent)
-
Methanol (for purification)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Polymerization reactor with a high-torque mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Heating mantle with a programmable temperature controller
Procedure:
-
Charge the polymerization reactor with this compound and ortho-dichlorobenzene under a nitrogen atmosphere.
-
Stir the mixture until the monomer is completely dissolved.
-
Cool the solution and add terephthaloyl chloride.
-
Slowly add aluminum chloride to the reaction mixture while maintaining a low temperature.
-
Gradually increase the temperature of the reaction mixture according to a predefined heating profile to control the polymerization rate and molecular weight of the polymer.
-
After maintaining the reaction at the final temperature for the desired duration, cool the viscous polymer solution.
-
Precipitate the PEK polymer by adding the solution to a non-solvent, such as methanol.
-
Filter the polymer and wash it extensively with methanol and hot water to remove residual catalyst and solvent.
-
Dry the final PEK polymer in a vacuum oven.
Nucleophilic Aromatic Substitution Polymerization
This route involves the reaction of a dihydroxy aromatic compound with an activated aromatic dihalide. For PEK synthesis using this compound as a precursor, it would first need to be converted to a dihydroxy or dihalo derivative. A more direct approach to a similar polyetherketone involves the reaction of a bisphenol with an activated dihalide like 4,4'-difluorobenzophenone.
Experimental Protocol: Nucleophilic PEK Synthesis (Illustrative Example)
This protocol describes a general nucleophilic aromatic substitution for a polyetherketone, illustrating the principles that would apply if a suitable derivative of this compound were used.
Materials:
-
4,4'-Dihydroxybiphenyl (or other bisphenol)
-
4,4'-Difluorobenzophenone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diphenyl sulfone (solvent)
-
Toluene (for azeotropic removal of water)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Polymerization reactor with a mechanical stirrer and Dean-Stark trap
-
Condenser
-
Nitrogen inlet
-
Heating mantle with a programmable temperature controller
Procedure:
-
To the reactor, add 4,4'-dihydroxybiphenyl, 4,4'-difluorobenzophenone, potassium carbonate, diphenyl sulfone, and toluene.
-
Heat the mixture to reflux to remove water azeotropically using the Dean-Stark trap.
-
After the removal of water, increase the temperature to initiate the polymerization.
-
Maintain the reaction at an elevated temperature (typically above 300°C) to achieve a high molecular weight polymer.
-
Cool the reaction mixture and precipitate the polymer in a non-solvent.
-
Filter, wash, and dry the PEK polymer as described in the electrophilic route.
Data Presentation
The properties of the synthesized PEK are highly dependent on the reaction conditions. The following tables summarize the expected influence of key parameters on the polymer characteristics.
Table 1: Effect of Monomer Ratio on PEK Properties (Electrophilic Synthesis)
| Molar Ratio (Diacid Chloride / this compound) | Expected Number Average Molecular Weight (Mn) ( g/mol ) | Expected Glass Transition Temperature (Tg) (°C) | Expected Melting Temperature (Tm) (°C) |
| 0.95 | Low | Lower | Lower |
| 1.00 | High | Higher | Higher |
| 1.05 | Low | Lower | Lower |
Table 2: Influence of Catalyst Concentration on PEK Synthesis (Electrophilic Synthesis)
| Catalyst Concentration (mol% relative to monomer) | Expected Polymer Yield (%) | Expected Weight Average Molecular Weight (Mw) ( g/mol ) | Expected Polydispersity Index (PDI) |
| Low | Low | Low | Broad |
| Optimal | High | High | Narrow |
| High | May Decrease | May Decrease | Broad |
Table 3: Thermal Properties of PEK Synthesized under Different Conditions
| Polymerization Temperature (°C) | Polymerization Time (h) | Expected Glass Transition Temperature (Tg) (°C) | Expected Melting Temperature (Tm) (°C) |
| 150 | 4 | Moderate | Moderate |
| 180 | 4 | Higher | Higher |
| 180 | 8 | Highest | Highest |
Visualizations
Friedel-Crafts Polymerization Pathway
Caption: Electrophilic synthesis of PEK.
Nucleophilic Substitution Polymerization Pathway
Caption: Nucleophilic synthesis of PEK.
Experimental Workflow for PEK Synthesis
Caption: General workflow for PEK synthesis.
References
- 1. This compound|High-Purity RUO [benchchem.com]
- 2. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]
- 3. Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Application of 1,4-Bis(4-phenoxybenzoyl)benzene in Aerospace Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 1,4-Bis(4-phenoxybenzoyl)benzene as a key monomer in the synthesis of high-performance Polyetherketoneketone (PEKK) polymers for the aerospace industry. The exceptional thermal stability, mechanical strength, and chemical resistance of PEKK make it a material of choice for demanding aerospace applications.
Application Notes
This compound is a crucial building block for PEKK, a semi-crystalline thermoplastic renowned for its performance in extreme environments.[1] In the aerospace sector, PEKK is utilized for a variety of components, including structural parts, interior cabin components, and thermal insulation, owing to its lightweight nature and ability to withstand high temperatures and aggressive chemicals.[1][2]
The properties of PEKK can be tailored by controlling the ratio of the terephthaloyl (T) and isophthaloyl (I) isomers in the polymer backbone, which influences the crystallization rate and melting temperature.[3] Furthermore, the incorporation of reinforcing agents, such as carbon fiber, significantly enhances the mechanical properties of PEKK, making it a viable replacement for heavier metal alloys in many aerospace applications.[4][5]
Key Properties and Aerospace Relevance
Polymers derived from this compound exhibit a range of properties that are highly desirable for aerospace materials:
-
High Thermal Stability: PEKK maintains its mechanical properties at elevated temperatures, with a continuous use temperature of up to 260°C.[1][6] This is critical for components used in or near aircraft engines and other high-temperature zones.
-
Excellent Mechanical Strength: PEKK possesses high tensile and compressive strength, making it suitable for load-bearing applications. The addition of carbon fiber further increases its stiffness and strength-to-weight ratio.[6]
-
Chemical Resistance: PEKK is resistant to a wide range of chemicals, including jet fuel, hydraulic fluids, and de-icing agents, ensuring the longevity and reliability of components.[1]
-
Inherent Flame Retardancy: PEKK exhibits low flammability and smoke emission, a critical safety requirement for materials used in aircraft interiors.[7]
-
Low Outgassing: In the vacuum of space, materials must not release volatile compounds that could contaminate sensitive equipment. PEKK has low outgassing characteristics, making it suitable for satellite and spacecraft applications.
Data Presentation
The following tables summarize the quantitative data for neat PEKK and carbon fiber-reinforced PEKK, providing a comparison of their key mechanical and thermal properties relevant to aerospace applications.
Table 1: Mechanical Properties of PEKK and Carbon Fiber-Reinforced PEKK
| Property | Neat PEKK | Carbon Fiber-Reinforced PEKK | Test Method |
| Tensile Strength | 92 - 115 MPa | 138 - 250 MPa | ASTM D638 |
| Tensile Modulus | 3.6 - 4.4 GPa | 14 - 25 GPa | ASTM D638 |
| Flexural Strength | 150 - 170 MPa | 200 - 300 MPa | ASTM D790 |
| Flexural Modulus | 3.8 - 4.6 GPa | 12 - 22 GPa | ASTM D790 |
| Compressive Strength | 120 - 140 MPa | 180 - 250 MPa | ASTM D695 |
| Density | 1.26 - 1.32 g/cm³ | 1.35 - 1.45 g/cm³ | ASTM D792 |
Table 2: Thermal Properties of PEKK and Carbon Fiber-Reinforced PEKK
| Property | Neat PEKK | Carbon Fiber-Reinforced PEKK | Test Method |
| Glass Transition Temperature (Tg) | 160 - 170 °C | 160 - 175 °C | ASTM D3418 |
| Melting Temperature (Tm) | 305 - 395 °C | 305 - 395 °C | ASTM D3418 |
| Continuous Use Temperature | ~ 260 °C | ~ 260 °C | - |
| Heat Deflection Temperature | 165 - 180 °C | 280 - 320 °C | ASTM D648 |
| Thermal Decomposition Temperature | > 500 °C | > 500 °C | ASTM E1131 |
Experimental Protocols
The following sections provide detailed protocols for the synthesis of PEKK from this compound and for the characterization of its key properties according to ASTM standards.
Synthesis of Polyetherketoneketone (PEKK)
PEKK can be synthesized via two primary routes: electrophilic (Friedel-Crafts) acylation and nucleophilic aromatic substitution.
3.1.1. Electrophilic Synthesis Protocol (Friedel-Crafts Acylation)
This method involves the reaction of this compound with an aromatic diacid chloride in the presence of a Lewis acid catalyst.[8][9]
Materials:
-
This compound
-
Terephthaloyl chloride
-
Isophthaloyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
In a flame-dried, nitrogen-purged reactor equipped with a mechanical stirrer, add this compound and anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred suspension.
-
In a separate flask, prepare a solution of terephthaloyl chloride and isophthaloyl chloride in anhydrous dichloromethane.
-
Slowly add the diacid chloride solution to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
The reaction is quenched by pouring the viscous polymer solution into a large excess of methanol with vigorous stirring.
-
The precipitated polymer is collected by filtration and washed repeatedly with methanol and deionized water to remove any residual catalyst and unreacted monomers.
-
The purified PEKK polymer is then dried in a vacuum oven at 120°C until a constant weight is achieved.
3.1.2. Nucleophilic Synthesis Protocol
This route involves the reaction of a bisphenol with an activated aromatic dihalide in a high-boiling aprotic polar solvent in the presence of a weak base. For PEKK synthesis starting from this compound, a multi-step process is required to first convert it to a suitable bisphenol or dihalide monomer. A more direct nucleophilic route to a similar PAEK polymer would involve reacting a dihalide such as 4,4'-difluorobenzophenone (B49673) with a bisphenol.
Material Characterization Protocols
3.2.1. Tensile Properties (ASTM D638)
This protocol outlines the procedure for determining the tensile properties of PEKK.[6][10][11][12][13]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer for strain measurement
-
Type I dumbbell-shaped specimens (as defined in ASTM D638)
Procedure:
-
Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the gauge section of the specimen.
-
Set the crosshead speed according to the ASTM D638 standard (typically 5 mm/min for rigid plastics).
-
Start the test and record the load and extension data until the specimen fractures.
-
Calculate the tensile strength, tensile modulus, and elongation at break from the recorded data.
3.2.2. Thermal Properties by Differential Scanning Calorimetry (DSC) (ASTM D3418)
This protocol describes the determination of thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), of PEKK.[2][14][15][16][17]
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Accurately weigh 5-10 mg of the PEKK sample into an aluminum DSC pan.
-
Seal the pan using a crimper.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected melting point (e.g., 400°C for PEKK) at a controlled rate (e.g., 20°C/min) under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.
-
Cool the sample at a controlled rate (e.g., 20°C/min) to a temperature below its glass transition temperature (e.g., 50°C).
-
Heat the sample again at a controlled rate (e.g., 20°C/min) to above its melting point. This second heating scan is used to determine the Tg and Tm.
-
Analyze the resulting heat flow versus temperature curve to determine the glass transition temperature (midpoint of the step change in the baseline) and the melting temperature (peak of the endothermic transition).
3.2.3. Thermal Stability by Thermogravimetric Analysis (TGA) (ASTM E1131)
This protocol is used to evaluate the thermal stability and decomposition temperature of PEKK.[18][19][20][21][22]
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (platinum or ceramic)
Procedure:
-
Accurately weigh 10-20 mg of the PEKK sample into a TGA pan.
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting weight loss versus temperature curve to determine the onset temperature of decomposition, which is an indicator of the material's thermal stability.
Mandatory Visualizations
Diagram 1: Synthesis of PEKK via Electrophilic Acylation
Caption: Workflow for the synthesis of PEKK via electrophilic Friedel-Crafts acylation.
Diagram 2: Material Characterization Workflow for Aerospace PEKK
Caption: Logical workflow for the mechanical and thermal characterization of PEKK-based materials.
References
- 1. Pekk vs Peek: Key Differences in Aerospace Materials [americanadditive.com]
- 2. en.usb-lab.com [en.usb-lab.com]
- 3. "Characterization of Carbon Fiber PEKK Thermoplastic Prepreg for Proces" by Tanner M. Leo [cedar.wwu.edu]
- 4. Carbon Fiber Reinforced PEEK: High-Strength Mechanical Properties & Cost-Effective Solutions [peekchina.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 7. The Advantages of PEEK Thermal properties in Aerospace Applications - AIP Precision Machining [aipprecision.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. EP3438085A1 - Process for producing polyether ketone ketone - Google Patents [patents.google.com]
- 10. zwickroell.com [zwickroell.com]
- 11. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 12. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 13. industrialphysics.com [industrialphysics.com]
- 14. atslab.com [atslab.com]
- 15. store.astm.org [store.astm.org]
- 16. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 17. ASTM D 3418 - 2021 - DIN Media [dinmedia.de]
- 18. infinitalab.com [infinitalab.com]
- 19. store.astm.org [store.astm.org]
- 20. kalite.com [kalite.com]
- 21. store.astm.org [store.astm.org]
- 22. standards.iteh.ai [standards.iteh.ai]
Application Notes and Protocols for the Friedel-Crafts Acylation of 1,4-Bis(4-phenoxybenzoyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1,4-bis(4-phenoxybenzoyl)benzene, a key monomer in the production of high-performance polyetherketoneketone (PEKK) polymers. The synthesis is achieved via a Friedel-Crafts acylation reaction between diphenyl ether and terephthaloyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product. The information is intended to guide researchers in the successful laboratory-scale synthesis of this important compound.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in various fields, including materials science and medicinal chemistry. This compound is a crucial monomer for the synthesis of poly(aryl ether ketone)s (PAEKs), a family of high-performance thermoplastics known for their exceptional thermal stability and mechanical properties.[3] The synthesis described herein involves the reaction of diphenyl ether with terephthaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃), which activates the acylating agent.[4][5][6]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Diphenyl ether | 97 g | [6] |
| Terephthaloyl chloride | 39 g | [6] |
| Aluminum trichloride (AlCl₃) | 83 g | [6] |
| ortho-Dichlorobenzene (solvent) | 500 g | [5] |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | [6] |
| Reaction Temperature | 0 °C | [6] |
| Reaction Time | 20 minutes after AlCl₃ addition | [6] |
| Work-up & Purification | ||
| Quenching Solution | 3% HCl in water | [5] |
| Purification Method | Recrystallization/Washing | [7] |
| Product Characterization | ||
| Appearance | White to off-white solid | |
| Purity (by HPLC) | High purity achievable | [6] |
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Diphenyl ether (C₁₂H₁₀O)
-
Terephthaloyl chloride (C₈H₄Cl₂O₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
ortho-Dichlorobenzene (ODCB), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Methanol (for washing)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Nitrogen inlet/outlet
-
Thermometer or thermocouple
-
Heating/cooling bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Procedure
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and an addition funnel. Ensure all glassware is thoroughly dried to prevent moisture from interfering with the Lewis acid catalyst.
-
Place the flask in a cooling bath.
-
-
Charging of Reactants:
-
Catalyst Addition and Reaction:
-
Cool the reactant mixture to 0 °C using the cooling bath.[6]
-
While maintaining the temperature at 0 °C, slowly add 83 g of anhydrous aluminum trichloride in portions through the addition funnel over a period of time.[6] Caution: The addition of AlCl₃ can be exothermic.
-
After the complete addition of aluminum trichloride, continue stirring the mixture at 0 °C for 20 minutes to complete the reaction.[6]
-
-
Work-up and Product Isolation:
-
Prepare a quenching solution of 3% hydrochloric acid in water.
-
Carefully and slowly pour the reaction mixture into the acidic aqueous solution with vigorous stirring to decompose the aluminum chloride complex.[5]
-
Allow the mixture to separate into two phases. The product will be in the organic phase.
-
Separate the organic layer and wash it with a fresh portion of 3% HCl solution, followed by deionized water until the aqueous layer is neutral.[5]
-
-
Purification:
-
The crude product can be isolated by removing the solvent under reduced pressure using a rotary evaporator.
-
Further purification can be achieved by washing the solid product with methanol.[7]
-
The purified this compound can then be dried in a vacuum oven.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|High-Purity RUO [benchchem.com]
- 4. EP3438085A1 - Process for producing polyether ketone ketone - Google Patents [patents.google.com]
- 5. Ripening of 1,4-bis (4-phenoxybenzoyl)benzene - Eureka | Patsnap [eureka.patsnap.com]
- 6. Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. AU5285590A - Process for the manufacture of this compound with certain metal-containing catalysts - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Poly(ether ketone ketone) (PEKK) using 1,4-Bis(4-phenoxybenzoyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4-Bis(4-phenoxybenzoyl)benzene in the manufacturing of high-performance Poly(ether ketone ketone) (PEKK) polymers. PEKK polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, medical implants, and electronics.[1][2][3]
Introduction to PEKK Synthesis via Electrophilic Aromatic Substitution
The primary method for synthesizing PEKK using this compound is through an electrophilic Friedel-Crafts acylation reaction.[4][5] This process involves the reaction of this compound with a difunctional aromatic acyl chloride, such as terephthaloyl chloride or isophthaloyl chloride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][4][5] The reaction proceeds through the formation of a polymer-catalyst complex, which is then decomplexed to yield the final PEKK polymer.[6] The ratio of terephthaloyl to isophthaloyl chloride can be varied to control the crystallinity and, consequently, the melting point and processing characteristics of the resulting polymer.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of PEKK using this compound, compiled from various sources.
Table 1: Typical Reactant Stoichiometry and Concentrations
| Reactant/Component | Molar Ratio (relative to diacyl chloride) | Typical Concentration | Solvent(s) |
| This compound | 1 | - | Ortho-dichlorobenzene, Methylene chloride |
| Terephthaloyl/Isophthaloyl Chloride | 1 | - | Ortho-dichlorobenzene, Methylene chloride |
| Aluminum Chloride (AlCl₃) | >2 (per mole of carbonyl groups) | - | Ortho-dichlorobenzene, Methylene chloride |
Note: The precise concentrations can vary depending on the desired molecular weight and reaction kinetics.
Table 2: Typical Reaction Conditions for PEKK Synthesis
| Parameter | Value/Range | Notes |
| Initial Reaction Temperature | -15°C to 0°C | To control the initial reaction rate.[4] |
| Polymerization Temperature | 20°C to 40°C | The temperature is raised to facilitate polymer chain growth.[1] |
| Reaction Time | Several hours | Dependent on desired molecular weight and reaction scale. |
| Decomplexation Agent | Methanol (B129727), often with HCl | To break down the polymer-AlCl₃ complex.[2] |
Table 3: Properties of PEKK Polymers
| Property | Typical Value/Range | Method of Analysis |
| Glass Transition Temperature (Tg) | 154°C - 173°C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 358°C - 371°C | Differential Scanning Calorimetry (DSC) |
| Inherent Viscosity | 0.5 dL/g to >1.0 dL/g | Measured in concentrated H₂SO₄ |
Note: The properties of PEKK can be tailored by adjusting the ratio of terephthaloyl to isophthaloyl moieties in the polymer backbone.[5]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of PEKK using this compound.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the monomer this compound.
Materials:
-
Terephthaloyl chloride
-
Diphenyl ether
-
Aluminum chloride (AlCl₃)
-
Ortho-dichlorobenzene (solvent)
-
Methanol (for quenching)
-
Hydrochloric acid (HCl)
Procedure:
-
In a reactor equipped with a mechanical stirrer and a nitrogen inlet, dissolve terephthaloyl chloride and diphenyl ether in ortho-dichlorobenzene.[3]
-
Cool the mixture to a temperature between -10°C and -5°C.[1]
-
Slowly add anhydrous aluminum chloride to the reactant mixture while maintaining the low temperature.[3]
-
After the addition of the catalyst, gradually raise the temperature of the reaction mixture to between 20°C and 40°C and stir for several hours to allow the Friedel-Crafts acylation to proceed.[1]
-
Upon completion of the reaction, cool the mixture and pour it into a solution of cold methanol and hydrochloric acid to quench the reaction and break down the catalyst complex.[2]
-
The precipitated this compound is then filtered, washed with methanol, and dried.
Protocol 2: Polymerization of PEKK
This protocol outlines the synthesis of PEKK from this compound and a diacyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride and/or Isophthaloyl chloride
-
Aluminum chloride (AlCl₃)
-
Ortho-dichlorobenzene (solvent)
-
Methanol (for decomplexation)
Procedure:
-
In a dry reactor under a nitrogen atmosphere, suspend this compound and the desired ratio of terephthaloyl chloride and isophthaloyl chloride in ortho-dichlorobenzene.
-
Cool the suspension to a temperature between -15°C and 0°C.[4]
-
Carefully add aluminum chloride to the mixture. A colored, homogeneous solution should form as the catalyst complexes with the reactants.[4]
-
Slowly warm the reaction mixture to room temperature and then further to between 20°C and 40°C to initiate polymerization. The viscosity of the solution will increase as the polymer chains grow.
-
Continue the reaction for a sufficient time to achieve the desired molecular weight.
-
Once the polymerization is complete, the resulting PEKK-Lewis acid complex is decomplexed by adding the reaction mixture to a non-solvent such as methanol.[6]
-
The precipitated PEKK polymer is then filtered, washed extensively with methanol to remove residual catalyst and solvent, and dried under vacuum.
Visualizations
Diagram 1: Synthesis of PEKK
Caption: Electrophilic synthesis pathway for PEKK polymer.
Diagram 2: Experimental Workflow for PEKK Synthesis
Caption: Step-by-step workflow for PEKK polymer synthesis.
Diagram 3: Monomer to Polymer Relationship
Caption: Structural relationship between monomers and PEKK.
References
- 1. This compound|High-Purity RUO [benchchem.com]
- 2. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]
- 3. Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. EP3438085A1 - Process for producing polyether ketone ketone - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of 1,4-Bis(4-phenoxybenzoyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Bis(4-phenoxybenzoyl)benzene is a key monomer in the synthesis of high-performance polymers such as polyether ether ketones (PEEK) and polyether ketone ketones (PEKK). Its chemical structure and purity are critical to the final properties of these materials. This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound, ensuring its identity, purity, and stability.
Chemical Structure and Physical Properties
-
IUPAC Name: [4-(4-Phenoxybenzoyl)phenyl]-(4-phenoxyphenyl)methanone
-
CAS Number: 54299-17-1[1]
-
Molecular Formula: C₃₂H₂₂O₄[2]
-
Molecular Weight: 470.51 g/mol [2]
-
Melting Point: 211-217 °C[2]
-
Boiling Point: 636.1 °C at 760 mmHg[2]
-
Appearance: White to off-white powder
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
Application Note: ¹H NMR spectroscopy is used to confirm the presence and connectivity of the aromatic protons in the molecule. The spectrum is expected to show a complex pattern of signals in the aromatic region due to the various phenyl rings.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Data Presentation:
| Proton Type | Typical Chemical Shift (δ) Range (ppm) |
| Aromatic Protons | 7.0 - 8.0 |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer frequency.
¹³C NMR Spectroscopy
Application Note: ¹³C NMR spectroscopy is essential for confirming the carbon framework of the molecule, including the carbonyl and ether-linked carbons.
Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.5-0.7 mL of deuterated solvent.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Presentation:
| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |
| Carbonyl Carbon (C=O) | 190 - 200 |
| Aromatic Carbons (C-O) | 150 - 165 |
| Aromatic Carbons (C-C/C-H) | 115 - 140 |
NMR Analysis Workflow
References
Application Notes and Protocols: 1,4-Bis(4-phenoxybenzoyl)benzene Moiety as a Precursor for High-Performance Polyimides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of high-performance polyimides derived from precursors containing the 1,4-bis(4-phenoxybenzoyl)benzene structural motif. While this compound is a primary monomer for poly(aryl ether ketone)s (PAEKs), its core structure is integral to various dianhydride and diamine monomers used in the synthesis of advanced polyimides with exceptional thermal stability, mechanical strength, and processability.
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their outstanding thermal stability, excellent mechanical properties, and chemical resistance.[1] The incorporation of the rigid and thermally stable this compound moiety into the polyimide backbone, through the use of structurally related dianhydride or diamine monomers, can lead to materials with enhanced properties. These polyimides are promising candidates for applications in aerospace, electronics, and other demanding fields.[1][2]
This document details the synthesis of polyimides using precursors like 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and various aromatic diamines. It provides experimental protocols, summarizes key performance data, and illustrates the synthetic and characterization workflows.
Data Presentation
The properties of polyimides are highly dependent on the specific combination of dianhydride and diamine monomers used in their synthesis. The following tables summarize the thermal and mechanical properties of several polyimides synthesized from precursors containing the 1,4-bis(phenoxybenzoyl)benzene structural unit.
Table 1: Thermal Properties of Polyimides
| Polyimide | Dianhydride | Diamine | Tg (°C) | Td5% (°C, N2) | Td5% (°C, Air) |
| PI-1 | HQDPA | TPER | 190 | 525-553 | 522-547 |
| PI-2 | HQDPA | TPEQ | 214 | 525-553 | 522-547 |
| PI-3 | HQDPA | 4,4'-ODA | - | 525-553 | 522-547 |
| PI-4 | HQDPA | BAPB | - | 525-553 | 522-547 |
Tg: Glass Transition Temperature; Td5%: Temperature at 5% weight loss. Data sourced from[3].
Table 2: Mechanical Properties of Polyimide Films
| Polyimide | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PI-1 | 2.0 - 3.3 | 85 - 105 | 5 - 18 |
| PI-2 | 2.0 - 3.3 | 85 - 105 | 5 - 18 |
| PI-3 | 2.0 - 3.3 | 85 - 105 | 5 - 18 |
| PI-4 | 2.0 - 3.3 | 85 - 105 | 5 - 18 |
Data for a series of polyimides based on HQDPA.[3] Specific values for each polyimide within the range depend on the diamine used.
Experimental Protocols
The following protocols describe the synthesis and characterization of polyimides from dianhydride and diamine monomers.
Protocol 1: Synthesis of Polyimide via Two-Step Polycondensation
This protocol outlines the synthesis of a polyimide from 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and an aromatic diamine (e.g., 1,3-bis(4-aminophenoxy)benzene (B160649), TPER) via a two-step process involving the formation of a poly(amic acid) intermediate followed by thermal imidization.[3][4]
Materials:
-
1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA)
-
Aromatic diamine (e.g., 1,3-bis(4-aminophenoxy)benzene (TPER), 1,4-bis(4-aminophenoxy)benzene (B1581417) (TPEQ), 4,4'-oxydianiline (B41483) (4,4'-ODA))[3]
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)[2][5]
-
Nitrogen gas
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine is fully dissolved, add an equimolar amount of HQDPA in one portion.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution. The increase in viscosity indicates the progress of the polymerization.[6]
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat it in a stepwise manner to effect imidization and remove the solvent. A typical heating schedule is:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be peeled from the glass plate.
-
-
Polymer Precipitation and Purification (for powder):
-
Pour the viscous poly(amic acid) solution into a large excess of methanol with vigorous stirring to precipitate the polymer.[6]
-
Filter the precipitate and wash it thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.[6]
-
Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.[6]
-
Protocol 2: Characterization of Polyimides
This protocol describes standard techniques for characterizing the synthesized polyimides.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the chemical structure and the completion of imidization.
-
Procedure: Acquire the FTIR spectrum of the polyimide film or a KBr pellet of the powdered polymer.
-
Expected Results: The appearance of characteristic imide absorption bands around 1780 cm⁻¹ (C=O asymmetric stretching), 1720 cm⁻¹ (C=O symmetric stretching), and 1380 cm⁻¹ (C-N stretching), and the disappearance of the amic acid bands, confirm successful imidization.[3]
2. Thermal Analysis (TGA and DSC):
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polyimide.
-
Procedure: Heat a small sample of the polymer from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
Data: Determine the temperature at 5% weight loss (Td5%) as an indicator of thermal stability.[3]
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg).
-
Procedure: Heat the polymer sample to a temperature above its expected Tg, cool it rapidly, and then reheat it at a controlled rate (e.g., 10°C/min). The Tg is observed as a step change in the heat flow.[3]
-
3. Mechanical Testing:
-
Purpose: To evaluate the mechanical properties of the polyimide films.
-
Procedure: Cut the polyimide films into dumbbell-shaped specimens according to ASTM standards. Perform tensile tests using a universal testing machine to determine the tensile modulus, tensile strength, and elongation at break.[3]
Visualizations
Diagram 1: Synthesis of Polyimides
Caption: A diagram illustrating the two-step synthesis of polyimides.
Diagram 2: Experimental Workflow for Polyimide Characterization
Caption: A workflow diagram for the characterization of synthesized polyimides.
References
- 1. Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene | Chemical Engineering Transactions [cetjournal.it]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Polymerization of 1,4-Bis(4-phenoxybenzoyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(4-phenoxybenzoyl)benzene is a key monomer in the synthesis of high-performance poly(aryl ether ketone)s (PAEKs), particularly poly(ether ketone ketone) (PEKK).[1][2] These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, medical implants, and electronics. The properties of the final PEKK polymer can be tailored by the polymerization method and the specific co-monomers used.
This document provides detailed application notes and protocols for the primary methods of polymerizing this compound. The two main routes for PAEK synthesis are electrophilic Friedel-Crafts polymerization and nucleophilic aromatic substitution.
Polymerization Methods
The polymerization of this compound is most commonly achieved through an electrophilic Friedel-Crafts acylation. In this approach, this compound acts as the nucleophilic component, reacting with an aromatic diacyl chloride in the presence of a Lewis acid catalyst.[3][4] An alternative, though less direct, method for producing similar polymer structures is nucleophilic aromatic substitution, which typically involves a dihalogenated monomer and a bisphenol.
Method 1: Electrophilic Friedel-Crafts Polymerization
This is the most direct and widely used method for polymerizing this compound to produce PEKK. The reaction involves the condensation of this compound with a mixture of isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC) using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an anhydrous solvent.[3][4][5] The ratio of IPC to TPC is a critical factor in controlling the polymer's crystallinity and, consequently, its melting point and processability.
Experimental Protocol:
This protocol is adapted from typical Friedel-Crafts acylation conditions used for the synthesis of the monomer and related polymers.[6]
Materials:
-
This compound
-
Isophthaloyl chloride (IPC)
-
Terephthaloyl chloride (TPC)
-
Aluminum chloride (AlCl₃), anhydrous
-
Ortho-dichlorobenzene (o-DCB), anhydrous
-
Nitrogen gas (high purity)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and outlet connected to a scrubber.
-
Addition funnel
-
Temperature controller
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the reactor and dry it thoroughly. Purge the reactor with dry nitrogen to establish an inert atmosphere.
-
Charging Reactants: To the reactor, add this compound and anhydrous o-DCB. Stir the mixture until the monomer is fully dissolved.
-
Addition of Diacyl Chlorides: Add a pre-determined mixture of IPC and TPC to the reactor.
-
Catalyst Addition: Cool the reactor to 0-5°C using a circulating bath. Slowly and portion-wise add anhydrous AlCl₃ to the stirred reaction mixture, maintaining the temperature below 10°C. An exotherm will be observed.
-
Polymerization Reaction: After the complete addition of the catalyst, slowly warm the reaction mixture to the desired polymerization temperature (e.g., 25-50°C) and hold for several hours (e.g., 2-4 hours) with continuous stirring. The viscosity of the mixture will increase as the polymer forms. The polymer-Lewis acid complex may precipitate.
-
Quenching and Decomplexation: After the polymerization is complete, cool the mixture and slowly pour it into a vigorously stirred vessel containing cold methanol. This will quench the reaction and break up the polymer-AlCl₃ complex.
-
Isolation and Washing: The precipitated polymer is collected by filtration. The polymer is then repeatedly washed with methanol to remove residual catalyst and unreacted monomers. Further washing with hot water may be necessary.
-
Drying: The purified polymer is dried in a vacuum oven at a suitable temperature (e.g., 120°C) until a constant weight is achieved.
Quantitative Data:
The following table provides an example of reactant quantities for a laboratory-scale synthesis. The molar ratios can be adjusted to control molecular weight and polymer properties.
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| This compound | 470.51 | 0.1 | 47.05 |
| Isophthaloyl chloride (IPC) | 203.02 | 0.07 | 14.21 |
| Terephthaloyl chloride (TPC) | 203.02 | 0.03 | 6.09 |
| Aluminum chloride (AlCl₃) | 133.34 | 0.25 | 33.34 |
| Ortho-dichlorobenzene (o-DCB) | - | - | 500 mL |
Note: The ratio of IPC to TPC can be varied to control the polymer's properties. The amount of AlCl₃ is typically in excess relative to the acyl chloride groups.
Method 2: Nucleophilic Aromatic Substitution (Comparative Method)
While this compound itself is not typically used in nucleophilic aromatic substitution (NAS) reactions due to the lack of a leaving group, this method is a cornerstone of PAEK synthesis. A structurally analogous PEKK can be synthesized via the reaction of a dihalogenated monomer, such as 1,4-bis(4-fluorobenzoyl)benzene, with a bisphenol, like hydroquinone (B1673460) or 4,4'-biphenol, in the presence of a weak base. This method is included for comparative purposes.
Generalized Protocol:
-
Reactor Setup: A reactor is set up as described in Method 1.
-
Charging Reactants: The bisphenol monomer, the dihalogenated monomer, a slight excess of anhydrous potassium carbonate, and a high-boiling aprotic polar solvent (e.g., diphenyl sulfone or N-methyl-2-pyrrolidone) are added to the reactor.
-
Azeotropic Dehydration: An aromatic co-solvent (e.g., toluene) is often added to facilitate the removal of water via azeotropic distillation, ensuring anhydrous conditions. The mixture is heated to the boiling point of the azeotrope.
-
Polymerization: After the removal of water, the temperature is raised to initiate polymerization (typically 180-320°C, depending on the monomers and solvent). The reaction is continued for several hours until the desired viscosity is reached.
-
Isolation: The reaction mixture is cooled and the polymer is isolated by precipitation in a non-solvent, followed by filtration and washing to remove salts and residual solvent.
-
Drying: The polymer is dried under vacuum.
Diagrams
Caption: Workflow for Electrophilic Polymerization of this compound.
Caption: Signaling Pathway for Electrophilic Friedel-Crafts Polymerization.
References
- 1. US10981852B2 - Ripening of 1,4-bis (4-phenoxybenzoyl)benzene - Google Patents [patents.google.com]
- 2. This compound|High-Purity RUO [benchchem.com]
- 3. EP3438085A1 - Process for producing polyether ketone ketone - Google Patents [patents.google.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]
- 6. Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Advanced Electronic Components and Insulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties and synthesis of advanced materials used in electronic components and insulators. Detailed experimental protocols are included to facilitate the replication of key characterization techniques.
Data Presentation: Material Properties
The following tables summarize the key quantitative properties of various advanced materials utilized for their dielectric and thermal management capabilities in electronic applications.
Table 1: Properties of Polymer Nanocomposites for High Voltage Insulation
| Polymer Matrix | Nanofiller (wt%) | Dielectric Strength (kV/mm) | Thermal Conductivity (W/m·K) | Reference(s) |
| Epoxy Resin | Silica (B1680970) (SiO2) (5 wt%) | ~150 | 0.45 | [1] |
| Epoxy Resin | Alumina (Al2O3) (10 wt%) | ~130 | 0.80 | [2] |
| Epoxy Resin | Boron Nitride Nanosheets (BNNS) (30 wt%) / Boron Nitride Nanotubes (BNNT) (1 wt%) | - | 2.6 - 3.4 | [3] |
| Low-Density Polyethylene (LDPE) | Magnesium Oxide (MgO) (3 wt%) | 116 | - | [4] |
| Silicone Rubber (SR) | - | 125 | - | [5] |
| Polyvinylidene fluoride (B91410) (PVDF) | Barium Zirconate Titanate (BZT) | 175.4 | - | [6] |
Table 2: Properties of Boron Nitride Nanotube (BNNT) Composites
| Matrix Material | BNNT Content (wt%) | Thermal Conductivity (W/m·K) | Electrical Resistivity (Ω·cm) | Reference(s) |
| Epoxy | ~30 | 1.5 - 4.0 | High (Insulating) | [7] |
| Buckypaper (pure BNNT) | 100 | 0.76 - 1.7 | High (Insulating) | [8][9] |
| - | - | - | Strain dependent: 2000 MΩ to 769 MΩ with 2.5% strain | [10] |
Table 3: Properties of High-k Dielectric Materials
| Material | Dielectric Constant (k) | Band Gap (eV) | Breakdown Field (MV/cm) | Reference(s) |
| Silicon Dioxide (SiO2) | 3.9 | 9 | ~10 | [11] |
| Hafnium Dioxide (HfO2) | ~25 | 5.6 - 5.8 | 4 - 6 | [12][13][14] |
| Zirconium Dioxide (ZrO2) | ~25-47 | 5.8 | 3 - 5 | [12][13][14] |
| Aluminum Oxide (Al2O3) | ~9 | 8.8 | 8 - 10 | [12] |
| Tantalum Pentoxide (Ta2O5) | ~25 | 4.4 | 3 - 5 | [12] |
| Titanium Dioxide (TiO2) | ~80 | 3.5 | 1 - 2 | [12] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of advanced insulating materials are provided below.
Protocol 1: Synthesis of Epoxy-Silica Nanocomposites via Sol-Gel Method
This protocol describes the in situ synthesis of silica nanoparticles within an epoxy resin matrix.[15]
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Tetraethoxysilane (TEOS) - silica precursor
-
Aminopropyl-triethoxysilane (APTES) - coupling agent
-
Deionized water
-
Curing agent (e.g., methylhexahydrophthalic anhydride (B1165640) - MHHPA)
-
Accelerator (e.g., 1-methylimidazole)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and condenser, mix the epoxy resin and APTES.
-
Heat the mixture to 80°C with continuous stirring.
-
Slowly add a pre-hydrolyzed solution of TEOS, deionized water, and ethanol to the flask.
-
Maintain the reaction at 80°C for 2 hours to allow for the sol-gel process and formation of silica nanoparticles.
-
Remove the ethanol and water by-products under vacuum.
-
Cool the resulting epoxy-silica nanocomposite precursor to room temperature.
-
Add the curing agent and accelerator to the precursor in the stoichiometric ratio.
-
Mix thoroughly until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into pre-heated molds.
-
Cure the samples in an oven following a specific temperature profile (e.g., 120°C for 2 hours, followed by 150°C for 4 hours).
-
Allow the samples to cool down to room temperature slowly before demolding.
Protocol 2: Dielectric Breakdown Voltage Testing (ASTM D149)
This protocol outlines the procedure for determining the dielectric breakdown voltage and dielectric strength of solid electrical insulating materials.[16][17][18][19]
Apparatus:
-
High-voltage AC power supply with a variable transformer.
-
Electrodes (typically cylindrical with specified dimensions, e.g., Type 1 from ASTM D149).
-
Test chamber with safety interlocks, filled with insulating oil or air.
-
Voltage measurement device.
-
Micrometer for sample thickness measurement.
Procedure:
-
Specimen Preparation: Prepare flat test specimens of the material with a uniform thickness (typically 0.8 to 3.2 mm).[18] Condition the specimens as per the material specification (e.g., at a specific temperature and humidity) for a defined period.
-
Thickness Measurement: Measure the thickness of each specimen at several points in the area to be tested and calculate the average thickness.
-
Test Setup: Place the specimen between the two electrodes in the test chamber. Ensure good contact between the electrodes and the specimen. If required, immerse the setup in insulating oil to prevent flashover.[18]
-
Voltage Application: Apply the voltage using one of the following methods:
-
a) Short-Time Test: Increase the voltage from zero to breakdown at a uniform rate (e.g., 500 V/s).[18]
-
b) Slow Rate-of-Rise Test: Increase the voltage at a slow, uniform rate that allows for breakdown to occur within a reasonable time.
-
c) Step-by-Step Test: Apply an initial voltage (typically 50% of the short-time breakdown voltage) and then increase it in equal increments, holding at each step for a specified time until breakdown occurs.
-
-
Data Recording: Record the voltage at which the dielectric breakdown (puncture) of the specimen occurs.
-
Calculation: Calculate the dielectric strength by dividing the breakdown voltage (in Volts) by the specimen thickness (in mils or mm). The result is typically expressed in V/mil or kV/mm.
-
Replication: Repeat the test for a statistically significant number of specimens (typically 5-10) and report the average dielectric strength.
Protocol 3: Thermal Conductivity Measurement of Thin Films (3-Omega Method)
This protocol describes the 3-omega (3ω) method for measuring the thermal conductivity of thin film insulators.[20][21][22][23][24]
Apparatus:
-
Sample with a thin film of the insulating material deposited on a substrate.
-
Micro-fabricated metallic heater/thermometer (e.g., a narrow metal line of Au or Pt) patterned on top of the thin film.
-
AC current source.
-
Lock-in amplifier.
-
Voltage and current measurement instruments.
-
Cryostat or temperature-controlled stage.
Procedure:
-
Sample Preparation: Fabricate the test structure by depositing the insulating thin film on a substrate with known thermal properties. Subsequently, pattern a narrow metal line (the heater) on top of the film using photolithography and metal deposition.
-
Electrical Connections: Make four-point probe electrical connections to the metal heater to accurately measure the voltage and supply the current.
-
AC Signal Application: Apply an AC current with a frequency (ω) through the metal heater. This generates a periodic Joule heating at a frequency of 2ω.
-
Temperature Oscillation: The 2ω heating causes a temperature oscillation in the film and substrate, which in turn leads to a resistance oscillation in the metal heater at the same frequency (2ω) due to its temperature coefficient of resistance (TCR).
-
3ω Voltage Measurement: The 2ω resistance oscillation, combined with the 1ω input current, produces a small voltage component at the third harmonic (3ω). Use a lock-in amplifier to precisely measure the in-phase and out-of-phase components of this 3ω voltage signal.
-
Frequency Sweep: Perform the measurement over a range of frequencies (ω).
-
Data Analysis: The thermal conductivity of the thin film is extracted from the relationship between the 3ω voltage and the frequency. For a simple film-on-substrate system, the temperature drop across the film is related to the difference in the 3ω signal measured for the film on the substrate and a reference measurement on the bare substrate. The thermal conductivity (k) can be calculated using the formula: k = (P * d) / (ΔT * L * w) where P is the heating power, d is the film thickness, ΔT is the temperature drop across the film, L is the length of the heater, and w is the width of the heater. ΔT is determined from the measured 3ω voltage.
-
Temperature Dependence: Repeat the measurements at different ambient temperatures using a cryostat or heated stage to determine the temperature-dependent thermal conductivity.
Protocol 4: Fabrication of High-k Dielectric Thin Films by Atomic Layer Deposition (ALD)
This protocol provides a general procedure for depositing high-k dielectric thin films, such as HfO2 or Al2O3, using Atomic Layer Deposition (ALD).[25][26][27][28][29]
Apparatus:
-
Atomic Layer Deposition (ALD) reactor with precursor delivery lines, a reaction chamber, and a vacuum system.
-
Substrates (e.g., silicon wafers).
-
High-purity precursors (e.g., Tetrakis(dimethylamido)hafnium(IV) for HfO2, Trimethylaluminum for Al2O3).
-
Oxidant source (e.g., deionized water, ozone).
-
High-purity inert purge gas (e.g., Nitrogen, Argon).
Procedure:
-
Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants, followed by a deionized water rinse and drying with nitrogen.
-
Loading: Load the cleaned substrates into the ALD reaction chamber.
-
Process Conditions: Set the desired deposition temperature (e.g., 200-300°C).
-
ALD Cycle: The deposition proceeds through a sequence of self-limiting surface reactions, which constitutes one ALD cycle. Repeat this cycle to achieve the desired film thickness. A typical cycle for HfO2 using TDMAH and H2O is as follows:
-
a) Precursor Pulse: Introduce the hafnium precursor (TDMAH) vapor into the chamber. It will react with the hydroxyl groups on the substrate surface until the surface is saturated.
-
b) Purge: Purge the chamber with an inert gas (e.g., N2) to remove any unreacted precursor and gaseous by-products.
-
c) Oxidant Pulse: Introduce the oxidant (e.g., H2O vapor) into the chamber. It will react with the precursor layer on the surface, forming a monolayer of HfO2 and regenerating the hydroxylated surface.
-
d) Purge: Purge the chamber again with the inert gas to remove the unreacted oxidant and by-products.
-
-
Deposition: Repeat the ALD cycle (steps 4a-4d) until the target film thickness is reached. The thickness is precisely controlled by the number of cycles.
-
Unloading: After the deposition is complete, cool down the chamber and unload the coated substrates.
-
Post-Deposition Annealing (Optional): Perform a post-deposition anneal in a controlled atmosphere (e.g., N2 or O2) at a higher temperature to improve the film quality, density, and electrical properties.
Mandatory Visualizations
References
- 1. advanceseng.com [advanceseng.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. High-K Dielectric Materials [acemate.ai]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. cityu.edu.hk [cityu.edu.hk]
- 14. researchgate.net [researchgate.net]
- 15. Sol–Gel Approach for Fabricating Silica/Epoxy Nanocomposites [mdpi.com]
- 16. plastics.ulprospector.com [plastics.ulprospector.com]
- 17. rauckmanutility.com [rauckmanutility.com]
- 18. Dielectric Strength ASTM D149, IEC 60243 [intertek.com]
- 19. testinglab.com [testinglab.com]
- 20. 3-Omega Thermal Conductivity | Materials Characterization Services [mat-cs.com]
- 21. 3ω-method - Wikipedia [en.wikipedia.org]
- 22. linseis.com [linseis.com]
- 23. jyx.jyu.fi [jyx.jyu.fi]
- 24. dameslab.berkeley.edu [dameslab.berkeley.edu]
- 25. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 26. Atomic Layer Deposition of High-k Dielectrics (HfO2, Al2O3) [eureka.patsnap.com]
- 27. Atomic layer deposition of high-k dielectrics on advanced materials for high power/high frequency electronics | Catania HQ [hq.imm.cnr.it]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,4-Bis(4-phenoxybenzoyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(4-phenoxybenzoyl)benzene is a key monomer in the synthesis of high-performance polymers, particularly polyetherketoneketones (PEKK).[1][2] These polymers are prized for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in demanding fields such as the aerospace and medical device industries.[2] The synthesis of this monomer is typically achieved through a Friedel-Crafts acylation reaction. This document provides detailed protocols for the laboratory-scale synthesis of this compound.
Synthesis Pathway: Friedel-Crafts Acylation
The primary route for synthesizing this compound is the Friedel-Crafts acylation of diphenyl ether with terephthaloyl chloride.[1][2] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[2][3][4] The reaction proceeds by the formation of an acylium ion from the reaction of terephthaloyl chloride with the Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic rings of diphenyl ether.
A critical consideration for this synthesis is the purity of the reactants and the reaction conditions. The presence of water can lead to the hydrolysis of terephthaloyl chloride and the catalyst, which can significantly decrease the reaction yield and the purity of the final product.[5] Therefore, the use of anhydrous solvents and reagents is highly recommended.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Below are two detailed protocols for the laboratory-scale synthesis of this compound based on established methods.
Protocol 1: Synthesis using Aluminum Chloride in Ortho-dichlorobenzene
This protocol is adapted from methodologies described in various patents.[2]
Materials:
-
Terephthaloyl chloride
-
Diphenyl ether
-
Anhydrous aluminum chloride (AlCl₃)
-
Ortho-dichlorobenzene (anhydrous)
-
Methanol (B129727) (cold)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Addition funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask, dissolve terephthaloyl chloride and diphenyl ether in ortho-dichlorobenzene under a nitrogen atmosphere.
-
Cooling: Cool the resulting solution to a temperature between -10°C and 5°C using an ice-salt bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the cooled reaction mixture while stirring vigorously. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition of the catalyst is complete, allow the reaction mixture to slowly warm to room temperature and then heat to between 20°C and 40°C. Stir the mixture for 2-4 hours at this temperature.
-
Quenching: Cool the reaction mixture to between 0°C and 15°C and slowly add cold methanol to quench the reaction and precipitate the product. This will form a slurry.
-
Isolation: Filter the slurry using a Buchner funnel.
-
Purification: Wash the collected solid sequentially with methanol and deionized water to remove any unreacted starting materials and residual catalyst.
-
Drying: Dry the purified product in a vacuum oven at 80-100°C to a constant weight.
Protocol 2: High-Temperature Synthesis with Alternative Catalysts
This protocol is based on a method using alternative metal-containing catalysts at higher temperatures.[6]
Materials:
-
1,4-Benzenedicarbonyl chloride (Terephthaloyl chloride)
-
Diphenyl ether
-
Iron(II) chloride (FeCl₂) or other specified metal salt catalyst
-
Methanol
Equipment:
-
High-temperature reactor equipped with a mechanical stirrer and a nitrogen purge system
-
Heating mantle or oil bath capable of reaching 250°C
-
Filtration apparatus
Procedure:
-
Reactant Mixture: In a high-temperature reactor, combine diphenyl ether, 1,4-benzenedicarbonyl chloride, and the metal catalyst. The molar ratio of diphenyl ether to 1,4-benzenedicarbonyl chloride should be between 5:1 and 25:1.[6]
-
Heating: Heat the mixture to 250°C under a nitrogen purge and maintain this temperature for approximately five hours.[6]
-
Quenching: After the reaction is complete, add diphenyl ether pre-heated to 80°C to the reactor to quench the reaction and lower the temperature to about 180°C.[6]
-
Hot Filtration: Filter the hot solution to remove the catalyst. The product will begin to crystallize as the solution cools to around 140°C.[6]
-
Isolation: Allow the filtrate to cool to 50°C and then filter the precipitated product.
-
Washing and Drying: Wash the collected solid with methanol and dry it to obtain the final product.[6]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Terephthaloyl chloride | C₈H₄Cl₂O₂ | 203.02 | 100-20-9 |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 101-84-8 |
| This compound | C₃₂H₂₂O₄ | 470.51 | 54299-17-1 |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Protocol 1 | Protocol 2 |
| Catalyst | Aluminum chloride (AlCl₃) | Iron(II) chloride (FeCl₂) |
| Solvent | Ortho-dichlorobenzene | Excess Diphenyl ether |
| Reaction Temperature | 20-40°C | 250°C |
| Reaction Time | 2-4 hours | 5 hours |
| Purification Method | Methanol wash | Hot filtration, Methanol wash |
| Expected Yield | Moderate to High | Variable |
| Purity | ≥95% (with proper purification)[7] | Dependent on purification |
Visualized Experimental Workflow
References
- 1. This compound|High-Purity RUO [benchchem.com]
- 2. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. AU5285590A - Process for the manufacture of this compound with certain metal-containing catalysts - Google Patents [patents.google.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for the Industrial Production of 1,4-Bis(4-phenoxybenzoyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(4-phenoxybenzoyl)benzene is a key monomer in the synthesis of high-performance poly(aryl ether ketone)s (PAEKs), such as polyether ketone (PEK) and polyether ketone ketone (PEKK).[1] These polymers are prized for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in demanding fields like the aerospace industry, offshore drilling, and medical devices.[2] The synthesis of this compound is therefore a critical step in the production of these advanced materials. The primary industrial method for its synthesis is the Friedel-Crafts acylation reaction.[2][3]
This document provides detailed application notes and experimental protocols for the industrial-scale production of this compound, focusing on the widely used Friedel-Crafts acylation method.
Principle Industrial Production Method: Friedel-Crafts Acylation
The most common industrial synthesis of this compound involves the electrophilic aromatic substitution reaction between terephthaloyl chloride and diphenyl ether.[2] This reaction is typically catalyzed by a strong Lewis acid, with aluminum trichloride (B1173362) (AlCl₃) being a common choice.[2] The reaction is generally carried out in a suitable solvent, such as ortho-dichlorobenzene.[2]
An alternative approach involves using certain metal compounds, such as those of iron, gallium, and indium, as catalysts at elevated temperatures.[4]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Aluminum Trichloride Catalyst
This protocol is based on established industrial practices for the synthesis of this compound.
Materials:
-
Terephthaloyl chloride (TPC)
-
Diphenyl ether (DPO)
-
Aluminum trichloride (AlCl₃)
-
ortho-Dichlorobenzene (solvent)
-
Methanol (B129727) (for quenching and washing)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Glass-lined or stainless steel reactor with heating and cooling capabilities
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Filtration unit
-
Drying oven
Procedure:
-
Reactant Preparation: In a clean and dry reactor, dissolve terephthaloyl chloride and diphenyl ether in ortho-dichlorobenzene under a nitrogen atmosphere.[2] It is crucial that the combined water content of the diphenyl ether and the solvent is less than 500 ppm by weight.[2]
-
Cooling: Cool the reactant mixture to a temperature between -10°C and -5°C.[1]
-
Catalyst Addition: Slowly add anhydrous aluminum trichloride to the cooled mixture while maintaining vigorous stirring. The addition should be controlled to keep the temperature within the desired range.
-
Reaction: After the complete addition of the catalyst, gradually raise the temperature of the reaction mixture to between 20°C and 40°C to initiate the Friedel-Crafts acylation.[1] Maintain this temperature and continue stirring until the reaction is complete, which can be monitored by techniques like HPLC.
-
Quenching and Product Isolation: Once the reaction is complete, cool the mixture to a temperature between 1°C and 15°C.[1] Carefully and slowly add cold methanol to the reactor to quench the reaction and precipitate the product. This will form a slurry.[2]
-
Purification: Filter the resulting slurry to collect the crude this compound. The collected solid should be reslurried in fresh methanol and filtered again to remove impurities.[2]
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: High-Temperature Catalysis with Metal Compounds
This protocol presents an alternative synthesis route using different catalytic systems at higher temperatures.
Materials:
-
1,4-Benzenedicarbonyl chloride (Terephthaloyl chloride)
-
Diphenyl ether
-
Catalyst (e.g., unsupported iron (II) chloride, iron (II) sulfate, gallium (III) sulfate, or indium (III) sulfate)[4]
-
Methanol (for washing)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
High-temperature reactor with a nitrogen purge system
-
Mechanical stirrer
-
Heating mantle
-
Filtration unit (capable of handling hot solutions)
-
Drying oven
Procedure:
-
Reactor Charging: In a reactor, combine diphenyl ether, 1,4-benzenedicarbonyl chloride, and the chosen metal catalyst.[4]
-
Reaction: Heat the mixture to approximately 250°C under a nitrogen purge and maintain this temperature for about five hours.[4]
-
Quenching: After the reaction period, quench the reaction by adding diphenyl ether pre-heated to 80°C to the reactor. This will lower the temperature to around 180°C.[4]
-
Filtration: Filter the hot solution at approximately 180°C to remove the catalyst.[4]
-
Crystallization and Isolation: Allow the filtrate to cool to 50°C to crystallize the product. Filter the cooled solution to collect the this compound.[4]
-
Washing and Drying: Wash the collected product with methanol and then dry it in an oven.[4]
Data Presentation
The following tables summarize key quantitative data from the described production methods.
| Parameter | Friedel-Crafts Acylation (AlCl₃) | High-Temperature Catalysis | Reference |
| Reactants | Terephthaloyl chloride, Diphenyl ether | 1,4-Benzenedicarbonyl chloride, Diphenyl ether | [2][4] |
| Catalyst | Aluminum trichloride | Iron(II) chloride, Iron(II) sulfate, Gallium(III) sulfate, Indium(III) sulfate | [2][4] |
| Solvent | ortho-Dichlorobenzene | None (Diphenyl ether in excess acts as solvent) | [2][4] |
| Mole Ratio (DPO:TPC) | Not specified, typically excess DPO | 5:1 to 25:1 | [4] |
| Mole Ratio (TPC:Catalyst) | At least 3 moles of AlCl₃ per mole of TPC | 10:1 to 1000:1 | [4] |
| Reaction Temperature | 20°C to 40°C | 220°C to 258°C | [1][4] |
| Reaction Time | Not specified, reaction completion monitored | 60 to 360 minutes | [4] |
Visualizations
The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow for the production of this compound.
Caption: Chemical synthesis of this compound.
Caption: General experimental workflow for production.
References
- 1. This compound|High-Purity RUO [benchchem.com]
- 2. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. AU5285590A - Process for the manufacture of this compound with certain metal-containing catalysts - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Bis(4-phenoxybenzoyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-bis(4-phenoxybenzoyl)benzene, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation reaction.[1][2] This process typically involves the reaction of terephthaloyl chloride with diphenyl ether in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃).[3] Common solvents for this reaction include ortho-dichlorobenzene.[3]
Q2: My reaction yield is consistently low. What are the most likely causes?
Several factors can contribute to low yields in this synthesis. The most critical aspects to investigate are:
-
Presence of Water: Moisture in the reactants or solvent is highly detrimental.[3] Water can react with the terephthaloyl chloride, leading to the formation of by-products like 4-(4-phenoxybenzoyl)benzoyl chloride and its corresponding carboxylic acid, which reduces the amount of reactant available for the desired reaction.[3] It is recommended that the combined water content of the diphenyl ether and solvent be below 500 ppm.[3]
-
Purity of Reactants: The quality of the starting materials, particularly terephthaloyl chloride, is crucial for achieving high yields and purity.[3] Impurities in the terephthaloyl chloride can lead to side reactions and lower the overall efficiency.
-
Incorrect Molar Ratios: The stoichiometry of the reactants and the amount of catalyst are key parameters. An excess of diphenyl ether is generally used. For certain metal-containing catalysts, a molar ratio of diphenyl ether to 1,4-benzenedicarbonyl chloride in the range of 6-10:1 is preferred.[4]
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. The optimal temperature can vary significantly depending on the catalyst system. For instance, with certain iron, gallium, or indium catalysts, a temperature range of 220-258°C is recommended, with a preferred range of 240-258°C.[4]
-
Inefficient Catalyst Activity: The Lewis acid catalyst can be deactivated by impurities, particularly water. Ensure the catalyst is of high quality and handled under anhydrous conditions.
Q3: I am observing a significant amount of by-products. How can I improve the purity of my product?
The formation of by-products is a common issue. To enhance the purity of this compound, consider the following:
-
Strict Anhydrous Conditions: As mentioned, minimizing water is the most critical step to prevent the formation of hydrolysis-related impurities.[3]
-
Controlled Addition of Reactants: The order and rate of addition of reactants and catalyst can influence the reaction selectivity. A common procedure involves dissolving terephthaloyl chloride and diphenyl ether in the solvent before adding the Lewis acid catalyst.[3]
-
Post-Reaction Work-up: A thorough work-up procedure is essential for removing unreacted starting materials, the catalyst, and by-products. This typically involves quenching the reaction mixture with a protic solvent like cold methanol (B129727) to precipitate the product.[3] The resulting slurry is then filtered.
-
Washing and Recrystallization: Multiple washes of the crude product with solvents such as methanol can help remove impurities.[4] For higher purity, recrystallization from a suitable solvent like 1,2-dichlorobenzene (B45396) can be employed.[4]
Q4: Can alternative catalysts be used for this synthesis?
Yes, while aluminum trichloride is a common Lewis acid catalyst, other catalytic systems have been explored. These include:
-
Other Lewis Acids: Iron (III) chloride (FeCl₃) is another effective Lewis acid for Friedel-Crafts reactions.
-
Metal Compounds: Certain iron, gallium, and indium compounds have been used to catalyze the reaction at higher temperatures.[4]
-
Zeolites: Zeolite catalysts, either in their hydrogen form or as an iron-exchanged zeolite, have been employed in a heterogeneous system for this synthesis.[5]
The choice of catalyst will influence the reaction conditions, such as temperature and solvent.
Data Presentation
Table 1: Influence of Catalyst on Reaction Conditions and Yield
| Catalyst | Reactant Molar Ratio (Diphenyl ether : Terephthaloyl chloride) | Temperature (°C) | Reaction Time (min) | Reported Conversion |
| Iron, Gallium, or Indium Compounds | 5:1 to 25:1 | 220-258 | 180-360 | High (Example reported 70.8% after purification)[4] |
| Zeolite (Hydrogen form) | 50:1 to 80:1 | 190-250 | Not specified | Not specified |
| Zeolite (Iron-exchanged) | 10:1 to 50:1 | 190-250 | Not specified | Not specified |
| Aluminum Trichloride | Not specified | 20-40 | Not specified | High (Industrial standard)[6] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation using Aluminum Trichloride
This protocol is a generalized procedure based on common practices for the synthesis of this compound.
-
Preparation: Ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Solution: In a suitable reactor, dissolve terephthaloyl chloride and diphenyl ether in an appropriate solvent, such as ortho-dichlorobenzene.[3][6]
-
Cooling: Cool the reactant mixture to a temperature between -10°C and 5°C.[6]
-
Catalyst Addition: Slowly add anhydrous aluminum trichloride to the cooled mixture while maintaining vigorous stirring. The addition should be controlled to keep the temperature within the desired range.
-
Reaction: After the addition of the catalyst is complete, allow the reaction mixture to warm to the desired reaction temperature (e.g., 20°C to 40°C) and stir for the specified reaction time.[6]
-
Quenching: Upon completion of the reaction, cool the mixture and slowly add cold methanol to quench the reaction and precipitate the product.[3] This will form a slurry.
-
Isolation and Washing: Filter the slurry to isolate the crude product. Wash the product cake sequentially with methanol to remove residual catalyst and by-products.[3][4]
-
Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 110°C).[4]
-
(Optional) Recrystallization: For higher purity, the dried product can be recrystallized from a suitable high-boiling solvent like 1,2-dichlorobenzene.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]
- 4. AU5285590A - Process for the manufacture of this compound with certain metal-containing catalysts - Google Patents [patents.google.com]
- 5. EP0316133A2 - Process for the manufacture of this compound with a zeolite catalyst - Google Patents [patents.google.com]
- 6. This compound|High-Purity RUO [benchchem.com]
Technical Support Center: Purification of Crude 1,4-Bis(4-phenoxybenzoyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,4-Bis(4-phenoxybenzoyl)benzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: The isolated product is off-white, yellow, or brown.
-
Question: My final product has a distinct yellow or brown coloration. What is the likely cause, and how can I obtain a white product?
-
Answer: A yellow or brown color in the final product is typically due to the presence of residual catalyst, byproducts from the Friedel-Crafts synthesis, or degradation products. The most common colored impurities are xanthydrol moiety-containing molecules and residual Lewis acid complexes.[1]
Solutions:
-
Thorough Catalyst Removal: Ensure the Lewis acid catalyst (e.g., aluminum chloride) is completely removed during the workup. This can be achieved by thoroughly washing the crude product with a dilute acid solution (e.g., 1M HCl) followed by water to remove the acid.
-
Solvent Washing: Wash the crude solid with a suitable solvent that dissolves the colored impurities but not the desired product. Methanol (B129727) is commonly used for this purpose.[1]
-
Recrystallization: If solvent washing is insufficient, recrystallization is a highly effective method for color removal. 1,2-Dichlorobenzene (B45396) is a suitable solvent for the recrystallization of this compound.
-
Activated Carbon Treatment: In cases of persistent color, a small amount of activated carbon can be added during the recrystallization process to adsorb the colored impurities. The carbon is then removed by hot filtration.
-
Issue 2: The yield of the purified product is low.
-
Question: After purification, my product yield is significantly lower than expected. What are the potential reasons for this loss of product?
-
Answer: Low yield can result from several factors, including incomplete reaction, product loss during workup and purification, or the formation of soluble byproducts.
Solutions:
-
Optimize Reaction Conditions: Ensure the synthesis reaction goes to completion. The presence of water in the reaction mixture can hydrolyze the starting material, terephthaloyl chloride, leading to the formation of byproducts and reducing the yield of the desired product.[1]
-
Minimize Losses During Transfers: Be meticulous during product transfers between filtration funnels, flasks, and other glassware to minimize mechanical losses.
-
Recrystallization Solvent Selection: If using recrystallization, ensure the chosen solvent has a steep solubility curve for your product – high solubility at elevated temperatures and low solubility at room temperature or below. This will maximize product recovery upon cooling. If the product is too soluble in the recrystallization solvent at low temperatures, significant losses will occur.
-
Washing Solvent Volume: When washing the solid product, use the minimum amount of cold solvent necessary to remove impurities. Using excessive volumes of washing solvent can lead to product dissolution and lower yields.
-
Issue 3: The purified product has a low melting point or a broad melting range.
-
Question: The melting point of my purified this compound is below the literature value (211-217 °C) and melts over a wide range. What does this indicate, and how can I improve the purity?
-
Answer: A low or broad melting point is a strong indicator of the presence of impurities. Common impurities that can depress the melting point include unreacted starting materials (diphenyl ether), and side-products such as 4-(4-phenoxybenzoyl)benzoic acid and its esters.[1]
Solutions:
-
Solvent Washing: A thorough wash with a solvent like methanol or tetrahydrofuran (B95107) can effectively remove residual diphenyl ether and other more soluble impurities.[1]
-
Recrystallization: For the most effective purification to remove structurally similar impurities, recrystallization is recommended.
-
Column Chromatography: If recrystallization is not sufficiently effective, column chromatography can be employed to separate the desired product from closely related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: The primary impurities include:
-
Unreacted Starting Materials: Diphenyl ether and terephthaloyl chloride.
-
Mono-acylated Product: 4-(4-phenoxybenzoyl)benzoyl chloride and its corresponding carboxylic acid or ester forms.[1]
-
Hydrolysis Products: Terephthalic acid.
-
Colored Byproducts: Xanthydrol moiety-containing molecules.[1]
-
Catalyst Residues: Residual Lewis acid (e.g., AlCl₃) complexed with the product.
Q2: Which purification technique is best for a first-pass purification of the crude product?
A2: A simple solvent wash (slurry wash) with a solvent like methanol is an effective and efficient first-pass purification method. This will remove a significant portion of the unreacted starting materials and the catalyst residues.
Q3: When is column chromatography necessary for the purification of this compound?
A3: Column chromatography is generally reserved for situations where simpler methods like solvent washing and recrystallization fail to provide a product of the desired purity. It is particularly useful for separating the desired product from structurally similar impurities that have comparable solubilities.
Q4: What are the key safety precautions to take during the purification of this compound?
A4:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The solvents used in purification (e.g., 1,2-dichlorobenzene, tetrahydrofuran, methanol) are flammable and/or toxic. Avoid inhalation of vapors and contact with skin and eyes.
-
Handle Lewis acid catalysts with care as they are corrosive and react violently with water.
Experimental Protocols
Protocol 1: Methanol Washing of Crude this compound
Objective: To remove unreacted starting materials and residual catalyst from the crude product.
Methodology:
-
Place the crude this compound in a flask.
-
Add methanol to the flask.
-
Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the mixture through a Büchner funnel.
-
Wash the filter cake with a small amount of cold methanol.
-
Repeat the washing process (steps 2-5) one more time.
-
Dry the purified product in a vacuum oven at 110 °C overnight.
Protocol 2: Recrystallization from 1,2-Dichlorobenzene
Objective: To obtain high-purity, crystalline this compound.
Methodology:
-
Place the crude or partially purified this compound in a flask.
-
Add 1,2-dichlorobenzene to the flask.
-
Heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold, non-polar solvent like hexane (B92381) to remove residual 1,2-dichlorobenzene.
-
Dry the crystals in a vacuum oven.
Protocol 3: Column Chromatography
Objective: To separate this compound from closely related impurities.
Methodology:
-
Stationary Phase Selection: Use silica (B1680970) gel as the stationary phase.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Technique | Parameter | Value/Range | Reference |
| Methanol Washing | Solvent Volume | 350 ml per wash | [1] |
| Washing Duration | 30 minutes per wash | [1] | |
| Drying Temperature | 110 °C | [1] | |
| Recrystallization | Solvent | 1,2-Dichlorobenzene | [1] |
| General Synthesis | Quenching Solvent | Methanol | [1] |
| Filtration Temperature (after quenching) | ~40-50 °C | [1] |
Visualizations
References
Technical Support Center: Polymerization of 1,4-Bis(4-phenoxybenzoyl)benzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the polymerization of 1,4-Bis(4-phenoxybenzoyl)benzene (PBB), a key monomer in the synthesis of high-performance polymers such as Poly(ether ether ketone) (PEEK) and Poly(ether ketone ketone) (PEKK).[1] This guide is intended for researchers, scientists, and professionals in drug development who are working with this monomer.
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of this compound.
Problem: Low Molecular Weight of the Final Polymer
-
Question: My polymerization reaction is resulting in a polymer with a low molecular weight. What are the potential causes and how can I address this?
-
Answer: Low molecular weight in poly(aryl ether ketone)s synthesized from PBB is a common issue that can stem from several factors:
-
Monomer Impurity: The purity of the starting materials, particularly terephthaloyl chloride, is critical.[1] Impurities can terminate the polymerization chain reaction prematurely. It is crucial to use high-purity monomers.
-
Reaction Stoichiometry: An imbalance in the molar ratios of the monomers can limit the chain length. Ensure precise measurement and stoichiometry of the reactants.
-
Insufficient Reaction Time or Temperature: The polymerization of PBB often requires high temperatures (around 320°C) and sufficient time (e.g., 5 hours) to achieve high molecular weight.[2][3]
-
Solvent Issues: The use of an appropriate high-boiling point solvent, such as diphenyl sulfone, is necessary to maintain the polymer in solution and allow for chain growth.[4]
-
Problem: Polymer Discoloration (Darkening)
-
Question: The polymer I've synthesized is darker than expected. What could be causing this discoloration?
-
Answer: Discoloration, often a sign of degradation or side reactions, can be caused by:
-
Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation of the polymer. It is essential to conduct the polymerization under an inert atmosphere, such as nitrogen.
-
Excessive Temperature or Reaction Time: While high temperatures are necessary, exceeding the optimal range or prolonged reaction times can cause thermal degradation.
-
Impurities in Reactants or Solvent: Impurities can act as catalysts for side reactions that produce colored byproducts.
-
Problem: Poor Solubility of the Polymer
-
Question: I am having difficulty dissolving the synthesized polymer for characterization. What can I do?
-
Answer: The semi-crystalline nature of polymers like PEEK and PEKK makes them inherently difficult to dissolve.[4]
-
Solvent Selection: These polymers are typically only soluble in high-boiling point, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N'-dimethylacetamide (DMAc), or strong acids like sulfuric acid.[5]
-
Temperature: Heating the mixture can aid in dissolution.
-
Amorphous Nature: Some research has focused on creating more amorphous poly(aryl ether ketone)s to improve solubility.[5]
-
Problem: Brittle Polymer
-
Question: The resulting polymer is brittle and cracks easily. What is the likely cause?
-
Answer: Brittleness can be an indication of several issues:
-
Low Molecular Weight: As discussed, a low molecular weight polymer will have poor mechanical properties.
-
Degradation: Chain scission due to thermal or oxidative degradation will also lead to a brittle material.
-
Improper Processing: For subsequent processing steps like molding or extrusion, incorrect temperature profiles can introduce internal stresses, leading to cracking.[6]
-
Frequently Asked Questions (FAQs)
What is the primary application of this compound?
This compound is a crucial monomer for the synthesis of high-performance poly(aryl ether ketone)s (PAEKs), including PEK and PEKK.[1] These polymers are known for their high thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, medical devices, and automotive industries.[6][7]
What are the common methods for synthesizing polymers from this compound?
The two main polymerization routes are:
-
Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): This involves reacting PBB with a difunctional aromatic acyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362).[7]
-
Nucleophilic Aromatic Substitution: This method typically involves the reaction of a bisphenol with an activated dihalide monomer in a high-boiling polar aprotic solvent with a weak base like potassium carbonate.[5][8]
How can I control the crystallinity of the final polymer?
The crystallinity of the resulting polymer can be influenced by the thermal history of the material.[4] For instance, the cooling rate after synthesis or processing can affect the degree of crystallinity. Adjusting the cooling media temperature during processing can help achieve uniform crystallization.[6]
What are some key safety precautions when working with the polymerization of PBB?
The synthesis of polymers from PBB often involves hazardous materials and conditions:
-
Corrosive Reagents: Lewis acids like aluminum trichloride are corrosive and react violently with water.
-
High Temperatures: The reactions are conducted at elevated temperatures, requiring appropriate safety measures to prevent burns.
-
Organic Solvents: High-boiling organic solvents can be flammable and have associated health risks. It is essential to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and follow all safety data sheet (SDS) guidelines for the chemicals being used.[9]
Experimental Protocols
Synthesis of Poly(ether ether ketone) (PEEK) via Nucleophilic Aromatic Substitution
This protocol is a generalized procedure based on common laboratory practices for the synthesis of PEEK.
Materials:
-
Hydroquinone
-
Diphenyl sulfone (solvent)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Toluene (B28343) (for azeotropic removal of water)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven to remove any moisture.
-
Reaction Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Charging Reactants: Under a nitrogen atmosphere, charge the reactor with equimolar amounts of 4,4'-difluorobenzophenone and hydroquinone, along with diphenyl sulfone as the solvent and a slight excess of anhydrous potassium carbonate.
-
Azeotropic Dehydration: Add toluene to the reaction mixture and heat to reflux to azeotropically remove any water.
-
Polymerization: After the water has been removed, slowly raise the temperature of the reaction mixture to around 320°C to initiate polymerization. Maintain this temperature for several hours with continuous stirring.
-
Precipitation and Washing: After the reaction is complete, cool the mixture and precipitate the polymer by pouring it into a non-solvent like methanol (B129727) or acetone. The polymer is then filtered and washed multiple times to remove the solvent and any remaining salts.
-
Drying: Dry the polymer in a vacuum oven at an elevated temperature to remove any residual solvent.
Data Presentation
Table 1: Typical Reaction Conditions for PEEK Synthesis
| Parameter | Value | Reference |
| Monomers | 4,4'-Difluorobenzophenone, Hydroquinone | [8][10] |
| Solvent | Diphenyl sulfone | [4] |
| Base | Anhydrous Potassium Carbonate | [5] |
| Reaction Temperature | ~320 °C | [2] |
| Reaction Time | 5 hours | [2] |
| Atmosphere | Inert (Nitrogen) | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of PEEK.
Caption: Troubleshooting decision tree for PBB polymerization.
References
- 1. This compound|High-Purity RUO [benchchem.com]
- 2. cpmat.ru [cpmat.ru]
- 3. AU5285590A - Process for the manufacture of this compound with certain metal-containing catalysts - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Process PEEK Correctly? [peekchina.com]
- 7. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]
- 8. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. xometry.com [xometry.com]
Technical Support Center: Optimizing Reaction Conditions for 1,4-Bis(4-phenoxybenzoyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,4-Bis(4-phenoxybenzoyl)benzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of diphenyl ether with terephthaloyl chloride.[1][2] This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice.[1][2]
Q2: Why is the purity of terephthaloyl chloride so critical for this synthesis?
A2: The purity of terephthaloyl chloride is crucial for achieving high yields and high purity of this compound.[2] Impurities, particularly water, can react with the acyl chloride groups, leading to the formation of byproducts and reducing the overall efficiency of the reaction.[2] It is recommended to use terephthaloyl chloride that results in a solution with low turbidity when dissolved in the reaction solvent.[2]
Q3: What are the key parameters to control for a successful synthesis?
A3: Several parameters are critical for optimizing the synthesis of this compound. These include the molar ratio of reactants and catalyst, reaction temperature, reaction time, and the purity of all reagents and solvents. Maintaining anhydrous (water-free) conditions is particularly important to prevent side reactions.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (e.g., hydrated AlCl₃). | Use fresh, anhydrous Lewis acid catalyst. Ensure proper storage and handling to prevent moisture exposure. |
| Insufficiently reactive starting materials. | Verify the purity of diphenyl ether and terephthaloyl chloride. As mentioned, the quality of terephthaloyl chloride is critical.[2] | |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. A common range is between 220°C and 258°C when using certain metal catalysts.[3] For AlCl₃-catalyzed reactions in solvents like ortho-dichlorobenzene, lower temperatures may be employed. | |
| Inadequate reaction time. | Ensure the reaction is allowed to proceed for a sufficient duration. Reaction times can range from 60 to 360 minutes.[3] | |
| Formation of Multiple Products or Byproducts | Presence of moisture in the reaction mixture. | Dry all glassware thoroughly before use and use anhydrous solvents. The combined water content of diphenyl ether and the solvent should be less than 500 ppm.[2] |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratio of diphenyl ether to terephthaloyl chloride. Ratios can range from 5:1 to 25:1.[3] | |
| Side reactions due to high temperature. | Gradually increase the temperature and monitor the reaction progress to find the optimal balance between reaction rate and selectivity. | |
| Difficulty in Product Purification | Residual catalyst complexed with the product. | The product often forms a complex with the Lewis acid catalyst.[2] This complex needs to be broken during the workup, typically by adding a protic solvent like methanol (B129727).[2] |
| Presence of unreacted starting materials. | Use an appropriate excess of one reactant (typically diphenyl ether) to ensure the complete conversion of the other.[3] The excess starting material can be removed during the purification steps. | |
| Product precipitation issues. | The product can be purified by washing with solvents like methanol or tetrahydrofuran, followed by drying.[3] Recrystallization from a high-boiling solvent such as 1,2-dichlorobenzene (B45396) can also be effective.[3] |
Experimental Protocols
Synthesis of this compound using an Iron Catalyst
This protocol is based on a patented procedure.[3]
Materials:
-
Diphenyl ether
-
1,4-Benzenedicarbonyl chloride (terephthaloyl chloride)
-
Ferrous chloride (FeCl₂) (or other specified metal catalyst)
-
Methanol
-
Nitrogen gas
Equipment:
-
Reactor with a heating mantle, stirrer, and nitrogen inlet/outlet
Procedure:
-
Combine 134 g (0.787 mole) of diphenyl ether, 20 g (0.099 mole) of 1,4-benzenedicarbonyl chloride, and 0.5 g of the metal compound catalyst in the reactor.
-
Purge the reactor with nitrogen.
-
Heat the mixture to 250°C while stirring and maintain this temperature for five hours under a continuous nitrogen purge.
-
To quench the reaction, add 187 g of diphenyl ether at 80°C to the reactor, which will lower the temperature to about 180°C.
-
Filter the hot solution at approximately 180°C.
-
Allow the filtrate to cool. The product will start to crystallize at around 140°C.
-
Filter the product at 50°C.
-
Wash the collected solid with methanol and then dry it.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant Molar Ratio (Diphenyl ether : Terephthaloyl chloride) | 5:1 to 25:1 | [3] |
| Catalyst Molar Ratio (Terephthaloyl chloride : Catalyst) | 10:1 to 1000:1 | [3] |
| Reaction Temperature | 220°C - 258°C | [3] |
| Preferred Reaction Temperature | 240°C - 258°C | [3] |
| Reaction Time | 60 - 360 minutes | [3] |
| Preferred Reaction Time | 180 - 360 minutes | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]
- 3. AU5285590A - Process for the manufacture of this compound with certain metal-containing catalysts - Google Patents [patents.google.com]
Technical Support Center: 1,4-Bis(4-phenoxybenzoyl)benzene Experiments
This guide is intended for researchers, scientists, and drug development professionals working with 1,4-Bis(4-phenoxybenzoyl)benzene. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and characterization.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific experimental issues.
Synthesis
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the Friedel-Crafts acylation synthesis of this compound can arise from several factors. Here are the most common culprits and their solutions:
-
Moisture Contamination: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture. Any water in your glassware, solvent, or starting materials will deactivate the catalyst.
-
Troubleshooting:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Use fresh, high-purity terephthaloyl chloride and diphenyl ether. Hydrolyzed terephthaloyl chloride will not participate in the reaction and can be insoluble in the reaction solvent, leading to lower yields and impurities.[1]
-
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate and the formation of side products.
-
Troubleshooting:
-
The reaction is often started at a low temperature (e.g., -10°C to 5°C) during the addition of the Lewis acid to control the initial exothermic reaction.[2]
-
The reaction is then typically allowed to warm to room temperature or gently heated (e.g., 20°C to 40°C) to drive the reaction to completion.[2] Monitor your reaction by TLC to determine the optimal reaction time and temperature.
-
-
-
Insufficient or Inactive Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product, a ketone, can form a complex with the catalyst, rendering it inactive.
-
Troubleshooting:
-
Use at least two moles of Lewis acid for every mole of terephthaloyl chloride.
-
Ensure the Lewis acid is fresh and has been stored under anhydrous conditions. Clumped or discolored AlCl₃ may be a sign of deactivation.
-
-
Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
While Friedel-Crafts acylation is generally less prone to side reactions than alkylation, impurities can still arise:
-
Mono-acylated Product: Incomplete reaction can lead to the presence of 4-phenoxybenzoyl chloride or its reaction product with a quenching agent.
-
Troubleshooting:
-
Ensure a sufficient amount of diphenyl ether is used.
-
Allow for adequate reaction time and monitor for the disappearance of starting materials by TLC.
-
-
-
Positional Isomers: While the para-substituted product is the major isomer, trace amounts of ortho-acylation can occur.
-
Troubleshooting:
-
The choice of solvent and Lewis acid can influence regioselectivity. Less polar solvents like dichloromethane (B109758) or o-dichlorobenzene are commonly used.
-
-
Purification
Q3: My product is not crystallizing properly during recrystallization. What should I do?
Difficulty in crystallization can be due to residual impurities or using a suboptimal solvent system.
-
Troubleshooting:
-
Purity: Ensure the crude product is reasonably pure before attempting recrystallization. A pre-purification step, such as washing with methanol (B129727) to remove residual catalyst and byproducts, is often necessary.
-
Solvent Choice: If the product oils out or fails to crystallize, you may need to adjust your solvent system. A common technique is to dissolve the product in a good solvent (e.g., hot o-dichlorobenzene) and then add a poor solvent (e.g., methanol) to induce precipitation.
-
Seeding: If you have a small amount of pure, crystalline product, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Patience: Allow the solution to cool slowly to room temperature and then in a refrigerator. Rapid cooling can lead to the formation of an oil or very small crystals.
-
Q4: The purified product still shows impurities in the NMR spectrum. What are the likely contaminants?
Common impurities after initial purification can include:
-
Residual Solvent: Solvents used in the reaction or purification (e.g., o-dichlorobenzene, methanol) may be trapped in the solid product.
-
Troubleshooting: Dry the product thoroughly under high vacuum, possibly with gentle heating.
-
-
Unreacted Starting Materials: Traces of diphenyl ether may remain.
-
Troubleshooting: Ensure efficient washing of the crude product. Recrystallization should remove most of the unreacted starting materials.
-
Characterization
Q5: The 1H or 13C NMR spectrum of my product does not match the expected pattern. What could be wrong?
Deviations from the expected NMR spectrum can indicate the presence of impurities or an incorrect structure.
-
Expected 1H NMR: The proton NMR spectrum should show a complex multiplet pattern in the aromatic region (typically between 7.0 and 8.0 ppm).
-
Expected 13C NMR: A key diagnostic is the 13C NMR spectrum, which should show a peak for the carbonyl carbon in the range of 190-200 ppm. The aromatic carbons will appear between 110 and 160 ppm.
-
Troubleshooting:
-
Impurities: Compare your spectrum to the spectra of your starting materials and solvents to identify any contaminant peaks.
-
Isomers: The presence of minor isomers can lead to additional, smaller peaks in the spectrum.
-
Structural Confirmation: If the spectrum is significantly different from what is expected, further characterization using techniques like mass spectrometry or 2D NMR may be necessary to confirm the structure.
-
-
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below.
Synthesis of this compound
This procedure is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.
-
Reaction Setup:
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diphenyl ether (2.2 equivalents) and anhydrous o-dichlorobenzene.
-
Cool the mixture to between -10°C and -5°C using an ice-salt bath.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a solution of terephthaloyl chloride (1 equivalent) in anhydrous o-dichlorobenzene.
-
Slowly add anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) to the cooled diphenyl ether solution in portions, ensuring the temperature remains below 0°C.
-
Once the AlCl₃ has been added, add the terephthaloyl chloride solution dropwise from the dropping funnel over a period of 1-2 hours, maintaining the low temperature.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 20°C to 40°C.
-
Stir the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and slowly quench the reaction by adding cold methanol. This will cause the product to precipitate.
-
Filter the resulting slurry and wash the solid product with methanol to remove the catalyst and other impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as o-dichlorobenzene or a mixture of o-dichlorobenzene and methanol.
-
Dry the purified product under vacuum.
-
Quantitative Data
The choice of catalyst can influence the yield and purity of the final product. The following table summarizes experimental results from the synthesis of this compound using different catalysts.
| Catalyst | Molar Ratio (Diphenyl ether : Terephthaloyl chloride) | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Aluminum chloride | 8 : 1 | 250 | 5 | 57.6 |
| Iron (II) chloride | 8 : 1 | 250 | 5 | 72.9 |
| Iron metal powder | 8 : 1 | 250 | 5 | 70.6 |
Data adapted from patent literature. Yields are based on the conversion of terephthaloyl chloride.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound with troubleshooting checkpoints.
References
Technical Support Center: Scaling Up 1,4-Bis(4-phenoxybenzoyl)benzene Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,4-Bis(4-phenoxybenzoyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation reaction.[1][2][3][4] This involves the reaction of terephthaloyl chloride with diphenyl ether in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃).[5][6] Alternative catalysts, including other metal compounds and zeolites, have also been explored.[7][8]
Q2: What are the critical starting materials and their required purity?
The primary starting materials are terephthaloyl chloride and diphenyl ether. The purity of these reactants is crucial for achieving high yields and product purity.[5][9] Terephthaloyl chloride, in particular, should be of high purity, as hydrolyzed forms can lead to insoluble byproducts and will not participate in the desired reaction.[9] The presence of water in the reaction mixture, whether from the reactants or the solvent, can significantly decrease the reaction yield and the purity of the final product.[5][9]
Q3: Which solvents are typically used for this synthesis?
A common solvent for the Friedel-Crafts acylation to produce this compound is ortho-dichlorobenzene.[1][5] Methylene chloride has also been mentioned in related processes.[5] The choice of solvent can influence reaction kinetics and product isolation.
Q4: What are the key reaction parameters to control during scale-up?
Several parameters are critical for successful scale-up:
-
Temperature: The reaction temperature needs to be carefully controlled. Different catalytic systems operate at different optimal temperatures. For instance, reactions with aluminum trichloride are often initiated at low temperatures (-10°C to -5°C) and then raised to 20°C to 40°C.[1] Other catalytic systems may require much higher temperatures, in the range of 220°C to 258°C.[7]
-
Molar Ratios: The molar ratio of diphenyl ether to terephthaloyl chloride is typically in excess to drive the reaction to completion.[7] The amount of catalyst is also a critical parameter, with the molar ratio of terephthaloyl chloride to catalyst varying depending on the specific catalyst used.[7]
-
Water Content: The combined water content of the diphenyl ether and the solvent should be kept low, for example, below 500 ppm by weight, to minimize the formation of by-products.[5]
Q5: How is the product typically isolated and purified?
After the reaction is complete, the product, which exists as a complex with the Lewis acid catalyst, is recovered.[5][6] This complex is typically broken by adding a protic solvent, such as methanol (B129727), which causes the product to precipitate.[5][6] The solid product is then isolated by filtration, washed with a solvent like methanol to remove impurities, and dried.[7] A "ripening" step, which involves heating and then cooling the product slurry, can be employed to improve the filterability of the solid product.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Presence of moisture in reactants or solvent. | Ensure all reactants and the solvent are thoroughly dried before use. The combined water content should be minimized, ideally below 500 ppm.[5] |
| Impure terephthaloyl chloride. | Use high-purity terephthaloyl chloride. Hydrolyzed forms are unreactive and can introduce impurities.[9] | |
| Suboptimal reaction temperature. | Optimize the temperature profile for your specific catalyst system. For AlCl₃, a gradual increase from a low starting temperature is often beneficial.[1] | |
| Incorrect stoichiometry. | Use an excess of diphenyl ether to favor the formation of the desired product.[7] Ensure the correct catalyst loading is used. | |
| Low Purity / Presence of Byproducts | Reaction with water. | As with low yield, minimizing water is critical to prevent the formation of by-products like 4-(4-phenoxybenzoyl)benzoyl chloride and its corresponding carboxylic acid.[5] |
| Polysubstitution or side reactions. | Control the reaction temperature and addition rate of the catalyst to minimize side reactions common in Friedel-Crafts acylations.[4] | |
| Incomplete reaction. | Ensure sufficient reaction time at the optimal temperature. Monitor the reaction progress using analytical techniques like HPLC or GC. | |
| Difficult Filtration of the Product | Small particle size of the precipitate. | Employ a "ripening" step. This involves heating the product slurry to a maximum temperature and then cooling it down to the separation temperature to increase the particle size.[6] |
| High viscosity of the product slurry. | Optimize the amount of protic solvent used for quenching to ensure a manageable slurry consistency. | |
| Catalyst Inactivity | Deactivation by moisture. | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Handle them under an inert atmosphere. |
| Formation of a stable complex with the product. | In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, often requiring stoichiometric amounts of the catalyst.[3] The workup with a protic solvent is essential to break this complex.[6] |
Experimental Protocols
General Synthesis of this compound using Aluminum Trichloride Catalyst
-
Preparation: In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve terephthaloyl chloride and an excess of diphenyl ether in ortho-dichlorobenzene.[1][5]
-
Cooling: Cool the reactant mixture to a temperature between -10°C and -5°C.[1]
-
Catalyst Addition: Slowly add aluminum trichloride to the cooled mixture while maintaining the temperature.[1][5]
-
Reaction: After the catalyst addition is complete, allow the reaction mixture to warm to a temperature between 20°C and 40°C and stir for a sufficient time to ensure the reaction goes to completion.[1]
-
Quenching: Cool the reaction mixture and pour it into a protic solvent such as cold methanol to precipitate the product and break the catalyst complex.[5]
-
Isolation: Filter the resulting slurry to isolate the solid product.[5]
-
Purification: Wash the filter cake with fresh methanol to remove residual impurities.[7]
-
Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 110°C).[7]
Purification by Ripening
-
Slurry Formation: After quenching the reaction with a protic solvent, a product slurry is obtained.[6]
-
Heating: Heat the slurry to a predetermined maximum temperature.[6]
-
Cooling: Cool the slurry down to a suitable separation temperature.[6]
-
Filtration: Perform the solid/liquid separation at this separation temperature to recover the this compound with improved filtration characteristics.[6]
Data Presentation
Table 1: Effect of Different Catalysts on BPBB Synthesis
| Catalyst | Conversion to BPBB (%) |
| Ferrous Chloride (Unsupported) | 90.0 |
| Ferrous Sulfate (Unsupported) | 92.5 |
| Gallium (III) Sulfate (Unsupported) | 88.0 |
| Indium (III) Sulfate (Unsupported) | 85.0 |
| Ferric Chloride (on Carbon Support) | 95.0 |
| Ferrous Chloride (on Carbon Support) | 94.0 |
| Ferrous Sulfate (on Carbon Support) | 93.0 |
| Gallium (III) Sulfate (on Carbon Support) | 91.0 |
| Indium (III) Sulfate (on Carbon Support) | 89.0 |
Data adapted from patent literature describing reactions conducted at 250°C for five hours with a diphenyl ether to 1,4-benzenedicarbonyl chloride mole ratio of approximately 8:1.[7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or purity issues.
References
- 1. This compound|High-Purity RUO [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]
- 6. US10981852B2 - Ripening of 1,4-bis (4-phenoxybenzoyl)benzene - Google Patents [patents.google.com]
- 7. AU5285590A - Process for the manufacture of this compound with certain metal-containing catalysts - Google Patents [patents.google.com]
- 8. EP0316133A2 - Process for the manufacture of this compound with a zeolite catalyst - Google Patents [patents.google.com]
- 9. Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Eureka | Patsnap [eureka.patsnap.com]
preventing degradation of 1,4-Bis(4-phenoxybenzoyl)benzene during polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,4-Bis(4-phenoxybenzoyl)benzene (PBB) to synthesize polyetherketone-type polymers.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of PBB, focusing on the prevention of monomer degradation.
| Issue | Potential Cause | Recommended Action |
| Low Polymer Molecular Weight | Monomer Impurity: Residual reactants or byproducts from PBB synthesis (e.g., hydrolyzed terephthaloyl chloride) can terminate the polymer chain growth.[1] | - Ensure high purity of the PBB monomer (≥95%).- Use PBB synthesized from substantially non-hydrolyzed terephthaloyl chloride.[1]- Recrystallize the monomer before use if purity is questionable. |
| Reaction Stoichiometry: Inaccurate measurement of monomers can limit the extent of polymerization. | - Precisely weigh all monomers and reactants.- Ensure the reaction is carried out under anhydrous conditions to prevent side reactions. | |
| Polymer Discoloration (Yellowing/Darkening) | Thermal-Oxidative Degradation: The presence of oxygen at high polymerization temperatures can lead to oxidative side reactions. | - Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process.- Use high-purity, oxygen-free solvents. |
| Monomer Impurities: Impurities from the monomer synthesis, such as residual catalysts (e.g., unsupported ferric chloride), can promote discoloration and instability in the polymer melt. | - Use PBB synthesized with appropriate catalysts to ensure high purity.- Analyze the monomer for trace metals or other impurities that could catalyze degradation. | |
| Inconsistent Polymer Properties | Variable Monomer Quality: Batch-to-batch variations in PBB purity can lead to inconsistencies in the final polymer's molecular weight, crystallinity, and mechanical properties.[2] | - Establish a reliable source for high-purity PBB.- Perform quality control checks on each batch of monomer before use. |
| Poor Temperature Control: Fluctuations in the polymerization temperature can affect the reaction rate and potentially lead to side reactions. | - Use a reaction setup with precise temperature control.- Ensure uniform heating of the reaction mixture. | |
| Gel Formation in the Reaction Mixture | Side Reactions/Cross-linking: Uncontrolled side reactions, potentially initiated by impurities or excessive temperatures, can lead to the formation of insoluble cross-linked polymer networks. | - Strictly control the reaction temperature and time.- Ensure the absence of reactive impurities in the monomer and solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (PBB) degradation during polymerization?
A1: The primary cause of PBB degradation is often linked to impurities present in the monomer itself. Residual reactants from the synthesis of PBB, such as hydrolyzed terephthaloyl chloride, or certain catalysts like unsupported ferric chloride, can lead to instability and side reactions at the high temperatures required for polymerization.[1] Thermal-oxidative degradation in the presence of oxygen is another significant factor that can cause discoloration and chain scission.
Q2: How can I prevent discoloration of my polymer?
A2: To prevent discoloration, it is crucial to maintain a strictly inert atmosphere (nitrogen or argon) throughout the polymerization to exclude oxygen. Using high-purity monomers and solvents is also essential, as impurities can act as catalysts for degradation and discoloration reactions.
Q3: What is the recommended purity for the PBB monomer?
A3: A purity of ≥95% is generally recommended for the PBB monomer to achieve a high molecular weight and desirable polymer properties.[3]
Q4: Can the synthesis method of PBB affect its stability during polymerization?
A4: Yes, the synthesis method and the catalysts used to produce PBB can significantly impact its stability. For instance, using unsupported ferric chloride as a catalyst in the synthesis of PBB can result in an impure monomer that leads to an unstable polymer melt. It is also critical to use substantially non-hydrolyzed terephthaloyl chloride during PBB synthesis to minimize impurities that can hinder polymerization.[1]
Q5: What are the typical polymerization conditions for PBB?
A5: Polymerization of PBB is typically carried out via nucleophilic aromatic substitution at high temperatures, often around 300°C, in a high-boiling polar aprotic solvent like diphenyl sulfone.[4] The reaction is conducted under an inert atmosphere to prevent oxidative degradation.
Experimental Protocols
General Protocol for Polymerization of this compound via Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of polyetherketone from PBB and a bisphenol.
Materials:
-
This compound (PBB), high purity (≥95%)
-
Bisphenol monomer (e.g., 4,4'-difluorobenzophenone (B49673) or hydroquinone)
-
Anhydrous potassium carbonate (or other suitable base)
-
High-boiling polar aprotic solvent (e.g., diphenyl sulfone, N-methyl-2-pyrrolidone)
-
Toluene (B28343) (for azeotropic removal of water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Assemble a multi-neck flask equipped with a mechanical stirrer, a nitrogen/argon inlet, a condenser, and a thermocouple.
-
Charging Reactants: Under a continuous flow of inert gas, charge the flask with equimolar amounts of PBB and the bisphenol monomer, and an excess of anhydrous potassium carbonate. Add the polar aprotic solvent and toluene.
-
Dehydration: Heat the mixture to the reflux temperature of toluene to azeotropically remove any traces of water.
-
Polymerization: After the complete removal of water, slowly raise the temperature to the target polymerization temperature (typically 280-320°C). Maintain this temperature with vigorous stirring for several hours until the desired viscosity is reached, indicating the formation of a high molecular weight polymer.
-
Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as methanol (B129727) or acetone.
-
Washing: Filter the polymer and wash it multiple times with hot deionized water and methanol to remove residual salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 120°C) until a constant weight is achieved.
Visualizations
Caption: Potential degradation pathways of PBB during polymerization.
Caption: Troubleshooting workflow for PBB polymerization issues.
References
- 1. Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. www-eng.lbl.gov [www-eng.lbl.gov]
- 3. Investigating the Effect of Polyetheretherketone (PEEK) Veneers on Bond Strength and Discoloration When Repairing Various Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyether ether ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1,4-Bis(4-phenoxybenzoyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-bis(4-phenoxybenzoyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is a Friedel-Crafts acylation reaction. This typically involves the reaction of terephthaloyl chloride with an excess of diphenyl ether in the presence of a Lewis acid catalyst.[1][2]
Q2: Which catalysts are typically used for this synthesis?
A2: Aluminum chloride (AlCl₃) is a commonly used catalyst for this reaction.[1][3] Other catalysts, including unsupported and supported iron (II) chloride, iron (II) sulfate (B86663), gallium (III) sulfate, and indium (III) sulfate, have also been successfully employed.[4] Zeolite catalysts have also been explored for this synthesis.[5]
Q3: What are the key reaction parameters to control?
A3: Critical parameters to control include reaction temperature, reaction time, and the mole ratio of reactants and catalyst. It is also crucial to maintain anhydrous (water-free) conditions, as moisture can deactivate the Lewis acid catalyst.[6][7]
Q4: Why is my product yield consistently low?
A4: Low yields in Friedel-Crafts acylation can be due to several factors. Common issues include catalyst inactivity due to moisture, using a substoichiometric amount of catalyst, and impurities in the starting materials, particularly the terephthaloyl chloride.[1][6][7] The product ketone can also form a stable complex with the catalyst, effectively removing it from the reaction cycle, which is why a stoichiometric amount of catalyst is often required.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents.[6][7] |
| Insufficient Catalyst: The product can form a complex with the Lewis acid, rendering it inactive. | Use a stoichiometric amount of the Lewis acid catalyst relative to the terephthaloyl chloride.[6][7] | |
| Poor Quality of Terephthaloyl Chloride: Hydrolyzed terephthaloyl chloride can lead to poor yields and impurities. | Use high-purity terephthaloyl chloride. The purity can be assessed by dissolving it in the reaction solvent; a clear solution indicates low hydrolysis.[1][2] | |
| Formation of Multiple Byproducts | Side Reactions: High reaction temperatures can lead to unwanted side reactions. | Optimize the reaction temperature. For AlCl₃ catalysis, a temperature range of 20°C to 40°C is often used after an initial cooling phase.[3] For other metal catalysts, temperatures can be higher, around 220-258°C.[4] |
| Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of mono-acylated products or other impurities. | Carefully control the mole ratio of diphenyl ether to terephthaloyl chloride. A significant excess of diphenyl ether is typically used.[4] | |
| Difficulty in Product Isolation and Purification | Incomplete Quenching: The catalyst-product complex needs to be effectively broken down. | Quench the reaction mixture by pouring it into cold methanol (B129727) or a mixture of crushed ice and concentrated HCl.[1][4][7] |
| Inefficient Purification: Residual catalyst and byproducts may co-precipitate with the product. | Wash the filtered product thoroughly with solvents like methanol and water. Recrystallization can be employed for further purification.[4] |
Catalyst Performance Data
The selection of a suitable catalyst is critical for a successful synthesis. The table below summarizes the performance of various metal-containing catalysts in the synthesis of this compound.
| Catalyst | Mole Ratio (Terephthaloyl Chloride : Catalyst) | Reaction Temperature (°C) | Reaction Time (hours) | Conversion (%) |
| Ferrous chloride (unsupported) | 198:1 | 250 | 5 | 98.6 |
| Ferrous sulfate (unsupported) | 198:1 | 250 | 5 | 95.8 |
| Gallium (III) sulfate (unsupported) | 198:1 | 250 | 5 | 98.2 |
| Indium (III) sulfate (unsupported) | 198:1 | 250 | 5 | 97.4 |
| Ferric chloride (on carbon support) | 131:1 | 250 | 5 | 99.1 |
Data sourced from patent AU5285590A.[4]
Experimental Protocols
Protocol 1: Synthesis using Aluminum Chloride Catalyst
This protocol is based on a modern, optimized approach for the synthesis of this compound.[1][3]
Materials:
-
Terephthaloyl chloride
-
Diphenyl ether
-
Ortho-dichlorobenzene (anhydrous)
-
Aluminum chloride (AlCl₃) (anhydrous)
-
Methanol (for quenching)
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve terephthaloyl chloride and diphenyl ether in anhydrous ortho-dichlorobenzene.
-
Initial Cooling: Cool the solution to a temperature between -10°C and -5°C.
-
Catalyst Addition: Slowly add anhydrous AlCl₃ to the cooled reactant mixture while maintaining the low temperature.
-
Reaction: After the addition of the catalyst, allow the reaction mixture to warm to a temperature between 20°C and 40°C and stir for the desired reaction time.
-
Quenching and Product Recovery: Cool the reaction mixture to between 1°C and 15°C. Quench the reaction by slowly adding cold methanol to the mixture.
-
Isolation and Purification: The product will precipitate out of the solution. Filter the solid product, wash it with methanol, and dry it under a vacuum.
Protocol 2: Synthesis using Iron-Containing Catalysts
This protocol is based on a patented method using various metal-containing catalysts.[4]
Materials:
-
Terephthaloyl chloride
-
Diphenyl ether
-
Selected catalyst (e.g., ferrous chloride)
-
Methanol (for washing)
Procedure:
-
Reactant and Catalyst Charging: In a reactor, combine diphenyl ether, terephthaloyl chloride, and the chosen metal-containing catalyst. The mole ratio of diphenyl ether to 1,4-benzenedicarbonyl chloride should be between 5:1 and 25:1.
-
Heating: Heat the mixture to 250°C under a nitrogen atmosphere and maintain this temperature for approximately 5 hours.
-
Quenching: Quench the reaction by adding diphenyl ether at 80°C to the reactor, which will lower the temperature to about 180°C.
-
Filtration and Crystallization: Filter the hot solution to remove the catalyst. Allow the filtrate to cool, during which the product will crystallize.
-
Product Isolation: Filter the crystallized product at around 50°C, wash it with methanol, and then dry it.
Visualizations
Experimental Workflow for AlCl₃ Catalyzed Synthesis
Caption: A typical experimental workflow for the synthesis of this compound using an AlCl₃ catalyst.
Troubleshooting Logic for Low Product Yield
Caption: A troubleshooting decision tree for addressing low product yield in the synthesis of this compound.
References
- 1. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]
- 2. Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound|High-Purity RUO [benchchem.com]
- 4. AU5285590A - Process for the manufacture of this compound with certain metal-containing catalysts - Google Patents [patents.google.com]
- 5. EP0316133A2 - Process for the manufacture of this compound with a zeolite catalyst - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Polymerization of 1,4-Bis(4-phenoxybenzoyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,4-Bis(4-phenoxybenzoyl)benzene to synthesize polyetherketoneketone (PEKK) and related high-performance polymers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and polymerization of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Polymer Molecular Weight | Monofunctional Impurities: Monofunctional species act as chain stoppers, limiting the growth of polymer chains.[1] | - Purify the this compound monomer via recrystallization to remove monofunctional impurities. - Ensure all reactants and solvents are of high purity. |
| Stoichiometric Imbalance: An incorrect molar ratio of monomers will result in a lower degree of polymerization. | - Accurately weigh all monomers. - Use high-purity monomers to ensure accurate molar calculations. | |
| Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of monomers. | - Optimize reaction time and temperature based on literature or internal studies. - Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Poor Thermal Stability of the Polymer | Residual Catalyst: Leftover Friedel-Crafts catalysts (e.g., AlCl₃) can promote degradation at elevated temperatures. | - Thoroughly wash the polymer after synthesis to remove residual catalyst. Common washing agents include methanol (B129727).[2] - Confirm catalyst removal through analytical techniques such as ICP-MS. |
| Side Reaction Impurities: Impurities from side reactions during monomer synthesis, such as xanthydrol, can create thermally unstable end groups in the polymer.[3] | - Purify the this compound monomer to remove side-reaction products.[3] - Adjust monomer synthesis conditions to minimize side reactions. | |
| Inconsistent Polymer Properties (e.g., Batch-to-Batch Variation) | Variable Monomer Purity: Inconsistent levels of impurities in different batches of this compound will lead to variations in polymer properties. | - Establish a strict quality control protocol for the incoming monomer, including purity analysis by HPLC or GC. - Implement a standardized monomer purification procedure. |
| Solvent Impurities: Water or other reactive impurities in the solvent can interfere with the polymerization reaction.[4] | - Use high-purity, anhydrous solvents. - Consider distilling solvents before use. | |
| Gel Formation or Cross-linking | Multifunctional Impurities: Impurities with more than two reactive functional groups can lead to branching and gelation. | - Characterize the purity of the this compound monomer to detect multifunctional species. - Adjust monomer synthesis and purification to eliminate these impurities. |
| High Reaction Temperature: At elevated temperatures, side reactions with certain solvents (e.g., 1,2-dichloroethane) can cause cross-linking. | - Carefully control the reaction temperature. - Select a solvent that is inert under the polymerization conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities to control in this compound for successful polymerization?
A1: The most critical impurities are monofunctional species, which act as chain terminators and limit molecular weight. Other detrimental impurities include residual Friedel-Crafts catalysts (e.g., AlCl₃) from the monomer synthesis, which can affect the thermal stability of the final polymer, and water, which can interfere with the polymerization reaction.
Q2: How do monofunctional impurities quantitatively affect the molecular weight of the resulting polymer?
A2: In step-growth polymerization, the number average degree of polymerization (Xn) is highly sensitive to the presence of monofunctional impurities, which act as chain stoppers. The theoretical effect can be estimated using the Carothers equation, which demonstrates that even small amounts of monofunctional reagents can significantly reduce the final molecular weight. For a perfectly stoichiometric reaction, the degree of polymerization is inversely proportional to the molar amount of the monofunctional chain stopper.
Table 1: Theoretical Impact of Monofunctional Impurity on Degree of Polymerization
| Molar % of Monofunctional Impurity (relative to one of the bifunctional monomers) | Theoretical Maximum Number Average Degree of Polymerization (Xn) |
| 0.1% | 2001 |
| 0.5% | 401 |
| 1.0% | 201 |
| 2.0% | 101 |
This table is illustrative and assumes a stoichiometric balance of bifunctional monomers and complete reaction.
Q3: What is the recommended method for purifying crude this compound?
A3: Recrystallization is a highly effective method for purifying the monomer.[2] The crude product is typically dissolved in a suitable hot solvent, such as 1,2-dichlorobenzene, and then allowed to cool slowly to form pure crystals, leaving impurities behind in the solvent.[2] The purified crystals are then collected by filtration and washed with a solvent in which the monomer has low solubility, such as methanol or tetrahydrofuran, to remove residual solvent and any remaining surface impurities.[2]
Q4: How can I control the molecular weight of the polymer during synthesis?
A4: The molecular weight can be controlled by several methods:
-
Stoichiometric Imbalance: Intentionally creating a slight excess of one of the difunctional monomers will limit the final molecular weight.
-
Monofunctional Additives (Capping Agents): The deliberate addition of a controlled amount of a monofunctional reagent, such as benzoyl chloride, will terminate chain growth and allow for precise control over the average molecular weight.
Q5: What are the optimal reaction conditions for the polymerization of this compound?
A5: The optimal conditions can vary depending on the specific co-monomers and desired polymer properties. However, a common method is Friedel-Crafts polymerization. This typically involves reacting this compound with an aromatic diacid chloride (e.g., a mixture of terephthaloyl chloride and isophthaloyl chloride) in an inert solvent like ortho-dichlorobenzene, with a Lewis acid catalyst such as aluminum chloride. The reaction is often initiated at a low temperature (e.g., -10°C to 0°C) and then allowed to proceed at a controlled higher temperature.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general procedure for the purification of crude this compound.
-
Dissolution: In a fume hood, suspend the crude this compound in a suitable solvent, such as 1,2-dichlorobenzene, in an appropriately sized flask equipped with a reflux condenser and a magnetic stirrer. The amount of solvent should be sufficient to dissolve the solid at elevated temperature.
-
Heating: Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Slowly cool the solution to room temperature without agitation to allow for the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a cold, appropriate solvent (e.g., methanol or tetrahydrofuran) to remove the mother liquor and any surface impurities.[2] Repeat the wash as necessary.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Protocol 2: Synthesis of PEKK from this compound
This protocol outlines a general procedure for the synthesis of polyetherketoneketone.
-
Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen), charge a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel with purified this compound and a high-purity, anhydrous solvent such as ortho-dichlorobenzene.
-
Catalyst Addition: Cool the mixture to a low temperature (e.g., 0°C) and slowly add the Lewis acid catalyst (e.g., aluminum chloride) while maintaining the temperature.
-
Co-monomer Addition: In a separate flask, dissolve the aromatic diacid chloride(s) (e.g., a mixture of terephthaloyl chloride and isophthaloyl chloride) and any capping agent in the reaction solvent. Cool this solution and add it dropwise to the reaction vessel containing the monomer and catalyst.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to a specified temperature (e.g., room temperature or slightly elevated) and stir for a designated period to allow for polymerization to occur. The reaction mixture will become viscous as the polymer forms.
-
Quenching and Precipitation: Quench the reaction by slowly adding a protic solvent such as methanol. This will deactivate the catalyst and precipitate the polymer.
-
Isolation and Washing: Filter the precipitated polymer and wash it extensively with methanol and then water to remove the catalyst residues and other soluble impurities.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature until a constant weight is obtained.
Visualizations
Caption: Experimental workflow for the synthesis and polymerization of this compound.
Caption: Troubleshooting flowchart for low molecular weight in polymerization.
References
- 1. Blog de ingeniería química: Molecular Weight Control in Step Growth Polymerization [iqriosity.blogspot.com]
- 2. US10981852B2 - Ripening of 1,4-bis (4-phenoxybenzoyl)benzene - Google Patents [patents.google.com]
- 3. Preparation method of 1, 4-bis(4-phenoxy benzoyl) benzene and polyether ketone ketone - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP3438085A1 - Process for producing polyether ketone ketone - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of 1,4-Bis(4-phenoxybenzoyl)benzene for Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving 1,4-Bis(4-phenoxybenzoyl)benzene (PBB) for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (PBB) is a high-purity aromatic ketone used as a key monomer in the synthesis of high-performance polymers like Polyetherketoneketone (PEKK). Its rigid, symmetrical structure and strong intermolecular forces result in low solubility in common organic solvents at ambient temperatures, which can be a significant hurdle in achieving homogeneous reaction conditions and controlling polymerization.
Q2: What are some suitable solvents for dissolving PBB?
A2: Due to its chemical nature, PBB generally requires high-boiling point polar aprotic solvents or chlorinated aromatic solvents. Effective solvents include ortho-dichlorobenzene, chlorobenzene (B131634), N,N-dimethylacetamide (DMAc), and sulfolane (B150427), often requiring elevated temperatures to achieve significant solubility. For certain reactions, such as polycondensation, strong acids like trifluoromethanesulfonic acid, sometimes in combination with co-solvents like dichloromethane (B109758), can be used at room temperature.
Q3: Are there any safety precautions I should take when handling these solvents?
A3: Absolutely. Many of the effective solvents for PBB are hazardous. Always consult the Safety Data Sheet (SDS) for each solvent. General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as chemical-resistant gloves and safety goggles, and avoiding inhalation of vapors.[1][2] Some solvents may have specific storage requirements and incompatibilities that must be observed.[2]
Troubleshooting Guide
Issue 1: PBB is not dissolving or is dissolving very slowly.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent | Consult the solvent compatibility table below. Consider using high-boiling point polar aprotic solvents or chlorinated aromatic solvents. |
| Insufficient temperature | Gradually and carefully heat the mixture with stirring. Many effective solvents for PBB require elevated temperatures to achieve dissolution. For example, PBB can be dissolved in N,N-dimethylacetamide at 160°C.[3] |
| Low solvent volume | Increase the solvent-to-solute ratio. Concentrated solutions can be difficult to achieve. |
| Particle size of PBB | Use a finer powder of PBB to increase the surface area available for solvation. |
| Inadequate agitation | Ensure vigorous and continuous stirring to promote the dissolution process. |
Issue 2: The dissolved PBB precipitates out of solution.
| Possible Cause | Troubleshooting Steps |
| Temperature fluctuations | Maintain a constant and sufficiently high temperature throughout the reaction. Use a temperature-controlled reaction setup. |
| Change in solvent composition | Ensure no anti-solvent (a liquid in which PBB is insoluble) is accidentally introduced into the reaction mixture. |
| Supersaturation | The solution may be supersaturated. Try to maintain the temperature or slightly increase it. If precipitation persists, a more dilute solution may be necessary. |
Issue 3: The solvent is affecting the downstream reaction.
| Possible Cause | Troubleshooting Steps |
| Solvent reactivity | Choose a solvent that is inert under your reaction conditions. For example, while strong acids can dissolve PBB, they are highly reactive and only suitable for specific reactions like certain polycondensations. |
| Difficulty in solvent removal | Select a solvent with a boiling point that allows for its removal after the reaction without degrading the product. High-boiling point solvents may require vacuum distillation for removal. |
| Influence on polymer properties | In polymerization reactions, the choice of solvent can influence the polymer's molecular weight and morphology. Research literature specific to the type of polymer you are synthesizing to select an appropriate solvent. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Temperature | Solubility | Notes |
| Ortho-dichlorobenzene | Elevated | Soluble | Commonly used in the synthesis of PBB.[4] |
| Chlorobenzene | Reflux | Soluble | Used for recrystallization of PBB.[5] |
| N,N-Dimethylacetamide (DMAc) | 160°C | Soluble | A significant amount (1.8 kg) can be dissolved in 17 kg of solvent.[3] |
| Trifluoromethanesulfonic acid / Dichloromethane | Room Temperature | Soluble | Used for polycondensation reactions.[6] |
| Sulfolane | High Temperature | Potentially Soluble | Used as a solvent for the synthesis of related polyetheretherketones.[7] |
| Common Organic Solvents (e.g., acetone, ethanol, methanol, hexane) | Room Temperature | Generally Insoluble/Poorly Soluble | PBB has low solubility in these common solvents.[5] |
Experimental Protocols
Protocol 1: Dissolution of PBB for Recrystallization
Objective: To purify crude PBB by recrystallization.
Materials:
-
Crude this compound
-
Chlorobenzene
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filter funnel and filter paper
-
Celite (optional)
Procedure:
-
Place the crude PBB in a suitably sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a sufficient volume of chlorobenzene to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Continue heating and stirring until all the PBB has dissolved.
-
If the solution is colored or contains insoluble impurities, it can be hot-filtered through a layer of Celite.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the purified PBB crystals by filtration.
-
Wash the crystals with a small amount of cold chlorobenzene or a non-solvent like methanol.[5]
-
Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 100°C).[5]
Protocol 2: Dissolution of PBB for Polycondensation Reaction
Objective: To prepare a homogeneous solution of PBB for a polycondensation reaction.
Materials:
-
This compound
-
Trifluoromethanesulfonic acid
-
Dichloromethane
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Syringes for liquid transfer
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add the desired amount of this compound.
-
Add dichloromethane to the flask with stirring.
-
Slowly and carefully add trifluoromethanesulfonic acid to the mixture at room temperature. Caution: Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle with extreme care in a fume hood.
-
Continue stirring at room temperature until all the PBB is completely dissolved, resulting in a clear, homogeneous solution.[6]
-
The resulting solution is now ready for the addition of other monomers or reagents for the polycondensation reaction.
Visualizations
Caption: Experimental workflow for dissolving PBB and its use in a subsequent reaction.
Caption: Troubleshooting logic for PBB dissolution issues.
References
- 1. angenechemical.com [angenechemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. EP0463058B1 - Process for the manufacture of this compound with certain metal-containing catalysts - Google Patents [patents.google.com]
- 4. This compound|High-Purity RUO [benchchem.com]
- 5. EP0298771A2 - Preparation of poly(arylene ether ketones) - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP2000493A1 - The method of synthesizing polyether etherketone using sulfolane as solvent - Google Patents [patents.google.com]
Validation & Comparative
Validating the Molecular Structure of 1,4-Bis(4-phenoxybenzoyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise molecular structure of a compound is fundamental to understanding its chemical and physical properties, reactivity, and potential applications. This guide provides a comparative overview of the analytical techniques used to validate the molecular structure of 1,4-Bis(4-phenoxybenzoyl)benzene, a key monomer in the synthesis of high-performance polymers such as Polyether Ketone Ketone (PEKK). For comparative purposes, we will also discuss the characterization of its structural isomer, 1,3-Bis(4-phenoxybenzoyl)benzene.
Spectroscopic and Crystallographic Validation Techniques
The primary methods for elucidating and confirming the molecular structure of aromatic ketones like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information about the molecule's atomic arrangement and connectivity.
Comparison of Expected Spectroscopic Data
The following table summarizes the expected and reported spectroscopic data for this compound and its 1,3-isomer. This data is crucial for confirming the identity and purity of the synthesized compounds.
| Technique | This compound | 1,3-Bis(4-phenoxybenzoyl)benzene (and derivatives) | Key Differentiating Features |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.0 ppm. Due to the para-substitution, a more symmetrical and simpler splitting pattern is anticipated. | Aromatic protons also resonate in the δ 7.0-8.0 ppm range. The meta-substitution will lead to a more complex and less symmetrical splitting pattern for the central benzene (B151609) ring protons. For an amino-substituted derivative, signals for -NH2 protons would appear, and aromatic proton signals would be shifted.[1] | The multiplicity and coupling constants of the protons on the central benzene ring will be distinctly different. The para-isomer will exhibit a simpler pattern (e.g., two doublets or a singlet depending on symmetry), while the meta-isomer will show a more complex pattern (e.g., multiplets). |
| ¹³C NMR | Aromatic carbons typically appear between δ 110-160 ppm. The carbonyl carbon (C=O) is expected to be significantly downfield, in the range of δ 190-200 ppm. | Similar chemical shift ranges for aromatic and carbonyl carbons are expected. However, the number and chemical shifts of the signals for the central benzene ring carbons will differ due to the different substitution pattern. | The number of unique carbon signals for the central benzene ring will differ. The higher symmetry of the 1,4-isomer may result in fewer signals compared to the 1,3-isomer. |
| FTIR | A strong, sharp absorption band for the carbonyl (C=O) stretch is expected between 1650-1700 cm⁻¹. Strong C-O-C stretching vibrations for the ether linkages are anticipated in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching will appear just above 3000 cm⁻¹. | Similar characteristic peaks for C=O, C-O-C, and aromatic C-H stretches are expected. For an amino-substituted derivative, N-H stretching bands would be observed around 3300-3500 cm⁻¹.[1] | The "fingerprint" region (below 1500 cm⁻¹) will show distinct differences in the patterns of absorption bands, reflecting the different overall symmetry and vibrational modes of the two isomers. |
| Mass Spec. | The molecular ion peak (M+) would be observed at m/z 470.51. Fragmentation patterns would involve cleavage at the carbonyl and ether linkages. | The molecular ion peak for the isomeric structure would also be at m/z 470.51. However, the relative intensities of the fragment ions may differ due to the different substitution pattern influencing bond stabilities. | While the molecular weight is identical, high-resolution mass spectrometry and analysis of the fragmentation patterns can potentially distinguish between the isomers based on the stability of the resulting fragment ions. |
| X-ray Cryst. | Provides the definitive three-dimensional structure, including bond lengths, bond angles, and the dihedral angles between the phenyl rings. For a related compound, 1,4-bis(4-aminophenoxy)benzene, the terminal phenoxy rings are nearly perpendicular to the central benzene ring.[2] | Would also provide the precise 3D structure, allowing for a direct comparison of the molecular geometry and packing in the solid state with the 1,4-isomer. | The crystal packing and unit cell parameters will be different for the two isomers, leading to distinct X-ray diffraction patterns. |
Experimental Protocols
Detailed methodologies are essential for obtaining high-quality, reproducible data for molecular structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, confirming the connectivity of the atoms.
Procedure for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved; if not, filter the solution through a small cotton plug into the NMR tube.[3]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 3-5 seconds, and a relaxation delay of 1-2 seconds.[4]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce the connectivity of adjacent protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Procedure for Solid Samples (KBr Pellet Method): [5]
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Background Spectrum: Run a background spectrum of the empty sample holder or a blank KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[6]
-
Sample Spectrum: Place the sample pellet in the FTIR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O-C, aromatic C-H).
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Procedure for Electrospray Ionization (ESI) Mass Spectrometry: [7]
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid to promote protonation.[7]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[8]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to deduce structural features.
Workflow and Logic for Molecular Structure Validation
The following diagram illustrates the logical workflow for the comprehensive validation of a molecular structure like this compound.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
This comprehensive approach, combining multiple analytical techniques, provides a high degree of confidence in the assigned molecular structure, which is essential for its use in research and development, particularly in the field of high-performance materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How To [chem.rochester.edu]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. mse.washington.edu [mse.washington.edu]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to 1,4-Bis(4-phenoxybenzoyl)benzene in High-Performance Polymer Synthesis
Introduction: 1,4-Bis(4-phenoxybenzoyl)benzene is a critical aromatic monomer integral to the synthesis of high-performance poly(aryl ether ketone)s (PAEKs), most notably polyetherketoneketone (PEKK).[1] The rigid, linear structure of this monomer is fundamental to the exceptional thermal stability, mechanical strength, and chemical resistance of the resulting polymers.[1] These properties make PEKK a material of choice for demanding applications in the aerospace, medical, and offshore drilling industries.[1][2] This guide provides a comparative analysis of this compound against its primary isomer and other monomer systems, supported by experimental data and detailed protocols for researchers and materials scientists.
Comparative Analysis of Monomers
The properties of PEKK polymers can be precisely tailored by selecting specific monomers and controlling their ratios in the polymer backbone. The most significant comparison is between the para-isomer, this compound, and its meta-isomer, 1,3-Bis(4-phenoxybenzoyl)benzene.
-
This compound (Para-Isomer): This monomer imparts a linear, symmetrical geometry to the polymer chain. This linearity allows for tight chain packing, leading to higher crystallinity, a higher melting temperature (Tm), and increased stiffness in the final polymer.[1] Polymers derived from this monomer are synthesized via Friedel-Crafts acylation, reacting with diacid chlorides like terephthaloyl chloride (T) and isophthaloyl chloride (I).[3]
-
1,3-Bis(4-phenoxybenzoyl)benzene (Meta-Isomer): The meta-substitution pattern of this isomer introduces a "kink" or an angular, asymmetrical structure into the polymer backbone.[1] This irregularity disrupts chain packing, which lowers the degree of crystallinity and reduces the melting temperature of the polymer, thereby widening the processing window.[3] In some cases, using the 1,3-isomer can lead to polymers with higher molecular weights.
-
Diacid Chlorides (Terephthaloyl Chloride & Isophthaloyl Chloride): The properties of PEKK are famously controlled by the ratio of terephthaloyl (T) to isophthaloyl (I) linkages.[3]
-
Terephthaloyl Chloride (TPC) creates linear, rigid para-linkages that increase the melting point and crystallinity.
-
Isophthaloyl Chloride (IPC) creates kinked, flexible meta-linkages that decrease crystallinity and improve processability. By adjusting the T:I ratio during polymerization with a monomer like this compound, a spectrum of PEKK grades can be produced, from highly crystalline (e.g., 80:20 T/I) to more amorphous (e.g., 60:40 T/I).[4]
-
-
Alternative Monomers for PAEKs: While not a direct substitute, 4,4'-difluorobenzophenone is another key monomer used in the nucleophilic synthesis of PAEKs like PEEK (Polyetheretherketone).[5] PEEK, which has a different ether-to-ketone ratio, generally exhibits a lower glass transition temperature and melting point compared to highly crystalline PEKK but remains a benchmark high-performance thermoplastic.[6][7]
Data Presentation: Performance Comparison
The selection of monomers directly impacts the thermomechanical properties of the resulting polymer. The following table summarizes key performance indicators for various PAEK polymers derived from different monomer systems.
| Property | PEEK | PEKK (60:40 T/I) | PEKK (80:20 T/I) |
| Glass Transition Temp. (Tg) | ~143 °C[5][8] | ~155-160 °C | ~160-165 °C |
| Melting Temperature (Tm) | ~343 °C[5][8] | Low (Amorphous)[4] | High (Semi-crystalline)[4] |
| Tensile Strength | 90 - 100 MPa[5] | ~104 MPa[4] | ~110 MPa |
| Young's Modulus | 3.6 - 4.1 GPa[4][5] | ~4.1 GPa[4] | ~4.4 GPa |
| Key Monomers Used | 4,4'-difluorobenzophenone, Hydroquinone | This compound, TPC, IPC | This compound, TPC, IPC |
| Primary Chain Geometry | Linear | Mixed Linear/Angular | Predominantly Linear |
Note: Values are approximate and can vary based on specific processing conditions and polymer molecular weight.
Experimental Protocols
Accurate synthesis and characterization are paramount in developing polymers with desired properties. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of PEKK via Electrophilic Friedel-Crafts Polycondensation
This protocol describes the synthesis of PEKK from this compound, terephthaloyl chloride (TPC), and isophthaloyl chloride (IPC).
Materials:
-
This compound
-
Terephthaloyl chloride (TPC)
-
Isophthaloyl chloride (IPC)
-
Aluminum trichloride (B1173362) (AlCl₃) (Lewis acid catalyst)
-
Ortho-dichlorobenzene (oDCB) (Solvent)
-
Methanol (for quenching)
-
10% Hydrochloric acid (for washing)
Procedure:
-
Reactant Preparation: In a nitrogen-purged reactor equipped with a mechanical stirrer, add the desired molar ratio of TPC and IPC to the oDCB solvent. Stir until fully dissolved. Add the this compound monomer to the solution.
-
Initial Cooling: Cool the reactant mixture to a temperature between -10°C and -5°C using a cooling bath.[1]
-
Catalyst Addition: While maintaining the low temperature, slowly add powdered AlCl₃ catalyst to the mixture.[9] The amount of AlCl₃ should be slightly more than one equivalent per carbonyl group in the reactants.
-
Polymerization Reaction: After catalyst addition is complete, slowly raise the temperature of the reaction mixture to between 20°C and 40°C to initiate the Friedel-Crafts acylation.[1] As the polymerization proceeds, a polymer/catalyst complex will precipitate.
-
Quenching and Product Recovery: After several hours, cool the reaction mixture to between 1°C and 15°C.[1] Quench the reaction by slowly adding the mixture to a blender containing cold methanol.
-
Purification: The precipitated polymer is recovered by filtration. The solid is then washed multiple times, first with 10% hydrochloric acid to remove catalyst residues, and then with deionized water until the filtrate is neutral.[9]
-
Drying: The purified PEKK polymer is dried in a vacuum oven at 150°C for at least 17 hours.[9]
Protocol 2: Thermal Characterization using DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal properties of the synthesized polymer.[10][11]
A. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[12]
-
Procedure:
-
Accurately weigh 5-15 mg of the dried polymer sample into an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.[13]
-
Heat the sample from room temperature (e.g., 50°C) to a temperature above its expected melting point (e.g., 300-400°C) at a constant rate, typically 5-10°C/min, under a nitrogen atmosphere.[13]
-
Hold the sample at this temperature for a few minutes to erase its thermal history.
-
Cool the sample back to the starting temperature at a controlled rate.
-
Heat the sample a second time using the same heating rate. The Tg, Tc, and Tm are determined from the second heating scan to ensure a consistent thermal history.[14]
-
B. Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition temperature (Td) of the polymer.[12]
-
Procedure:
-
Place a small, accurately weighed sample (10-20 mg) of the polymer onto the TGA balance pan.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a controlled rate (e.g., 10 K/min) in a controlled atmosphere (typically nitrogen or air).[1]
-
The instrument records the mass of the sample as a function of temperature. The onset of significant mass loss is used to determine the decomposition temperature.
-
Mandatory Visualization
The following diagrams illustrate the key experimental workflow for synthesizing PEKK and the logical relationship between monomer structure and polymer properties.
Caption: Experimental workflow for the synthesis of PEKK polymer.
Caption: Relationship between monomer isomerism and final polymer properties.
References
- 1. This compound|High-Purity RUO [benchchem.com]
- 2. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 3dprint.com [3dprint.com]
- 5. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 6. PEEK vs PEKK vs PEEKK: Comparing Top-Grade PAEK Materials [peekchina.com]
- 7. mcgroup.co.uk [mcgroup.co.uk]
- 8. specialchem.com [specialchem.com]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. Polymer Characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric [perkinelmer.com]
- 11. azom.com [azom.com]
- 12. advanced-emc.com [advanced-emc.com]
- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 14. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
Performance Showdown: A Comparative Guide to Polymers Derived from 1,4-Bis(4-phenoxybenzoyl)benzene
For researchers and professionals in materials science and drug development, the quest for high-performance polymers with exceptional thermal stability, mechanical robustness, and chemical resistance is perpetual. Central to this pursuit is the monomer 1,4-Bis(4-phenoxybenzoyl)benzene, a key building block for a range of advanced polymers. This guide provides an objective comparison of the performance of various polymers synthesized from this versatile monomer, including Poly(Ether Ketone Ketone) (PEKK), and its analogues such as polyamides and polyimides, supported by experimental data and detailed protocols.
This guide will delve into the synthesis and characterization of these polymers, presenting a clear comparison of their key performance indicators. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to enhance understanding.
Performance Comparison of Polymers
The choice of polymer class significantly impacts the final properties of the material. Poly(Aryl Ether Ketone)s (PAEKs) like PEKK, synthesized from this compound, are renowned for their outstanding thermal and mechanical properties.[1] Polyamides and polyimides, synthesized from derivatives of this monomer, also exhibit high performance, with distinct characteristics in terms of flexibility, solubility, and processing.
Thermal and Mechanical Properties
The following table summarizes the key thermal and mechanical properties of PEKK, PEEK (a closely related PAEK for comparison), and representative aromatic polyamides and polyimides. It is important to note that the properties of polyamides and polyimides can vary significantly based on the specific co-monomers used in their synthesis.
| Property | PEKK | PEEK | Aromatic Polyamide (Amorphous) | Thermoplastic Polyimide |
| Glass Transition Temperature (Tg) | 160-165°C[2] | ~143°C[2] | 237-254°C[3] | ~260°C[4] |
| Melting Temperature (Tm) | ~340°C[2] | ~343°C[2] | N/A (Amorphous) | N/A (Often Amorphous) |
| Decomposition Temperature (Td, 5% wt. loss) | >500°C | >500°C | >450°C | >500°C |
| Tensile Strength | High | 92 MPa[5] | 77-92 MPa[6] | 110-220 MPa[4] |
| Tensile Modulus | High | 3650 MPa[5] | 1.5-2.5 GPa[6] | 3.7-20 GPa[4] |
| Elongation at Break | Lower | 50%[5] | - | 1.8-7.5%[4] |
Key Observations:
-
PEKK and PEEK exhibit a good balance of high thermal stability and mechanical strength, with PEEK generally showing greater ductility (higher elongation at break).[2][5]
-
Aromatic polyamides derived from related monomers demonstrate high glass transition temperatures and good mechanical strength, along with improved solubility in some cases.[3][6]
-
Thermoplastic polyimides generally offer the highest thermal stability and tensile strength, though they can be more rigid and challenging to process.[4][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the synthesis and characterization protocols for the discussed polymers.
Synthesis of Poly(Ether Ketone Ketone) (PEKK)
PEKK is typically synthesized via a Friedel-Crafts acylation reaction.
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, this compound is dissolved in a suitable solvent such as ortho-dichlorobenzene.
-
A Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), is added portion-wise to the stirred solution at a controlled temperature.
-
The reaction mixture is then heated to a specific temperature (e.g., 100-140°C) and maintained for several hours to allow for polymerization.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol (B129727).
-
The precipitated PEKK is then filtered, washed thoroughly with methanol and water to remove any residual catalyst and solvent, and dried under vacuum.
PEKK Synthesis Workflow
Synthesis of Aromatic Polyamides
Aromatic polyamides can be synthesized via low-temperature solution polycondensation from an aromatic diamine (derived from a precursor related to this compound) and an aromatic diacid chloride.
Procedure:
-
The aromatic diamine, for instance, 1,4-bis(4-aminobenzoyl)benzene, is dissolved in an aprotic polar solvent like N,N-dimethylacetamide (DMAc) containing lithium chloride under a nitrogen atmosphere.
-
The solution is cooled in an ice bath, and the aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) is added slowly with vigorous stirring.
-
The reaction is allowed to proceed at a low temperature for a few hours and then at room temperature overnight.
-
The resulting viscous polyamide solution is then poured into a non-solvent such as ethanol (B145695) or water to precipitate the polymer.
-
The polymer is collected by filtration, washed extensively, and dried in a vacuum oven.
Aromatic Polyamide Synthesis Workflow
Synthesis of Aromatic Polyimides
Aromatic polyimides are typically synthesized in a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration.
Procedure:
-
Poly(amic acid) formation: An aromatic diamine (e.g., 1,4-bis(4-aminophenoxy)benzene) is dissolved in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride) is added portion-wise to the diamine solution at room temperature under a nitrogen atmosphere. The reaction is stirred for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then thermally treated in a staged heating process (e.g., 100°C, 200°C, and 300°C, each for 1 hour) to induce cyclodehydration and form the final polyimide film.
Two-Step Aromatic Polyimide Synthesis
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal properties of these polymers.
-
Thermogravimetric Analysis (TGA):
-
Principle: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Typical Parameters:
-
Heating Rate: 10-20 °C/min.
-
Temperature Range: Ambient to 800-1000 °C.
-
Atmosphere: Nitrogen (for thermal stability) or Air/Oxygen (for oxidative stability).
-
Sample Mass: 5-10 mg.
-
-
-
Differential Scanning Calorimetry (DSC):
-
Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Typical Parameters:
-
Heating/Cooling Rate: 10 °C/min.
-
Temperature Range: Varies depending on the polymer's expected transitions (e.g., -50 °C to 400 °C).
-
Atmosphere: Nitrogen.
-
Sample Mass: 5-10 mg.
-
Procedure: Typically involves a heat-cool-heat cycle to erase the thermal history of the material.
-
-
Mechanical Testing: Tensile Properties
The tensile properties of the polymer films are determined using a universal testing machine according to ASTM D882.
Procedure:
-
Specimen Preparation: Thin films of the polymer are cast from solution and cut into dumbbell-shaped specimens with precise dimensions.
-
Testing: The specimen is mounted in the grips of the tensile testing machine.
-
A uniaxial tensile load is applied at a constant strain rate until the specimen fractures.
-
The load and displacement are recorded throughout the test to generate a stress-strain curve, from which tensile strength, Young's modulus, and elongation at break are calculated.
Conclusion
Polymers derived from this compound represent a versatile class of high-performance materials. The choice between PEKK, polyamides, and polyimides depends on the specific application requirements. PEKK offers a robust combination of thermal and mechanical properties suitable for demanding environments. Aromatic polyamides can provide high thermal stability with potentially improved processability. Aromatic polyimides stand out for their exceptional thermal resistance and mechanical strength, making them ideal for the most extreme applications. The provided experimental protocols offer a foundation for the synthesis and rigorous characterization of these advanced materials, enabling further innovation in the field.
References
- 1. This compound|High-Purity RUO [benchchem.com]
- 2. PEKK vs. PEAK vs. PEEK: Key Differences and Applications | ADDMAN [addmangroup.com]
- 3. Functional Aromatic Polyamides | MDPI [mdpi.com]
- 4. PEEK vs. Thermoplastic PI :: MakeItFrom.com [makeitfrom.com]
- 5. scribd.com [scribd.com]
- 6. www2.ictp.csic.es [www2.ictp.csic.es]
- 7. PEEK Vs Polyimide - Comparing Two of the Toughest Polymers | Poly Fluoro Ltd [polyfluoroltd.com]
Comparative Analysis of 1,4-Bis(4-phenoxybenzoyl)benzene and its Isomer: A Guide to Cross-Validation of Analytical Data
For Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive comparison of analytical data for 1,4-Bis(4-phenoxybenzoyl)benzene and its structural isomer, 1,3-Bis(4-phenoxybenzoyl)benzene. This document is intended to aid in the cross-validation of these key monomers used in the synthesis of high-performance polymers such as Polyetherketone (PEK) and Polyetherketoneketone (PEKK).
This guide outlines detailed experimental protocols and presents a side-by-side comparison of analytical data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a crucial monomer in the production of advanced polymeric materials. Its chemical purity and isomeric integrity are paramount to ensure the desired physical and thermal properties of the resulting polymers. The presence of its structural isomer, 1,3-Bis(4-phenoxybenzoyl)benzene, can significantly impact the polymer's final characteristics. Therefore, robust analytical methods are essential for their differentiation and quantification.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound and its 1,3-isomer is presented below.
| Property | This compound | 1,3-Bis(4-phenoxybenzoyl)benzene |
| CAS Number | 54299-17-1[1] | 3094-43-1 |
| Molecular Formula | C₃₂H₂₂O₄[1] | C₃₂H₂₂O₄ |
| Molecular Weight | 470.51 g/mol [1][2] | 470.51 g/mol |
| Melting Point | 211-217 °C[2] | Data not readily available |
| Appearance | White to off-white solid | Data not readily available |
Analytical Data Comparison
This section provides a detailed comparison of the analytical data obtained for both isomers using various instrumental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the clear differentiation between the 1,4- and 1,3-isomers.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Specific peak assignments and multiplicities are not readily available in the searched literature. Aromatic protons are expected in the range of 7.0-8.0 ppm. | Specific peak assignments are not readily available in the searched literature. Carbonyl carbons are expected around 195 ppm, with aromatic carbons appearing between 115-160 ppm. |
| 1,3-Bis(4-phenoxybenzoyl)benzene | Specific peak assignments and multiplicities are not readily available in the searched literature. Aromatic protons are expected in the range of 7.0-8.0 ppm with a more complex splitting pattern for the central benzene (B151609) ring compared to the 1,4-isomer. | Specific peak assignments are not readily available in the searched literature. Carbonyl carbons are expected around 195 ppm, with aromatic carbons appearing between 115-160 ppm. The spectrum would show a greater number of distinct aromatic carbon signals for the central ring compared to the 1,4-isomer due to lower symmetry. |
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability and phase transitions of materials.
Table 2: Comparative Thermal Analysis Data
| Isomer | TGA Data (Weight Loss %) | DSC Data (Transition Temperatures) |
| This compound | Specific weight loss percentages at different temperatures are not readily available in the searched literature. High thermal stability is expected due to its aromatic structure. | Melting point is reported to be in the range of 211-217 °C.[2] |
| 1,3-Bis(4-phenoxybenzoyl)benzene | Specific weight loss percentages at different temperatures are not readily available in the searched literature. Thermal stability is expected to be comparable to the 1,4-isomer. | Specific melting point data is not readily available in the searched literature. |
Chromatographic Analysis (HPLC/GC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for detecting and quantifying its isomers and other impurities.
Table 3: Comparative Chromatographic Data
| Isomer | HPLC Retention Time (Typical) | GC-MS Key Fragments (m/z) |
| This compound | Retention time will depend on the specific method conditions. Due to its higher symmetry, it may have a different retention time compared to the 1,3-isomer on certain stationary phases. | Molecular Ion (M⁺): 470. Key fragments would include those resulting from cleavage at the carbonyl groups, such as m/z 105 (benzoyl cation) and m/z 77 (phenyl cation).[3] |
| 1,3-Bis(4-phenoxybenzoyl)benzene | Retention time will differ from the 1,4-isomer under appropriate chromatographic conditions. | Molecular Ion (M⁺): 470. Fragmentation pattern is expected to be similar to the 1,4-isomer, with potential minor differences in the relative intensities of fragment ions. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Thermal Analysis (TGA/DSC)
-
Instrumentation: Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.
-
TGA Parameters:
-
Temperature Range: 25 °C to 800 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.
-
-
DSC Parameters:
-
Temperature Program:
-
Heat from 25 °C to 250 °C at 10 °C/min.
-
Hold for 2 minutes.
-
Cool to 25 °C at 10 °C/min.
-
Heat from 25 °C to 250 °C at 10 °C/min (second heating scan).
-
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: Determine the onset of decomposition and percentage weight loss from the TGA curve. Determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heating scan of the DSC thermogram.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). The exact ratio may need to be optimized for baseline separation of isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.
-
Data Analysis: Determine the retention times and peak areas of the main component and any impurities. Calculate the purity by area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for high-boiling point aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
Injection: Splitless injection of 1 µL at an injector temperature of 280 °C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the components based on their retention times and mass spectra by comparison with a spectral library or by interpretation of the fragmentation patterns. Aromatic ketones typically show a prominent molecular ion peak and characteristic fragments from the cleavage of the carbonyl group.[3]
Visualizations
The following diagrams illustrate the chemical structures and a generalized workflow for the analytical cross-validation process.
Figure 1. Chemical structures of the compared isomers.
Figure 2. Workflow for analytical cross-validation.
Conclusion
The comprehensive analytical cross-validation of this compound is critical for ensuring the quality and performance of the resulting high-performance polymers. By employing a suite of analytical techniques including NMR, TGA, DSC, HPLC, and GC-MS, researchers and drug development professionals can confidently identify and quantify the target monomer and its isomers. The detailed protocols and comparative data presented in this guide serve as a valuable resource for establishing robust quality control procedures. The distinct analytical signatures of the 1,4- and 1,3-isomers, particularly in their NMR spectra and chromatographic behavior, provide a solid basis for their differentiation.
References
comparing different synthesis routes for 1,4-Bis(4-phenoxybenzoyl)benzene
A Comparative Guide to the Synthesis of 1,4-Bis(4-phenoxybenzoyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthesis routes for this compound, a key monomer in the production of high-performance polymers like polyetherketoneketone (PEKK).[1][2] The information presented herein, supported by experimental data, aims to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, purity, and reaction conditions.
Introduction
This compound is a crucial building block in materials science, particularly for the synthesis of poly(aryl ether ketone)s (PAEKs).[2] The properties of the final polymer are highly dependent on the purity of the monomer; therefore, an efficient and high-purity synthesis is of utmost importance. The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation reaction. Variations in catalysts, solvents, and reaction conditions have been explored to optimize the yield and purity of the final product.
Synthesis Routes
The primary and most industrially relevant synthesis of this compound is achieved through Friedel-Crafts acylation. An alternative, high-temperature catalytic approach has also been reported.
Friedel-Crafts Acylation
The cornerstone of this compound synthesis is the Friedel-Crafts acylation of diphenyl ether with terephthaloyl chloride.[1] This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, formed from the reaction of terephthaloyl chloride and the Lewis acid, attacks the electron-rich diphenyl ether.
Key parameters influencing the success of this reaction include the purity of the starting materials (especially terephthaloyl chloride), the solvent, the reaction temperature, and the method of product isolation.[1]
Caption: Friedel-Crafts Acylation pathway for this compound synthesis.
High-Temperature Catalytic Reaction
An alternative synthesis route involves the reaction of diphenyl ether with 1,4-benzenedicarbonyl chloride at high temperatures (220-258°C) in the presence of catalytic amounts of certain metal compounds, such as those of iron, gallium, or indium.[3] This method operates in a homogeneous or heterogeneous system and utilizes a large excess of diphenyl ether.[3]
Comparative Data
The following tables summarize quantitative data from various reported synthesis methods.
Table 1: Comparison of Friedel-Crafts Acylation Conditions and Yields
| Parameter | Method A | Method B |
| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) |
| Solvent | ortho-dichlorobenzene | Methylene chloride / Methylsulfone |
| Reactants | Terephthaloyl chloride, Diphenyl ether | Terephthaloyl chloride, Diphenyl ether |
| Key Condition | Low water content (<500 ppm) in diphenyl ether and solvent[1] | Not specified |
| Yield | High | Not specified |
| Purity | High | Not specified |
| Reference | EP3404010A1[1] | US 4,826,947 (as cited in[1]) |
Table 2: High-Temperature Catalytic Synthesis Data
| Parameter | Value |
| Catalyst | Iron, Gallium, or Indium compounds |
| Reactants | Diphenyl ether, 1,4-benzenedicarbonyl chloride |
| Molar Ratio (Diphenyl ether : 1,4-benzenedicarbonyl chloride) | 5:1 to 25:1 |
| Molar Ratio (1,4-benzenedicarbonyl chloride : Catalyst) | 1000:1 to 10:1 |
| Temperature | 220-258°C |
| Reaction Time | 180-360 min |
| Reference | AU5285590A[3] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride
This protocol is based on the method described in patent literature.[1]
Caption: General experimental workflow for Friedel-Crafts acylation.
Materials:
-
Terephthaloyl chloride (high purity)
-
Diphenyl ether
-
ortho-dichlorobenzene (solvent)
-
Aluminum chloride (Lewis acid)
-
Methanol (for quenching)
Procedure:
-
Ensure that the combined water content of the diphenyl ether and solvent is less than 500 ppm by weight.[1]
-
In a suitable reactor, mix the terephthaloyl chloride, diphenyl ether, and ortho-dichlorobenzene to form a reactant mixture.[1]
-
Cool the reactant mixture.
-
Gradually add the aluminum chloride to the reactant mixture to initiate the reaction.[1]
-
Control the temperature of the reaction mixture as specified in the referenced literature.
-
After the reaction is complete, recover the product mixture which contains the this compound-Lewis acid complex.[1]
-
The reaction mixture is then quenched, for example, by adding it to cold methanol to precipitate the product.[1]
-
The resulting slurry is filtered, and the solid product is washed with methanol and dried.[1]
Protocol 2: High-Temperature Catalytic Synthesis
This protocol is based on the method described in patent literature.[3]
Materials:
-
Diphenyl ether
-
1,4-benzenedicarbonyl chloride
-
Metal catalyst (e.g., iron, gallium, or indium compound)
-
Methanol (for washing)
Procedure:
-
Combine diphenyl ether, 1,4-benzenedicarbonyl chloride, and the metal compound catalyst in a reactor.[3]
-
Heat the mixture to 250°C under a nitrogen purge and maintain this temperature for approximately five hours.[3]
-
After the reaction period, quench the reaction by adding diphenyl ether at 80°C to lower the temperature to about 180°C.[3]
-
Filter the solution at approximately 180°C and then allow it to cool. The product will begin to crystallize.[3]
-
Filter the product at around 50°C, wash it with methanol, and then dry.[3]
Other Potential Synthesis Routes
While less documented for this specific compound, other established synthetic methodologies could theoretically be employed:
-
Ullmann Condensation: This copper-catalyzed reaction is used to form aryl ethers.[4] It could potentially be used to couple a dihydroxybenzene derivative with a phenoxy-substituted aryl halide. However, these reactions often require high temperatures.[4]
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-C bonds.[5][6] It could be envisioned for coupling a phenoxy-substituted boronic acid with a dihalo-benzoylbenzene derivative.
Further research would be needed to develop and optimize these alternative routes for the synthesis of this compound.
Conclusion
The Friedel-Crafts acylation remains the most established and industrially viable method for the synthesis of this compound. The purity of the final product is highly sensitive to the quality of the starting materials and the control of reaction conditions. The high-temperature catalytic method offers an alternative, though less detailed in the public literature. For researchers and professionals in drug development and materials science, the choice of synthesis route will depend on the desired scale, purity requirements, and available resources.
References
- 1. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]
- 2. This compound|High-Purity RUO [benchchem.com]
- 3. AU5285590A - Process for the manufacture of this compound with certain metal-containing catalysts - Google Patents [patents.google.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
A Comparative Benchmark Study of 1,4-Bis(4-phenoxybenzoyl)benzene-Based High-Performance Polymers
An Objective Analysis for Researchers and Drug Development Professionals
High-performance polymers are critical in demanding applications, from aerospace engineering to advanced medical devices. Among these, materials derived from 1,4-bis(4-phenoxybenzoyl)benzene, such as Polyetherketone (PEK) and Polyetherketoneketone (PEKK), are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. This guide provides a comprehensive benchmark comparison of these materials against other leading high-performance thermoplastics, supported by experimental data to inform material selection for research, development, and manufacturing.
Performance Benchmarks: Thermal and Mechanical Properties
The thermal and mechanical properties of high-performance polymers are paramount in determining their suitability for specific applications. The following tables summarize key performance indicators for polymers derived from this compound and comparable materials.
Table 1: Thermal Properties of High-Performance Polymers
| Material | Glass Transition Temperature (Tg), °C | Melting Temperature (Tm), °C | Decomposition Temperature (Td), °C (in N2) |
| PEK (from this compound) | ~165 | ~370 | ~550 |
| PEKK (from this compound) | ~156 | ~305-360 | >500 |
| PEEK | 143 | 343 | 574[1] |
| Polyimide (Kapton®) | 360-400 (no true Tm) | - | >550 |
| Polysulfone (PSU) | 185 | - | ~475 |
Table 2: Mechanical Properties of High-Performance Polymers
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PEK (from this compound) | 90 - 120 | 3.5 - 4.0 | 20 - 40 |
| PEKK (from this compound) | 90 - 115 | 3.6 - 4.2 | 5 - 30 |
| PEEK | 90 - 100 | 3.6 | 25 |
| Polyimide (Kapton®) | 170 | 2.5 | 70 |
| Polysulfone (PSU) | 70 | 2.5 | 50-100 |
Experimental Protocols
The data presented in this guide are derived from standardized experimental procedures. The following outlines the methodologies for key characterization techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
A small sample of the polymer (5-10 mg) is placed in a high-purity alumina (B75360) crucible.
-
The sample is heated in a TGA furnace from room temperature to 900°C at a constant heating rate of 10°C/min.[1]
-
The analysis is conducted under a controlled inert atmosphere, typically nitrogen, with a purge rate of 50-100 mL/min to prevent oxidative degradation.[1][2]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Methodology:
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere.
-
A typical cycle involves heating from room temperature to a temperature above the expected melting point at a rate of 10-20°C/min, holding for a few minutes to erase thermal history, cooling at a similar rate, and then reheating.
-
The glass transition temperature is observed as a step change in the heat flow curve during the second heating scan.[1]
-
The melting temperature is identified as the peak of the endothermic transition in the heat flow curve.[1]
Tensile Testing
Objective: To measure the tensile strength, tensile modulus, and elongation at break of the polymer.
Methodology:
-
Dog-bone shaped specimens of the polymer are prepared according to ASTM D638 standard.
-
The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours prior to testing.
-
The tensile test is performed using a universal testing machine equipped with an extensometer to measure strain.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
Logical Workflow for Polymer Synthesis and Characterization
The synthesis and characterization of high-performance polymers from this compound follow a structured workflow to ensure material quality and performance.
Caption: Workflow for the synthesis and characterization of polymers.
Application in Drug Development: A Conceptual Workflow
While this compound-based polymers are not pharmacologically active, their biocompatibility and biostability make them excellent candidates for medical devices and drug delivery systems. The following diagram illustrates a conceptual workflow for evaluating these materials in a drug delivery context.
Caption: Conceptual workflow for evaluating polymer-based drug delivery systems.
References
Spectroscopic Showdown: A Comparative Guide to Purity Verification of 1,4-Bis(4-phenoxybenzoyl)benzene
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the purity verification of 1,4-Bis(4-phenoxybenzoyl)benzene, a key building block in the synthesis of high-performance polymers. We delve into the experimental data and protocols for established techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy—and explore alternative chromatographic and quantitative NMR methods.
This compound is a large, relatively complex aromatic ketone. Its purity is crucial as impurities can significantly impact the properties of the resulting polymers. Spectroscopic techniques offer powerful, non-destructive methods to assess its purity by providing detailed information about its molecular structure and the presence of any contaminants.
At a Glance: Spectroscopic Purity Analysis
The primary spectroscopic methods for analyzing this compound each offer unique insights into its chemical identity and purity.
| Spectroscopic Technique | Information Provided | Key Advantages |
| ¹H and ¹³C NMR | Detailed structural information, identification and quantification of impurities with protons or carbons. | High resolution, quantitative capability (qNMR). |
| FTIR Spectroscopy | Identification of functional groups, detection of impurities with different functional groups. | Fast, simple, and widely available. |
| UV-Vis Spectroscopy | Information about the conjugated system, detection of chromophoric impurities. | Simple, sensitive for conjugated systems. |
In-Depth Spectroscopic Analysis
A multi-faceted approach utilizing NMR, FTIR, and UV-Vis spectroscopy provides a robust assessment of the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a complex set of signals in the aromatic region (typically between 7.0 and 8.0 ppm). The integration of these signals can be used to confirm the relative number of protons in different chemical environments. Impurities, even at low levels, can often be detected by the presence of extraneous peaks.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon signal is particularly characteristic and is expected to appear in the downfield region of the spectrum (around 190-200 ppm). The number and chemical shifts of the aromatic carbon signals can confirm the overall structure and symmetry of the molecule.
Quantitative NMR (qNMR): For a precise purity determination, quantitative NMR (qNMR) can be employed. This technique involves the use of an internal standard of known purity and concentration to accurately quantify the analyte.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | 7.0 - 8.0 | Complex multiplet patterns due to coupling between aromatic protons. |
| ¹³C | 110 - 160 | Multiple signals corresponding to the different aromatic carbons. |
| ¹³C (C=O) | 190 - 200 | Characteristic downfield signal for the ketone carbonyl carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will be dominated by absorptions characteristic of its aromatic and ketone functionalities.
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H stretch |
| 1650 - 1700 | C=O (ketone) stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| 1250 - 1200 | Aryl-O-Aryl (ether) stretch |
The absence of significant peaks in other regions (e.g., O-H stretch around 3200-3600 cm⁻¹) can indicate the absence of hydroxyl-containing impurities.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. This compound, with its extensive system of aromatic rings and carbonyl groups, is expected to exhibit strong UV absorption.
Table 3: Expected UV-Vis Absorption for this compound
| Wavelength (λmax) | Electronic Transition |
| ~270 - 300 nm | n → π* transition of the carbonyl group |
| Shorter wavelengths | π → π* transitions of the aromatic rings |
The position and intensity of the absorption maxima can be sensitive to the solvent used. Any deviation from the expected spectrum or the appearance of additional absorption bands could indicate the presence of impurities that alter the conjugated system.
Alternative Methods for Purity Verification
While spectroscopic methods are powerful, chromatographic techniques can provide complementary and often more sensitive methods for separating and quantifying impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and sensitive technique for separating mixtures of compounds. A reversed-phase HPLC method with UV detection is well-suited for the purity analysis of this compound.
Table 4: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection | UV at a wavelength corresponding to a λmax of the analyte |
| Flow Rate | 1.0 mL/min |
This method can effectively separate the main component from closely related impurities, allowing for their quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable impurities, GC-MS is an excellent analytical tool. While this compound itself has a high boiling point, GC-MS can be used to identify and quantify lower molecular weight starting materials or side-products that may be present as impurities.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For quantitative analysis (qNMR), use a longer relaxation delay to ensure full relaxation of all nuclei.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
FTIR Spectroscopy Protocol (ATR Method)
-
Background Collection: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol (B129727) or ethanol). Prepare a series of dilutions from the stock solution.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline spectrum.
-
Sample Measurement: Record the UV-Vis spectra of the sample solutions at different concentrations.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Workflow for Spectroscopic Purity Verification
The following diagram illustrates a logical workflow for the comprehensive purity verification of this compound using spectroscopic techniques.
Caption: Workflow for the spectroscopic purity verification of this compound.
Conclusion
The purity verification of this compound requires a multi-technique approach for a comprehensive and reliable assessment. While NMR spectroscopy provides the most detailed structural information, FTIR and UV-Vis spectroscopy offer rapid and valuable complementary data. For high-accuracy quantitative analysis and the separation of complex impurity profiles, chromatographic methods such as HPLC and quantitative techniques like qNMR are indispensable. By combining these methods, researchers can confidently ascertain the purity of this important monomer, ensuring the quality and performance of the resulting advanced materials.
A Comparative Guide to the Thermal Analysis of High-Performance Polymers: PEKK vs. PEEK
For researchers, scientists, and drug development professionals, understanding the thermal properties of high-performance polymers is critical for material selection and predicting performance. This guide provides a comparative analysis of the thermal behavior of two prominent polyaryletherketones (PAEKs): polyetherketoneketone (PEKK) and polyetheretherketone (PEEK), utilizing Differential Scanning Calorimetry (DSC). While 1,4-Bis(4-phenoxybenzoyl)benzene is a key monomer in the synthesis of polymers like PEKK, this guide will focus on the thermal properties of the resulting polymers, which are more commonly characterized and compared in literature.
Comparative Thermal Properties of PEKK and PEEK
Differential Scanning Calorimetry (DSC) is a powerful technique to elucidate the thermal transitions of polymers. The key parameters derived from a DSC analysis are the glass transition temperature (Tg), the melting temperature (Tm), the enthalpy of fusion (ΔHf), and the crystallization temperature (Tc). These parameters provide insights into the amorphous and crystalline nature of the polymer, its processing window, and its upper use temperature.
The table below summarizes the typical thermal properties of PEKK and PEEK as determined by DSC. It is important to note that the exact values can vary depending on the specific grade of the polymer, its thermal history, and the experimental conditions of the DSC analysis.
| Thermal Property | PEKK | PEEK |
| Glass Transition Temperature (Tg) | 156 - 165 °C[1][2] | ~143 °C[1][2] |
| Melting Temperature (Tm) | 280 - 390 °C (tunable)[1] | ~343 °C[1][2] |
| Enthalpy of Fusion (ΔHf) | Lower than PEEK (typically) | Higher than PEKK (typically) |
| Crystallization Behavior | Slower crystallization rate[3] | Faster crystallization rate |
Key Observations:
-
Higher Glass Transition Temperature of PEKK: PEKK generally exhibits a higher Tg than PEEK, indicating that it retains its rigidity and mechanical properties to a higher temperature in its amorphous state.[1][2]
-
Tunable Melting Point of PEKK: The melting point of PEKK can be adjusted by varying the ratio of terephthaloyl (T) and isophthaloyl (I) moieties in its polymer chain, offering a wider processing window.[1] PEEK, in contrast, has a more defined melting point.[1][2]
-
Crystallinity: PEEK tends to have a higher degree of crystallinity and a faster crystallization rate compared to PEKK.[3] This results in a higher enthalpy of fusion for PEEK. The lower crystallization rate of PEKK can be advantageous in processes like 3D printing, as it reduces warping and internal stresses.
Experimental Protocol for DSC Analysis
The following is a generalized experimental protocol for conducting a DSC analysis on high-performance polymers like PEKK and PEEK.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
- Ensure the sample is in good thermal contact with the bottom of the pan. For powders, gently flatten the sample.
- Hermetically seal the DSC pan to prevent any loss of volatiles during the analysis.
2. Instrument Setup and Calibration:
- Use a calibrated Differential Scanning Calorimeter.
- Place the sealed sample pan in the sample cell and an empty, sealed aluminum pan as a reference in the reference cell.
- Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
3. Thermal Program:
- Heating Scan 1 (to erase thermal history): Heat the sample from ambient temperature to a temperature above its melting point (e.g., 400°C for PEKK and PEEK) at a controlled heating rate (e.g., 10°C/min). This step removes any prior thermal history of the material.
- Isothermal Hold: Hold the sample at this elevated temperature for a few minutes (e.g., 3-5 minutes) to ensure complete melting.
- Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition (e.g., room temperature). This allows for the observation of the crystallization peak (Tc).
- Heating Scan 2 (for analysis): Heat the sample again at the same controlled rate (e.g., 10°C/min) to a temperature above its melting point. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.
4. Data Analysis:
- Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the baseline of the DSC thermogram from the second heating scan.
- Melting Temperature (Tm): Determined as the peak temperature of the melting endotherm in the second heating scan.
- Enthalpy of Fusion (ΔHf): Calculated by integrating the area under the melting endotherm. This value is proportional to the degree of crystallinity of the sample.
- Crystallization Temperature (Tc): Determined as the peak temperature of the crystallization exotherm in the cooling scan.
Visualization of the DSC Experimental Workflow
The following diagram illustrates the logical flow of a typical DSC experiment for polymer analysis.
Caption: DSC Experimental Workflow for Polymer Analysis.
References
A Comparative Guide to the Thermal Stability of High-Performance Polymers Derived from 1,4-Bis(4-phenoxybenzoyl)benzene and its Analogs
For researchers, scientists, and drug development professionals, the selection of polymeric materials with superior thermal stability is a critical aspect of innovation and product development. High-performance polymers derived from aromatic ether ketone and imide monomers are renowned for their exceptional resistance to thermal degradation, making them suitable for applications in demanding environments. This guide provides a comparative analysis of the thermal stability of various polymers synthesized from monomers structurally related to 1,4-Bis(4-phenoxybenzoyl)benzene, with a focus on data obtained through thermogravimetric analysis (TGA).
Comparative Thermal Stability Data
The thermal stability of high-performance polymers is paramount for their application in fields requiring resistance to high temperatures.[1] Thermogravimetric analysis (TGA) is the industry-standard method for quantifying this stability by measuring the weight loss of a material as a function of temperature.[2] Key parameters derived from TGA include the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the percentage of material remaining at high temperatures (char yield).
The following table summarizes the thermal decomposition temperatures for a series of semicrystalline polyimides synthesized from 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA), a monomer structurally analogous to this compound, with various aromatic diamines. The data highlights the influence of the diamine structure on the overall thermal stability of the resulting polymer.
| Polymer (Dianhydride/Diamine) | 5% Weight Loss Temp. (Td5%) in N2 (°C) | 5% Weight Loss Temp. (Td5%) in Air (°C) | Char Yield at 800°C in N2 (%) |
| HQDPA/TPER | 553 | 547 | >50 |
| HQDPA/TPEQ | 548 | 542 | >50 |
| HQDPA/4,4'-ODA | 525 | 522 | >50 |
| HQDPA/BAPB | 540 | 535 | >50 |
Table 1: Thermal stability data for polyimides based on HQDPA. Data sourced from a study on melt-processable semicrystalline polyimides.[1]
The data clearly indicates that all the polyimides exhibit excellent thermal stability, with 5% weight loss temperatures exceeding 500°C in both inert and oxidative atmospheres.[1] The variation in decomposition temperatures can be attributed to the different chemical structures of the diamines used in the polymerization.
Experimental Protocols
A standardized protocol for thermogravimetric analysis is crucial for obtaining reproducible and comparable data. The following is a typical experimental methodology for evaluating the thermal stability of high-performance polymers.
Objective: To determine the thermal decomposition profile of polymers derived from this compound and its analogs.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The sample pan is placed in the TGA furnace.
-
Atmosphere: The furnace is purged with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent premature oxidative degradation. For analysis in an oxidative environment, synthetic air is used.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual weight at the final temperature.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the monomer selection and the resulting thermal properties of the synthesized polymer, which are then evaluated using thermogravimetric analysis.
Caption: Logical workflow from monomer selection to thermal property analysis.
This guide provides a foundational comparison to aid researchers in understanding the thermal stability of high-performance polymers derived from this compound and its analogs. The presented data and protocols serve as a valuable resource for material selection and development in advanced applications.
References
A Comparative Guide to Monomers for High-Performance Poly(aryl ether ketone)s
For researchers and professionals in drug development and materials science, the selection of appropriate monomers is a critical step in the synthesis of high-performance polymers. This guide provides a comparative overview of 1,4-Bis(4-phenoxybenzoyl)benzene, a key monomer in the production of Poly(ether ketone ketone) (PEKK), and its isomeric and structural analogs. The following sections detail the properties, synthesis, and characterization of these compounds, supported by available experimental data from peer-reviewed literature.
Introduction to this compound and its Alternatives
This compound is an aromatic ketone that serves as a crucial building block for high-performance thermoplastics, particularly PEKK. Its rigid structure, conferred by the arrangement of phenoxy and benzoyl groups, imparts exceptional thermal stability and mechanical strength to the resulting polymers. This guide compares the properties of this compound with its meta-isomer, 1,3-Bis(4-phenoxybenzoyl)benzene, and a biphenyl (B1667301) analog, 4,4'-Bis(4-phenoxybenzoyl)biphenyl, which are also utilized in the synthesis of advanced polymers.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound and its alternatives is presented below. Direct, peer-reviewed experimental data for all properties of each monomer is not consistently available; in such cases, information is derived from supplier specifications and related polymer studies.
| Property | This compound | 1,3-Bis(4-phenoxybenzoyl)benzene | 4,4'-Bis(4-phenoxybenzoyl)biphenyl |
| Molecular Formula | C₃₂H₂₂O₄ | C₃₂H₂₂O₄ | C₃₈H₂₆O₄ |
| Molecular Weight | 470.51 g/mol | 470.51 g/mol | 546.61 g/mol |
| Melting Point | 216-218 °C | Data not readily available in peer-reviewed literature | Data not readily available in peer-reviewed literature |
| Boiling Point | Data not readily available in peer-reviewed literature | Data not readily available in peer-reviewed literature | Data not readily available in peer-reviewed literature |
| Appearance | Solid | Solid | Solid |
Experimental Protocols
Detailed experimental methodologies for the characterization of these monomers are crucial for reproducible research. Below are representative protocols for key analytical techniques.
Synthesis of this compound
The synthesis of this compound typically involves a Friedel-Crafts acylation reaction. A general procedure is as follows:
-
Reaction Setup: A solution of 1,4-diphenoxybenzene (B1210776) in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath.
-
Acylation: Terephthaloyl chloride is added dropwise to the cooled solution. Aluminum chloride (AlCl₃) is used as a catalyst.
-
Reaction Monitoring: The reaction is stirred at a low temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: The reaction mixture is poured into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Purification: The resulting solid is filtered, washed with water and a suitable organic solvent (e.g., methanol), and then recrystallized to yield pure this compound.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃). NMR is used to confirm the chemical structure of the synthesized monomer by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using a spectrometer. The sample is typically prepared as a KBr pellet. Characteristic absorption bands for the carbonyl (C=O) and ether (C-O-C) functional groups are analyzed to confirm the structure.
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the melting point and other thermal transitions. Thermogravimetric Analysis (TGA) is performed to evaluate the thermal stability of the monomer by measuring its weight loss as a function of temperature.
Visualizing Synthesis and Experimental Workflow
The following diagrams illustrate the general synthesis pathway for this compound and a typical experimental workflow for its characterization.
Caption: General synthesis pathway for this compound.
Caption: Experimental workflow for monomer characterization.
Conclusion
This compound is a cornerstone monomer for the development of high-performance polymers with superior thermal and mechanical properties. While detailed, directly comparable peer-reviewed experimental data for this monomer and its close analogs can be challenging to consolidate, the available information underscores their significance in materials science. The provided experimental protocols and workflows offer a foundational approach for researchers to synthesize and characterize these important compounds. Further research providing direct comparative data on the properties of these monomers would be highly beneficial to the scientific community.
A Comparative Guide to the Mechanical Properties of 1,4-Bis(4-phenoxybenzoyl)benzene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanical properties of polymers synthesized from 1,4-Bis(4-phenoxybenzoyl)benzene, focusing on Polyetherketoneketone (PEKK), and its primary alternative, Polyetheretherketone (PEEK). The information presented is supported by experimental data and detailed methodologies to assist in material selection for high-performance applications.
Introduction
This compound is a key monomer in the synthesis of high-performance poly(aryl ether ketone)s (PAEKs), a class of thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] PEKK, a prominent polymer derived from this monomer, is increasingly utilized in demanding fields such as aerospace, medical implants, and electronics.[1][2] This guide offers a direct comparison of the mechanical attributes of PEKK with the widely used PEEK, another member of the PAEK family.
Comparative Mechanical Properties
The mechanical performance of these polymers is a critical factor in their application. The following table summarizes the key mechanical properties of PEKK and PEEK based on available experimental data.
| Mechanical Property | PEKK | PEEK | Test Standard |
| Tensile Strength | 70 - 140 MPa[3] | 90 - 115 MPa[4] | ASTM D638 / ISO 527 |
| Tensile Modulus | 3.6 - 4.4 GPa | 3.6 - 4.3 GPa[4] | ASTM D638 / ISO 527 |
| Elongation at Break | 15 - 30 % | 17 - 25 %[4] | ASTM D638 / ISO 527 |
| Flexural Strength | ~170 MPa | 170 MPa[4] | ASTM D790 / ISO 178 |
| Flexural Modulus | ~4.1 GPa | 4.1 GPa[4] | ASTM D790 / ISO 178 |
| Notched Izod Impact | 50 - 80 J/m | 3.5 kJ/m² (~70 J/m)[4] | ASTM D256 / ISO 180 |
Experimental Protocols
The data presented in this guide are derived from standardized testing methodologies. Below are detailed protocols for the key experiments cited.
Tensile Testing (ASTM D638)
This test determines the force required to break a polymer sample and the extent to which the sample stretches or elongates to that breaking point.
-
Specimen Preparation: Test specimens are prepared in a "dog-bone" shape, typically by injection molding or machining from a sheet.[5][6] The dimensions of the specimen are critical and must conform to the specifications outlined in ASTM D638.[7][8]
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and an extensometer to measure elongation is used.[5]
-
Procedure:
-
The thickness and width of the specimen's narrow section are measured.
-
The specimen is securely mounted in the grips of the UTM.
-
The extensometer is attached to the specimen's gauge length.
-
The test is initiated by pulling the specimen at a constant rate of crosshead movement until it fractures.[5] The speed of testing is specified in the standard and depends on the material.
-
-
Data Analysis: The tensile strength, tensile modulus, and elongation at break are calculated from the load-elongation curve.[5][9]
Flexural Testing (ASTM D790)
This test measures the force required to bend a beam of the plastic material and is used to determine the material's stiffness.
-
Specimen Preparation: A rectangular bar of specified dimensions is used as the test specimen.[10][11]
-
Apparatus: A universal testing machine is used in a three-point bending setup.[10][12] The machine is equipped with a loading nose and two supports.
-
Procedure:
-
Data Analysis: The flexural strength and flexural modulus are calculated from the load-deflection data.[13]
Izod Impact Testing (ASTM D256)
This test is used to determine the impact resistance or toughness of a material.
-
Specimen Preparation: A notched rectangular bar is prepared according to the dimensions specified in ASTM D256.[14][15] The notch creates a stress concentration point.
-
Apparatus: A pendulum-type impact tester is used.[16]
-
Procedure:
-
The notched specimen is clamped vertically in the test fixture.[14][15]
-
The pendulum is released from a specified height, swinging down to strike the notched side of the specimen.[14]
-
The energy absorbed by the specimen during the fracture is measured by the height to which the pendulum swings after impact.
-
-
Data Analysis: The impact strength is calculated as the absorbed energy divided by the thickness of the specimen at the notch.[15][17]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the mechanical properties of these high-performance polymers.
Caption: Experimental workflow for mechanical property characterization.
Conclusion
Polymers derived from this compound, such as PEKK, demonstrate exceptional mechanical properties that are highly competitive with other high-performance polymers like PEEK. The choice between these materials will ultimately depend on the specific requirements of the application, including the balance of stiffness, strength, and toughness needed. The standardized testing protocols outlined in this guide provide a reliable framework for generating comparative data to inform these critical material selection decisions.
References
- 1. This compound|High-Purity RUO [benchchem.com]
- 2. Polyetherketoneketone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. PEEK plastics - Polyetheretherketone properties & applications | MCG [mcam.com]
- 5. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. researchgate.net [researchgate.net]
- 8. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 9. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 10. boundengineering.com [boundengineering.com]
- 11. ASTM D790/ISO 178 Explained: Everything You Need to Know About Plastic Flexural Testing [labscubed.com]
- 12. zwickroell.com [zwickroell.com]
- 13. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 14. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 15. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 16. sciteq.com [sciteq.com]
- 17. zwickroell.com [zwickroell.com]
Safety Operating Guide
Navigating the Safe Disposal of 1,4-Bis(4-phenoxybenzoyl)benzene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-Bis(4-phenoxybenzoyl)benzene, ensuring compliance with safety regulations and minimizing environmental impact.
Key Physical and Chemical Properties
A thorough understanding of a substance's properties is critical for safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₂H₂₂O₄[1] |
| Molecular Weight | 470.51 g/mol [1] |
| Melting Point | 211-217°C[1][2] |
| Boiling Point | 300°C at 96.68 kPa[1][2] |
| Density | 1.216 g/cm³[2] |
| Vapor Pressure | 0-0 Pa at 25°C[1][2] |
| Physical Form | Solid |
Hazard Identification and Safety Precautions
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[3]
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning". Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn when handling this substance.[3][4] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[4]
Proper Disposal Workflow
The proper disposal of this compound must be carried out in a manner that ensures safety and adheres to local and national regulations. The following workflow diagram illustrates the step-by-step process for its disposal.
Caption: Workflow for the proper disposal of this compound.
Detailed Experimental Protocols for Disposal
Protocol for Collection and Containment of Solid Waste
-
Preparation: Before beginning, ensure you are wearing the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
-
Collection of Dry Spills: For dry spills, carefully sweep or vacuum the material.[4] Avoid generating dust.[4] If vacuuming, use a machine designed for combustible dusts if there is an explosion risk.
-
Collection of Wet Spills or Residues: For wet spills or residues, absorb the material with an inert, non-combustible absorbent material. Carefully shovel the absorbed material into a suitable container.[4]
-
Containerization: Place all waste, including contaminated absorbents and cleaning materials, into a clean, dry, and sealable container.[4] The container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed waste disposal contractor.
Decontamination Protocol
-
Work Surface Decontamination: Wash the contaminated work area thoroughly with soap and large amounts of water.[4]
-
Equipment Decontamination: Reusable equipment should be thoroughly cleaned and decontaminated after use.
-
PPE Disposal: Dispose of contaminated disposable gloves and other single-use PPE as hazardous waste in the designated waste container.
Disposal Considerations
Disposal of this compound must be in accordance with all applicable local, state, and federal regulations.[4] It is imperative to contact an authorized hazardous or special waste collection point to arrange for its disposal.[4] Do not dispose of this chemical down the drain or in regular trash.
As this compound is a type of aromatic ketone polymer, general principles for polymer disposal may also be considered in a broader context, such as incineration or landfilling in approved facilities, though these are generally less preferred than specialized hazardous waste treatment.[5][6] However, for laboratory-scale waste, the most appropriate and compliant method is through a certified hazardous waste management company.
References
- 1. 54299-17-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound CAS#: 54299-17-1 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. studymind.co.uk [studymind.co.uk]
- 6. savemyexams.com [savemyexams.com]
Essential Safety and Operational Guidance for Handling 1,4-Bis(4-phenoxybenzoyl)benzene
This document provides immediate safety, handling, and disposal protocols for 1,4-Bis(4-phenoxybenzoyl)benzene, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe laboratory operations and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a solid irritant, posing risks of skin, eye, and respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory to mitigate exposure.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Wear chemical-resistant gloves. Butyl rubber or neoprene gloves are recommended for handling ketones and aromatic compounds.[3] Nitrile gloves may be suitable for incidental contact but should be checked for compatibility.[1] Always inspect gloves for degradation or punctures before use. | Prevents skin contact and irritation.[1][4] Butyl rubber and neoprene offer good resistance to a range of chemicals, including ketones.[3] |
| Eye and Face Protection | Use safety glasses with side shields or chemical splash goggles.[1] A face shield is required when there is a significant risk of dust generation or splashing.[5] | Protects against eye irritation from airborne particles or accidental splashes.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required when handling the powder outside of a certified chemical fume hood or ventilated enclosure.[1] Use a multi-sorbent cartridge for protection against organic vapors and particulates if heating the compound.[6] | Prevents inhalation of airborne powder, which can cause respiratory tract irritation.[1][2] |
| Body Protection | Wear a flame-resistant lab coat to be worn over personal clothing.[7] Ensure the lab coat is fully buttoned. When handling larger quantities, chemical-resistant coveralls, such as Tychem, may be necessary.[6] | Protects skin and personal clothing from contamination. |
| Footwear | Wear closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Safe Handling and Operational Plan
Meticulous handling is crucial to minimize the generation of airborne dust and prevent contamination.
2.1. Engineering Controls
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or a powder weighing station with horizontal laminar flow.[8] This ensures that any generated dust is captured at the source.
-
Designated Area: Establish a designated area for working with this compound. Cover the work surface with absorbent bench paper to contain any minor spills.[9]
2.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment (spatulas, weigh boats, containers) within the chemical fume hood.[9]
-
Weighing:
-
Use an enclosed balance if available to minimize air currents.[9]
-
If an enclosed balance is not available, tare the weigh boat, transfer the compound inside the fume hood, and then move the sealed container to the balance for weighing.[10]
-
Dispense the powder slowly and carefully to avoid creating dust clouds. Avoid pouring the powder directly from the stock bottle.[9] Use a spatula to transfer small increments.
-
-
Transferring:
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment. A wet wipe method with a suitable solvent (e.g., isopropanol, ethanol) or a HEPA-filtered vacuum is recommended for cleaning.[9] Avoid dry sweeping.
-
Remove PPE in the correct order to prevent cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[7]
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Table 2: Spill Response Procedures
| Spill Size | Procedure |
| Minor Spill (inside fume hood) | 1. Ensure the fume hood is operating correctly. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. 3. Wipe up the material, working from the outside in. 4. Place all contaminated materials in a sealed plastic bag for disposal as chemical waste. 5. Decontaminate the area with a suitable solvent. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area and alert others. Restrict access to the area. 2. If the spill is significant, contact your institution's Environmental Health and Safety (EHS) department immediately. 3. If trained and equipped, and if it is safe to do so, don appropriate PPE, including respiratory protection. 4. Cover the spill with an absorbent material from a chemical spill kit. 5. Carefully sweep the absorbed material into a dustpan and place it in a labeled, sealed container for hazardous waste disposal. 6. Clean the area with a wet wipe method.[10] |
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to protect the environment and comply with regulations.
4.1. Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including excess compound, contaminated gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for non-halogenated organic solvent waste.[11] Do not mix with halogenated solvent waste.[12]
-
Empty Containers: Thoroughly rinse empty stock containers with a suitable solvent. The rinsate must be collected as hazardous waste.[12] Once triple-rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[12]
4.2. Waste Container Management
-
All waste containers must be kept tightly closed except when adding waste.[13]
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.[13]
-
Ensure all hazardous waste containers are properly labeled with the contents and associated hazards.
Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. amsafeppe.com [amsafeppe.com]
- 2. support.hpe.com [support.hpe.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. aps.anl.gov [aps.anl.gov]
- 5. realsafety.org [realsafety.org]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. tmi.utexas.edu [tmi.utexas.edu]
- 11. ethz.ch [ethz.ch]
- 12. nswai.org [nswai.org]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
